molecular formula C47H75NO17 B7802587 Nystatin

Nystatin

Cat. No.: B7802587
M. Wt: 926.1 g/mol
InChI Key: VQOXZBDYSJBXMA-QEKUPDCNSA-N
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Description

Nystatin is a topical and oral antifungal agent with activity against many species of yeast and candida albicans, which is used largely to treat skin and oropharyngeal candidiasis. This compound is not absorbed orally and has not been linked to drug induced liver injury.
Macrolide antifungal antibiotic complex produced by Streptomyces noursei, S. aureus, and other Streptomyces species. The biologically active components of the complex are this compound A1, A2, and A3.

Properties

IUPAC Name

(1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28+,29-,30+,31+,32+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOXZBDYSJBXMA-QEKUPDCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H75NO17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

926.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

MW: 926.12 /Form not specified/, Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75, Insol in ether, In water, 3.60X10+2 mg/L at 24 °C
Details Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 1263
Record name NYSTATIN
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Light yellow powder, Yellow to tan powder

CAS No.

1400-61-9
Record name Nystatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NYSTATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Gradually decomp above 160 °C without melting by 250 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1208
Record name NYSTATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Nystatin's Mechanism of Action on Fungal Cell Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nystatin, a polyene macrolide antibiotic, remains a cornerstone in the treatment of topical fungal infections, particularly those caused by Candida species. Its efficacy stems from a targeted disruption of the fungal cell membrane, a mechanism that has been the subject of extensive research. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with ergosterol, the subsequent formation of ion channels, and the consequential cellular damage. Furthermore, it delves into the secondary effects, including the induction of oxidative stress and the modulation of critical signaling pathways. This document synthesizes quantitative data, outlines key experimental protocols, and provides visual representations of the underlying molecular processes to serve as a detailed resource for researchers and professionals in the field of antifungal drug development.

Core Mechanism: Ergosterol Binding and Pore Formation

The primary antifungal activity of this compound is predicated on its high affinity for ergosterol, the principal sterol in fungal cell membranes, in contrast to its lower affinity for cholesterol, the predominant sterol in mammalian cell membranes.[1] This selective binding is the basis for this compound's therapeutic window.

Upon introduction to a fungal cell membrane, this compound molecules integrate into the lipid bilayer. Once a critical concentration is reached, these molecules self-assemble into transmembrane channels or pores.[2][3] This process is critically dependent on the presence of ergosterol, which is believed to stabilize the structure of the this compound pore.[4][5] The formation of these pores dramatically increases the permeability of the fungal cell membrane to monovalent cations, particularly potassium (K+), leading to a rapid efflux of these ions from the cytoplasm.[6][7] This leakage disrupts the electrochemical gradient across the membrane, leading to depolarization, acidification of the cytoplasm, and ultimately, fungal cell death.[1]

Quantitative Data on this compound-Membrane Interaction

The interaction of this compound with the fungal membrane and the properties of the resulting pores have been quantified using various biophysical techniques. The following tables summarize key quantitative data found in the literature.

ParameterValueExperimental ModelReference
Mole-fraction Partition Coefficient (Kp) ~1.5 x 10⁴Ergosterol-containing POPC LUV[8]
This compound Molecules per Pore 4 - 12Lipid Bilayer Membranes
Pore Radius ~0.4 nmLipid Bilayer Membranes
Conductance Jumps 5 - 300 pSThis compound-induced liposome fusion with planar bilayers[5]

Table 1: Biophysical parameters of this compound interaction with ergosterol-containing membranes.

ParameterObservationFungal SpeciesReference
Potassium (K+) Efflux Dose-dependent effluxSaccharomyces cerevisiae[6]
Membrane Depolarization Significant depolarization upon this compound treatmentCandida albicans[9]

Table 2: Physiological consequences of this compound-induced pore formation in fungal cells.

Visualization of the Core Mechanism

The logical relationship of this compound's core mechanism of action can be visualized as follows:

This compound Core Mechanism This compound This compound Binding Selective Binding This compound->Binding Ergosterol Ergosterol in Fungal Membrane Ergosterol->Binding PoreFormation Pore/Channel Formation Binding->PoreFormation IonLeakage K+ Efflux & Ion Leakage PoreFormation->IonLeakage MembraneDepolarization Membrane Depolarization IonLeakage->MembraneDepolarization CellDeath Fungal Cell Death MembraneDepolarization->CellDeath

Caption: Core mechanism of this compound action.

Secondary Mechanisms of Action

Beyond direct membrane disruption, this compound elicits secondary effects that contribute to its antifungal efficacy.

Induction of Oxidative Stress

Several studies suggest that this compound treatment can lead to the generation of reactive oxygen species (ROS) within fungal cells. This oxidative stress can damage cellular components, including proteins, lipids, and nucleic acids, further contributing to cell death. The precise mechanisms of ROS induction by this compound are still under investigation but may be linked to mitochondrial dysfunction.

Modulation of Fungal Signaling Pathways

This compound-induced membrane stress triggers cellular signaling cascades aimed at mitigating the damage. Key pathways affected include:

  • Cell Wall Integrity (CWI) Pathway: The CWI pathway is a critical stress response pathway in fungi that is activated by cell wall and membrane perturbations.[10] this compound-induced membrane damage can activate the CWI pathway, leading to the upregulation of genes involved in cell wall synthesis and remodeling as a compensatory mechanism.[11] Key components of this pathway include the PKC and MAPK cascades.[2][12]

  • Apoptosis: The significant ion imbalance caused by this compound can trigger programmed cell death, or apoptosis, in fungal cells.[13] The efflux of potassium ions is a known early event in the apoptotic cascade.[13]

Visualization of Signaling Pathways

The following diagram illustrates the interplay between this compound-induced membrane damage and downstream signaling events.

This compound Signaling Effects cluster_membrane Fungal Cell Membrane NystatinPore This compound-Ergosterol Pore MembraneStress Membrane Stress NystatinPore->MembraneStress CWI_Pathway Cell Wall Integrity (CWI) Pathway MembraneStress->CWI_Pathway ROS_Production Reactive Oxygen Species (ROS) Production MembraneStress->ROS_Production Apoptosis Apoptosis MembraneStress->Apoptosis CellWallRemodeling Cell Wall Remodeling CWI_Pathway->CellWallRemodeling OxidativeDamage Oxidative Damage ROS_Production->OxidativeDamage CellDeath Fungal Cell Death Apoptosis->CellDeath CellWallRemodeling->CellDeath Survival vs. Death OxidativeDamage->CellDeath

Caption: this compound's impact on fungal signaling.

Key Experimental Protocols

The elucidation of this compound's mechanism of action has been facilitated by a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Lipid Bilayer Reconstitution for Pore Formation Analysis

This technique allows for the direct observation of this compound channel formation and the characterization of their electrical properties in a controlled environment.

Methodology:

  • Vesicle Preparation:

    • Prepare liposomes composed of a defined phospholipid mixture (e.g., POPC) and ergosterol (typically 20 mol%).

    • Incorporate this compound into the liposomes at a desired concentration (e.g., 50 µg/mL).

    • Size the vesicles to a uniform diameter (e.g., 200 nm) using sonication or extrusion through polycarbonate filters.[4]

  • Planar Lipid Bilayer Formation:

    • Form a solvent-free planar lipid bilayer across an aperture in a Teflon partition separating two aqueous compartments.

  • Vesicle Fusion and Channel Recording:

    • Establish an osmotic gradient across the bilayer to promote vesicle fusion.

    • Add the this compound-ergosterol containing vesicles to one compartment (the cis side).

    • Apply a transmembrane voltage and record the current using a patch-clamp amplifier.

    • Fusion events will be detected as sharp, transient increases in current, representing the incorporation of multiple this compound channels into the bilayer.[5] The subsequent decay of the current corresponds to the dissociation of the channels as ergosterol diffuses away.[5]

Pyranine Fluorescence Detected K+/H+ Exchange Assay

This assay measures the rate of ion leakage from liposomes, providing a functional measure of this compound-induced membrane permeabilization.

Methodology:

  • Liposome Preparation:

    • Prepare large unilamellar vesicles (LUVs) containing the pH-sensitive fluorescent probe pyranine and a high concentration of K+ ions.

    • The external buffer should be K+-free and at a different pH to establish a transmembrane pH gradient.

  • This compound Treatment and Fluorescence Measurement:

    • Add this compound to the LUV suspension.

    • Monitor the fluorescence of pyranine over time.

    • This compound-induced pore formation will cause an efflux of K+ ions. To maintain electroneutrality, H+ ions will enter the liposomes, causing a change in the internal pH.

    • This pH change is detected as a change in the fluorescence of pyranine, from which the initial rate of K+/H+ exchange can be calculated.[3]

Measurement of Reactive Oxygen Species (ROS) Production

This protocol outlines a method to quantify intracellular ROS levels in fungal cells following this compound treatment.

Methodology:

  • Fungal Cell Culture and Treatment:

    • Grow fungal cells (e.g., Candida albicans) to the desired growth phase.

    • Expose the cells to different concentrations of this compound for a specified duration.

  • ROS Staining:

    • Incubate the treated and control cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). H2DCFDA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Quantification:

    • Measure the fluorescence intensity of the cell population using a fluorometer, fluorescence microscope, or flow cytometer.

    • An increase in fluorescence intensity in this compound-treated cells compared to controls indicates an increase in intracellular ROS levels.

Visualization of an Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating this compound's effect on fungal cells.

Experimental Workflow Start Start Culture Culture Fungal Cells (e.g., Candida albicans) Start->Culture Treatment This compound Treatment (Varying Concentrations & Times) Culture->Treatment MembranePermeability Assess Membrane Permeability (e.g., K+ Efflux Assay) Treatment->MembranePermeability ROS Measure ROS Production (e.g., H2DCFDA Assay) Treatment->ROS Signaling Analyze Signaling Pathways (e.g., Western Blot for MAPK, qPCR for gene expression) Treatment->Signaling Viability Determine Cell Viability (e.g., CFU counting) Treatment->Viability DataAnalysis Data Analysis & Interpretation MembranePermeability->DataAnalysis ROS->DataAnalysis Signaling->DataAnalysis Viability->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Workflow for studying this compound's effects.

Conclusion

The antifungal action of this compound is a multi-faceted process initiated by its specific interaction with ergosterol in the fungal cell membrane. The subsequent formation of transmembrane pores leads to a catastrophic loss of ion homeostasis, which is the primary cause of fungal cell death. Additionally, this compound induces secondary cellular stresses, including the production of reactive oxygen species and the activation of compensatory signaling pathways. A thorough understanding of these intricate mechanisms at a molecular and quantitative level is paramount for the rational design of new, more effective antifungal agents and for optimizing the use of this established therapeutic. This guide provides a foundational resource for researchers and drug development professionals to further explore and exploit the unique properties of this compound in the ongoing battle against fungal infections.

References

Nystatin's Preferential Interaction with Ergosterol Over Cholesterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nystatin, a polyene macrolide antibiotic, exhibits a remarkable selectivity for fungal cells over mammalian cells, a characteristic attributed to its differential interaction with the primary sterols in their respective cell membranes: ergosterol in fungi and cholesterol in mammals. This technical guide provides an in-depth analysis of the core mechanisms governing this selectivity. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular interactions and cellular consequences. The information presented is intended to support further research and development in the field of antifungal therapeutics.

Introduction

The selective toxicity of antifungal agents is a cornerstone of effective treatment, minimizing harm to the host while eradicating the pathogen. This compound, a cornerstone of antifungal therapy for decades, achieves this selectivity through its targeted interaction with ergosterol, a vital component of the fungal cell membrane.[1][2] In contrast, its interaction with cholesterol, the predominant sterol in mammalian cell membranes, is significantly weaker. This guide delves into the biophysical and cellular basis of this critical difference, providing a comprehensive resource for researchers in mycology, pharmacology, and drug development.

Mechanism of Action: A Tale of Two Sterols

This compound's primary mechanism of action involves binding to membrane sterols and forming transmembrane channels or pores.[1][3] This leads to a cascade of events culminating in cell death.

  • Interaction with Ergosterol (Fungal Membranes): this compound exhibits a high affinity for ergosterol.[4] Upon binding, this compound molecules self-assemble into barrel-like transmembrane channels.[2] These channels disrupt the osmotic integrity of the fungal cell by allowing the leakage of essential ions, particularly potassium (K+), and other small molecules.[1][3] This leakage leads to membrane depolarization, acidification, and ultimately, cell death.[1] The formation of these stable pores is a critical step in this compound's fungicidal activity.

  • Interaction with Cholesterol (Mammalian Membranes): this compound's interaction with cholesterol is considerably less pronounced.[5] While it can bind to cholesterol, the resulting complexes are less stable and less likely to form the large, stable transmembrane channels observed in the presence of ergosterol.[6] This weaker interaction is the primary reason for this compound's reduced toxicity towards mammalian cells. However, at high concentrations, this compound can cause some membrane disruption in cholesterol-containing membranes, contributing to its known side effects.[7]

Quantitative Data: this compound-Sterol Interactions

ParameterErgosterol-Containing LiposomesCholesterol-Containing LiposomesSterol-Free LiposomesReference
Mole-Fraction Partition Coefficient (Kp) ~1.5 x 10⁴~1.7 x 10⁴~1.4 x 10⁴[6]

Note: While the partition coefficients are similar, fluorescence spectroscopy studies reveal significant differences in the aggregation state and pore-forming efficiency of this compound in the presence of ergosterol versus cholesterol, indicating a stronger functional interaction with ergosterol.[6][8]

Experimental Protocols

This section outlines the key experimental methodologies used to characterize the interaction of this compound with ergosterol and cholesterol in model membrane systems.

Preparation of Sterol-Containing Liposomes

The preparation of unilamellar vesicles (liposomes) is a fundamental technique for studying drug-membrane interactions in a controlled environment.

Protocol:

  • Lipid Film Hydration:

    • A mixture of a primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) and a sterol (ergosterol or cholesterol) at a desired molar ratio (e.g., 85:15) are dissolved in a chloroform:methanol (1:1, v/v) solution.[9]

    • The organic solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.

    • The lipid film is further dried under vacuum for at least 2 hours to remove any residual solvent.[10]

  • Hydration:

    • The lipid film is hydrated with a suitable buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation.[10] For experiments involving pH-sensitive dyes, a specific buffer system is used.

  • Vesicle Sizing:

    • To obtain unilamellar vesicles of a defined size, the hydrated lipid suspension is subjected to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[10]

Fluorescence Spectroscopy to Monitor this compound-Membrane Interaction

This compound's intrinsic fluorescence is sensitive to its local environment and aggregation state, making fluorescence spectroscopy a powerful tool to study its interaction with lipid membranes.

Protocol:

  • Sample Preparation:

    • A suspension of sterol-containing liposomes (prepared as in 4.1) is placed in a quartz cuvette.

    • A stock solution of this compound in a suitable solvent (e.g., methanol) is added to the liposome suspension to achieve the desired final concentration.

  • Spectrofluorometer Setup:

    • Fluorescence emission spectra are recorded using an excitation wavelength of approximately 320 nm.[8]

    • The emission is typically monitored in the range of 350-500 nm.[8]

  • Data Analysis:

    • Changes in fluorescence intensity and shifts in the emission maximum are analyzed to infer the extent of this compound binding and aggregation within the membrane. An increase in fluorescence intensity and a blue shift in the emission maximum are indicative of this compound partitioning into the lipid bilayer and forming aggregates.[8]

Membrane Permeabilization Assay (Pyranine K+/H+ Exchange Assay)

This assay measures the ability of this compound to form functional pores in liposomes by detecting the leakage of ions across the membrane.

Protocol:

  • Liposome Preparation with Entrapped Pyranine:

    • Liposomes are prepared as described in 4.1, but the hydration buffer contains the pH-sensitive fluorescent probe pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid).

    • External, non-entrapped pyranine is removed by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Assay Procedure:

    • The pyranine-loaded liposomes are suspended in a buffer with a high concentration of potassium ions (K+).

    • A K+ gradient is established by adding a small volume of a K+-free buffer.

    • This compound is added to the liposome suspension.

    • The fluorescence of pyranine is monitored over time. The influx of H+ in exchange for K+ leakage through this compound-induced pores leads to a decrease in the intra-liposomal pH, which quenches the fluorescence of pyranine.

  • Data Analysis:

    • The rate of fluorescence decrease is proportional to the rate of ion leakage and thus reflects the pore-forming activity of this compound.

Signaling Pathways and Cellular Responses

The interaction of this compound with sterols not only disrupts membrane integrity but also triggers specific cellular signaling pathways.

This compound-Induced Oxidative Stress in Fungi

The disruption of the fungal cell membrane by this compound can lead to the production of reactive oxygen species (ROS), contributing to its fungicidal effect.[1][11]

Nystatin_Oxidative_Stress cluster_membrane Membrane Interaction This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to Pore Pore Formation This compound->Pore Induces Membrane Fungal Cell Membrane IonLeakage Ion Leakage (K+ efflux) Pore->IonLeakage Causes MembraneStress Membrane Stress IonLeakage->MembraneStress Leads to ROS Reactive Oxygen Species (ROS) Production MembraneStress->ROS Triggers CellDeath Fungal Cell Death ROS->CellDeath Contributes to

Caption: this compound-induced oxidative stress pathway in fungal cells.

This compound-Induced Inflammatory Response in Mammalian Cells via TLR2

In mammalian cells, this compound can be recognized by Toll-like receptor 2 (TLR2), initiating a pro-inflammatory signaling cascade.

Nystatin_TLR2_Signaling This compound This compound TLR2 TLR2 This compound->TLR2 Activates MyD88 MyD88 TLR2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK Activates NFkB NF-κB TRAF6->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-8, TNF-α) MAPK->Cytokines Induces expression of NFkB->Cytokines Induces expression of Inflammation Inflammatory Response Cytokines->Inflammation

Caption: this compound-induced TLR2 signaling pathway in mammalian cells.

This compound's Effect on Neuronal Akt Signaling

This compound has been shown to modulate Akt signaling in neurons, which can impact processes like axonal growth.

Nystatin_Akt_Signaling This compound This compound MembraneRafts Membrane Raft Disruption This compound->MembraneRafts Causes PI3K PI3K MembraneRafts->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits and activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream AxonGrowth Axonal Growth Modulation Downstream->AxonGrowth

Caption: this compound's influence on the Akt signaling pathway in neurons.

This compound's Modulation of IFN-γ and IL-17 Signaling in Epithelial Cells

In the context of fungal infections, this compound can enhance protective immune responses in epithelial cells by upregulating IFN-γ and IL-17 signaling pathways.

Nystatin_Immune_Signaling cluster_Candida Candida albicans Infection cluster_IFN IFN-γ Pathway cluster_IL17 IL-17 Pathway Candida Candida albicans EpithelialCell Vaginal Epithelial Cell Candida->EpithelialCell Infects This compound This compound This compound->EpithelialCell Acts on IFNg IFN-γ Production EpithelialCell->IFNg Upregulates IL17 IL-17 Production EpithelialCell->IL17 Upregulates STAT1 STAT1 Phosphorylation IFNg->STAT1 IFN_response IFN-γ Responsive Gene Expression STAT1->IFN_response ImmuneResponse Enhanced Antifungal Immune Response IFN_response->ImmuneResponse Act1 Act1 IL17->Act1 NFkB_IL17 NF-κB Activation Act1->NFkB_IL17 IL17_response IL-17 Responsive Gene Expression (e.g., β-defensins) NFkB_IL17->IL17_response IL17_response->ImmuneResponse

Caption: this compound's enhancement of IFN-γ and IL-17 signaling in epithelial cells.

Conclusion

The selective interaction of this compound with ergosterol over cholesterol is a multifaceted process rooted in the distinct biophysical properties of the sterols and their influence on this compound's ability to self-assemble and form transmembrane pores. This guide has provided a comprehensive overview of the quantitative data, experimental methodologies, and cellular signaling pathways that underpin this crucial aspect of this compound's antifungal activity. A deeper understanding of these mechanisms will continue to inform the development of new and improved antifungal therapies with enhanced efficacy and reduced host toxicity.

References

Unveiling the Architecture of Disruption: A Technical Guide to the Biophysical Properties of Nystatin-Induced Membrane Pores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biophysical properties of membrane pores induced by the polyene antibiotic, Nystatin. A cornerstone of antifungal therapy, this compound's efficacy lies in its ability to form transmembrane channels in fungal cells, leading to catastrophic ion leakage and cell death.[1][2] This document provides a comprehensive overview of the pore's characteristics, the experimental methodologies used to elucidate these properties, and the molecular mechanisms governing its formation.

Core Biophysical Properties of this compound Pores

This compound's interaction with the cell membrane culminates in the formation of ion-permeable pores with distinct biophysical characteristics. These properties are pivotal to its antifungal activity and are summarized below.

Ion Selectivity

This compound pores exhibit a degree of ion selectivity, a critical factor in disrupting the electrochemical gradients essential for cell viability. The selectivity can be influenced by the experimental conditions, particularly whether this compound is applied to one or both sides of the membrane. When added to one side of a lipid bilayer, this compound typically induces a cation-selective conductance.[3] Conversely, when present on both sides, an anion-selective conductance is often observed.

Table 1: Ion Selectivity of this compound-Induced Pores

IonPermeability Ratio (Relative to K⁺)Experimental ConditionReference
Na⁺~1One-sided application[4]
Cl⁻~0.33 (relative to K⁺)One-sided application[4]
Divalent Cations (e.g., Ca²⁺)Significantly lower than monovalent cationsGeneral observation[5]

Note: Permeability ratios can vary depending on the specific lipid composition of the membrane and the experimental setup.

Pore Size and Conductance

The dimensions of the this compound-induced pore dictate which molecules can pass through, contributing to the leakage of essential small molecules and ions from the fungal cell. The effective radius of these aqueous pores is estimated to be approximately 4 Å.[6] This size allows for the passage of water and small hydrophilic solutes, while effectively excluding larger molecules like glucose.

The conductance of a single this compound channel is a measure of its efficiency in transporting ions across the membrane. This property is dependent on factors such as the ion concentration in the surrounding solution and the composition of the membrane.

Table 2: Single-Channel Conductance of this compound Pores

IonConductance (pS)Experimental ConditionsReference
K⁺~2-6.51 M KCl, ergosterol-containing membrane[7]
Na⁺Similar to K⁺1 M NaCl, ergosterol-containing membrane[7]
Stoichiometry and Stability

This compound pores are not monolithic structures but are formed by the aggregation of several this compound molecules within the membrane. It is generally accepted that a functional pore is a barrel-like structure composed of 4 to 12 this compound molecules.[6] The stability and lifespan of these pores are influenced by the surrounding lipid environment, particularly the presence of sterols. The interaction with ergosterol, the primary sterol in fungal membranes, is crucial for the formation of stable and long-lasting pores, underpinning this compound's selective toxicity towards fungi.[8][9]

Mechanism of this compound Pore Formation

The formation of a this compound pore is a multi-step process that begins with the partitioning of this compound molecules into the cell membrane. This process is significantly enhanced by the presence of ergosterol.

Nystatin_Pore_Formation Ergosterol Ergosterol Phospholipid Phospholipid Nystatin_monomer This compound Monomer Nystatin_aggregate This compound Aggregate Nystatin_monomer->Nystatin_aggregate Pore Transmembrane Pore Nystatin_aggregate->Pore Insertion & Assembly (Ergosterol-dependent) Ion_leakage Ion Leakage (K⁺) Pore->Ion_leakage Disruption of Ion Gradient BLM_Workflow start Start chamber_prep Prepare BLM Chamber (e.g., Teflon cuvette with aperture) start->chamber_prep lipid_solution Prepare Lipid Solution (e.g., DPhPC:Ergosterol in n-decane) chamber_prep->lipid_solution blm_formation Paint Lipid Solution across Aperture to Form a Bilayer lipid_solution->blm_formation verify_bilayer Verify Bilayer Formation (Capacitance measurement) blm_formation->verify_bilayer nystatin_addition Add this compound to one or both sides of the chamber verify_bilayer->nystatin_addition record_current Record Single-Channel Currents (Voltage-clamp amplifier) nystatin_addition->record_current analyze_data Analyze Data (Conductance, open/closed times, selectivity) record_current->analyze_data end End analyze_data->end

References

An In-depth Technical Guide on Nystatin's Effect on Lipid Raft Organization

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid rafts are dynamic, nanoscale microdomains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins. They serve as critical platforms for signal transduction, protein trafficking, and viral entry. Nystatin, a polyene macrolide antibiotic, is a widely utilized pharmacological tool for studying these domains. By binding to and sequestering membrane cholesterol, this compound disrupts the structural and functional integrity of lipid rafts.[1][2][3][4] This guide provides a comprehensive technical overview of the molecular mechanisms of this compound's action, its impact on cellular signaling, quantitative data from key studies, and detailed experimental protocols for investigating its effects.

This compound's Mechanism of Action on Lipid Rafts

This compound's primary mode of action in mammalian cells involves its high affinity for cholesterol, a foundational component of lipid rafts.[1][3] Unlike its antifungal activity in yeast, where it preferentially binds to ergosterol to form transmembrane pores, its effect on mammalian membranes is primarily one of cholesterol sequestration.[1][5][6][7]

  • Cholesterol Sequestration: this compound molecules insert into the plasma membrane and bind directly to cholesterol. This interaction does not typically lead to the formation of stable pores in mammalian cells but rather traps cholesterol, preventing its association with sphingolipids and raft-associated proteins.[1][2] This sequestration effectively disorganizes the tightly packed structure of the lipid raft.[1]

  • Disruption of Raft Integrity: The removal of available cholesterol disrupts the liquid-ordered (Lo) phase characteristic of lipid rafts, leading to the dissociation of raft-associated proteins and lipids into the surrounding, more fluid, liquid-disordered (Ld) membrane.[2][4] This results in a loss of the microdomain's ability to act as a signaling and trafficking hub.

cluster_0 Intact Lipid Raft cluster_1 This compound Action cluster_2 Disrupted Lipid Raft Raft Cholesterol Sphingolipids Signaling Proteins This compound This compound Raft:f0->this compound Binds NystatinCholesterol This compound-Cholesterol Complex This compound->NystatinCholesterol Forms DisruptedRaft Sequestered Cholesterol Dispersed Sphingolipids Dispersed Proteins NystatinCholesterol->DisruptedRaft:f0 Leads to

Caption: Mechanism of this compound-induced lipid raft disruption.

Impact on Cellular Signaling and Processes

The disruption of lipid rafts by this compound has profound effects on numerous cellular functions that are dependent on the spatial organization of membrane proteins.

  • Signal Transduction: Many receptors and downstream signaling molecules are concentrated within lipid rafts to facilitate efficient signal propagation. This compound treatment can inhibit these pathways by dispersing the components.

    • PI3K/Akt Pathway: this compound has been shown to induce the phosphorylation of Akt, indicating an activation of this pathway in certain contexts, such as in the expression of macrophage inflammatory proteins.[1]

    • MAPK Pathways (ERK, JNK, p38): this compound treatment can lead to the phosphorylation of ERK, p38 MAPK, and JNK.[1] In some cellular models, the JNK pathway plays a primary role in the this compound-induced cellular response.[1]

    • TGF-β Signaling: this compound can inhibit TGF-β-induced epithelial-to-mesenchymal transition by preventing the localization of TGF-β receptors in lipid rafts.[8]

  • Receptor Localization and Function: The function of receptors localized to lipid rafts can be significantly altered. For example, this compound treatment leads to a decrease in the expression of membrane androgen receptors (mAR) that reside in caveolar lipid rafts, thereby blocking androgen-induced neurotoxic effects.[2]

  • Endocytosis: this compound can alter endocytic pathways. It has been shown to block the internalization of testosterone-BSA conjugates, indicating that caveolar lipid raft-mediated endocytosis is inhibited.[2] Conversely, in some systems, cholesterol sequestration by this compound can switch endocytosis from a caveolae/lipid raft-mediated pathway to a clathrin-mediated one, enhancing the uptake of certain molecules like endostatin.[9][10]

cluster_pathways Affected Pathways This compound This compound Treatment RaftDisruption Lipid Raft Disruption (Cholesterol Sequestration) This compound->RaftDisruption Signaling Altered Signal Transduction RaftDisruption->Signaling Endocytosis Modified Endocytosis RaftDisruption->Endocytosis Localization Receptor Delocalization RaftDisruption->Localization PI3K PI3K/Akt Signaling->PI3K MAPK MAPK (JNK) Signaling->MAPK TGFb TGF-β Signaling->TGFb A 1. Cell Lysis (1% Triton X-100) B 2. Mix Lysate with 80% Sucrose (Final: 40% Sucrose) A->B C 3. Create Sucrose Gradient (5% / 35% / 40% Lysate) B->C D 4. Ultracentrifugation (~170,000 x g, 18h, 4°C) C->D E 5. Fraction Collection D->E F 6. Western Blot Analysis (Raft vs. Non-Raft Markers) E->F

References

Nystatin's Spectrum of Activity Against Candida Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Nystatin is a polyene macrolide antibiotic derived from Streptomyces noursei.[1] It is a well-established antifungal agent used primarily for the treatment of superficial and mucocutaneous infections caused by Candida species, such as oral thrush, vaginal candidiasis, and skin infections.[2][3] Unlike azoles, which are fungistatic, this compound can be both fungistatic and fungicidal, depending on the concentration and the susceptibility of the fungal organism.[1] Its mechanism of action and low incidence of resistance, particularly in Candida albicans, make it a valuable therapeutic option.[1][4] This guide provides an in-depth overview of this compound's activity against various Candida species, detailing its mechanism of action, quantitative susceptibility data, and the standard protocols for its evaluation.

Mechanism of Action

This compound exerts its antifungal effect by targeting the fungal cell membrane. Its primary mechanism involves binding with high affinity to ergosterol, the principal sterol component in fungal cell membranes.[5][6] This binding is selective, as this compound has a much lower affinity for cholesterol, the main sterol in mammalian cell membranes, which accounts for its targeted activity.[5]

The binding of this compound to ergosterol leads to the formation of pores or channels that span the membrane.[5][7] This disrupts the membrane's integrity and selective permeability, causing a rapid leakage of essential intracellular components, particularly potassium ions (K+), and a disruption of vital electrochemical gradients.[1][5] The resulting loss of osmotic balance and cellular contents leads to the cessation of metabolic activity and ultimately, fungal cell death.[5]

G Figure 1: this compound's Mechanism of Action cluster_membrane Candida Cell Membrane Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Induces Leakage Leakage of K+ ions & other cellular contents Pore->Leakage Causes This compound This compound This compound->Ergosterol Binds to Death Fungal Cell Death Leakage->Death Leads to G Figure 2: Broth Microdilution Workflow for this compound MIC Testing cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout p1 Isolate Candida colonies from 24h culture p2 Prepare fungal suspension in saline (0.5 McFarland) p1->p2 a1 Dilute fungal suspension in RPMI 1640 medium p2->a1 p3 Prepare serial dilutions of this compound in microplate a2 Inoculate microplate wells (Final inoculum: ~10³ CFU/mL) p3->a2 a1->a2 a3 Include Growth and Sterility Controls a2->a3 r1 Incubate at 35°C for 24-48 hours a3->r1 r2 Visually or spectrophotometrically assess fungal growth r1->r2 r3 Determine MIC: Lowest concentration with significant growth inhibition r2->r3

References

An In-depth Technical Guide to the Molecular Basis of Nystatin's Selective Fungal Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nystatin, a polyene macrolide antibiotic, remains a cornerstone in the treatment of topical fungal infections, primarily those caused by Candida species. Its clinical efficacy is rooted in a remarkable selective toxicity towards fungal cells over their mammalian counterparts. This guide delves into the core molecular mechanisms underpinning this selectivity. The principal basis for this compound's action is its preferential binding to ergosterol, the predominant sterol in fungal cell membranes. This interaction is significantly stronger than its affinity for cholesterol, the analogous sterol in mammalian cell membranes. This binding initiates a cascade of events, including the formation of transmembrane pores, leading to ion leakage, disruption of cellular homeostasis, and ultimately, fungal cell death. This document provides a comprehensive overview of these processes, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the intricate molecular interactions at play.

The Cornerstone of Selectivity: Differential Sterol Binding

Ergosterol and cholesterol, while both serving to modulate membrane fluidity, possess distinct structural differences that influence their interaction with this compound. Ergosterol has a more planar and rigid structure due to the presence of two additional double bonds in the B ring and the side chain compared to cholesterol. These structural nuances are thought to facilitate a more favorable and stable interaction with the rigid, polyene structure of this compound.

The interaction of this compound with ergosterol is a critical first step that leads to a series of biophysical changes in the fungal cell membrane, ultimately resulting in cell death.

Mechanism of Action: From Binding to Cell Lysis

This compound's fungicidal activity is a multi-step process that can be broadly categorized into membrane binding and subsequent pore formation.

A Two-Stage Model of Membrane Interaction

Current evidence suggests a two-stage mechanism for this compound's action on ergosterol-containing membranes[4][5]:

  • Surface Perturbation: At low concentrations, monomeric this compound molecules adsorb to the surface of the fungal membrane. This initial interaction perturbs the lipid packing, leading to a general increase in membrane permeability.

  • Transmembrane Pore Formation: Upon reaching a critical threshold concentration, this compound molecules oligomerize within the membrane to form stable, barrel-like transmembrane channels. These pores are aqueous channels that allow the passage of ions and small molecules.

Studies suggest that a this compound pore is composed of 4 to 12 this compound molecules.[6]

Ion Leakage and Disruption of Homeostasis

The formation of these transmembrane pores has catastrophic consequences for the fungal cell. The primary and most immediate effect is the rapid and uncontrolled leakage of intracellular ions, particularly potassium (K⁺).[5][7][8][9] This massive efflux of K⁺ disrupts the electrochemical gradient across the fungal cell membrane, which is essential for numerous cellular processes, including nutrient transport and the maintenance of membrane potential.

The loss of intracellular potassium is also accompanied by an influx of protons (H⁺), leading to intracellular acidification.[10] Furthermore, the pores can allow the leakage of other small essential molecules, contributing to the overall disruption of cellular homeostasis. This ultimately leads to cell lysis and death.[11]

Induction of Oxidative Stress

Beyond direct membrane damage, this compound has been shown to induce oxidative stress within fungal cells. The disruption of the cell membrane and the subsequent ionic imbalance can trigger the production of reactive oxygen species (ROS). These highly reactive molecules can cause widespread damage to cellular components, including proteins, lipids, and nucleic acids, further contributing to the fungicidal effect of this compound.

Quantitative Data on this compound's Selective Toxicity

The following tables summarize the available quantitative data that illustrates the selective toxicity of this compound against fungal cells.

Table 1: In Vitro Susceptibility of Candida Species to this compound
Candida SpeciesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
C. albicans0.383 - 848
C. parapsilosis0.443 - 848
C. tropicalis4 - 848
C. glabrata4 - 848
C. krusei4 - 848

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. (Data compiled from multiple sources)

Table 2: Comparative Cytotoxicity of this compound
Cell TypeAssayEndpointThis compound ConcentrationEffect
Candida albicansBroth MicrodilutionMIC0.383 - 8 µg/mLInhibition of growth
Human Keratinocyte CellsCell Viability AssayNot specifiedNot specifiedThis compound A1 was markedly more toxic than its derivatives
Human Leukaemic Cells (HL-60)Cell Viability (CCK-8)Increased viability of infected cells0.78 - 25 µmol/LInhibition of C. albicans infection
Human Leukaemic Cells (HL-60)Cytotoxicity (PI staining)CytotoxicityHigher concentrationsEvident cytotoxicity

(Data compiled from multiple sources)[12][13]

Table 3: this compound-Induced Potassium Leakage from Fungal Cells
Fungal SpeciesThis compound ConcentrationTime% Intracellular K⁺ Decrease
Saccharomyces cerevisiaeDose-dependentNot specifiedDose-related K⁺ efflux observed
Saccharomyces cerevisiae5 - 10 µg/mLNot specifiedLeakage of K⁺ observed
Saccharomyces cerevisiaeNot specified4 minInflux of Ca²⁺ observed

(Data compiled from multiple sources)[5][7][9]

Visualizing the Molecular Mechanisms and Experimental Workflows

Signaling Pathways and Logical Relationships

This compound This compound Cholesterol Cholesterol (Mammalian Membrane) This compound->Cholesterol Low Affinity Binding Preferential Binding This compound->Binding Ergosterol Ergosterol (Fungal Membrane) Ergosterol->Binding LowToxicity Low Mammalian Toxicity Cholesterol->LowToxicity MembranePerturbation Membrane Perturbation Binding->MembranePerturbation High Affinity Oligomerization Oligomerization MembranePerturbation->Oligomerization PoreFormation Transmembrane Pore Formation Oligomerization->PoreFormation IonLeakage Ion Leakage (K⁺, H⁺) PoreFormation->IonLeakage OxidativeStress Oxidative Stress (ROS) PoreFormation->OxidativeStress CellDeath Fungal Cell Death IonLeakage->CellDeath OxidativeStress->CellDeath

Caption: this compound's mechanism of selective fungal toxicity.

Experimental Workflows

cluster_liposome Liposome Preparation and Characterization cluster_binding Binding Affinity Assay (Fluorescence Spectroscopy) cluster_leakage Ion Leakage Assay LipidFilm 1. Prepare Lipid Film (with Ergosterol or Cholesterol) Hydration 2. Hydrate Film LipidFilm->Hydration Sizing 3. Size Liposomes (Extrusion/Sonication) Hydration->Sizing Characterization 4. Characterize Liposomes (Size, Zeta Potential) Sizing->Characterization Mix 5. Mix this compound with Liposomes MeasureFluorescence 6. Measure this compound Fluorescence Mix->MeasureFluorescence AnalyzeData 7. Analyze Data (Binding Isotherm) MeasureFluorescence->AnalyzeData LoadDye 8. Load Liposomes with Fluorescent Dye (e.g., Pyranine) Addthis compound 9. Add this compound LoadDye->Addthis compound MonitorFluorescence 10. Monitor Fluorescence Change Addthis compound->MonitorFluorescence CalculateLeakage 11. Calculate Ion Leakage Rate MonitorFluorescence->CalculateLeakage

Caption: Workflow for in vitro analysis of this compound's membrane activity.

Detailed Experimental Protocols

Preparation of Ergosterol/Cholesterol-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Ergosterol or Cholesterol

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of POPC and either ergosterol or cholesterol in chloroform in a round-bottom flask. A typical molar ratio is 4:1 (POPC:sterol).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film.

    • Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Transfer the MLV suspension to an extruder.

    • Extrude the suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane with the desired pore size (e.g., 100 nm) to form LUVs of a uniform size.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

This compound-Induced Ion Leakage Assay using Pyranine

This assay measures the leakage of protons (or the exchange of K⁺ for H⁺) across the liposome membrane.

Materials:

  • Ergosterol or cholesterol-containing LUVs (prepared as in 6.1)

  • Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid)

  • This compound solution

  • Valinomycin (a K⁺ ionophore)

  • Fluorometer

Procedure:

  • Encapsulation of Pyranine:

    • Prepare the liposomes as described in section 6.1, but use a hydration buffer containing pyranine (e.g., 1 mM).

    • Remove the unencapsulated pyranine by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Fluorescence Measurement:

    • Dilute the pyranine-loaded liposomes in an iso-osmotic buffer without pyranine in a fluorescence cuvette.

    • Monitor the fluorescence of pyranine at its excitation and emission maxima (e.g., excitation at 460 nm and emission at 510 nm).

    • Establish a stable baseline fluorescence.

  • Induction of Leakage:

    • Add a known concentration of this compound to the cuvette and continue to monitor the fluorescence. A decrease in fluorescence intensity indicates an influx of protons, which quenches the pyranine fluorescence.

    • As a positive control, add valinomycin to induce complete K⁺/H⁺ exchange.

  • Data Analysis:

    • Calculate the initial rate of fluorescence decrease to determine the rate of ion leakage induced by this compound.

Comparative Cell Viability Assay

This protocol uses the MTT assay to compare the cytotoxic effects of this compound on fungal and mammalian cells.

Materials:

  • Fungal cells (e.g., Candida albicans)

  • Mammalian cells (e.g., human keratinocytes)

  • Appropriate culture media for each cell type

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the fungal and mammalian cells in separate 96-well plates at an appropriate density in their respective culture media.

    • Incubate the plates under optimal conditions for each cell type to allow for cell attachment and growth.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate culture media.

    • Remove the old media from the wells and add the this compound dilutions to the cells. Include a vehicle control (media with the same concentration of the solvent used to dissolve this compound).

    • Incubate the plates for a defined period (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the cell viability against the this compound concentration and determine the IC₅₀ (the concentration of this compound that causes 50% inhibition of cell viability) for both fungal and mammalian cells.

Conclusion

The selective toxicity of this compound towards fungi is a well-established phenomenon rooted in its preferential interaction with ergosterol over cholesterol. This high-affinity binding initiates a cascade of events, culminating in the formation of transmembrane pores, uncontrolled ion leakage, and ultimately, fungal cell death. While the qualitative aspects of this mechanism are well-understood, further research to precisely quantify the binding affinities and the kinetics of pore formation will provide a more complete picture. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced molecular basis of this compound's action and to explore the development of new and improved antifungal agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structural Analysis of Nystatin and Its Derivatives

This compound, a polyene macrolide antibiotic produced by the bacterium Streptomyces noursei, stands as a cornerstone in the treatment of fungal infections, particularly those caused by Candida species.[1][2] Discovered in 1950, it was the first effective antifungal agent for treating systemic mycoses.[1] Despite its long history of clinical use, its poor water solubility and systemic toxicity have limited its application primarily to topical and oral treatments.[2][3] This has spurred extensive research into its structural features and the development of derivatives with improved pharmacological profiles. This guide provides a comprehensive overview of the structural analysis of this compound, its mechanism of action, the landscape of its derivatives, and the critical structure-activity relationships that govern its antifungal efficacy.

The Core Structure of this compound A1

This compound is a complex mixture of related compounds, with this compound A1 being the major and most biologically active component. Its structure is characterized by a large 38-membered macrolide ring, making it a macrolide antibiotic.[4]

Key structural features include:

  • A Polyene Macrolide Core: A 38-atom macrocyclic lactone ring (37 carbons and one oxygen).[4]

  • A Conjugated Polyene System: The macrolide ring contains a rigid, lipophilic section with conjugated double bonds (specifically, a hexaene system). This region is crucial for its interaction with sterols in fungal membranes.[1] The conjugated bonds are also responsible for this compound's characteristic UV absorption spectrum.

  • A Hydrophilic Polyol Region: The opposite side of the ring is flexible and hydrophilic, decorated with numerous hydroxyl groups.[5][6] This region contributes to the molecule's amphipathic nature.

  • A Mycosamine Moiety: An amino sugar, D-mycosamine, is attached to the macrolide ring via a glycosidic bond. The primary amino group on this sugar is a key site for chemical modification to create derivatives.[5][6]

  • A Carboxyl Group: A pendant carboxyl group at the C-16 position is another site for derivatization.[5][6]

Table 1: Physicochemical Properties of this compound A1

PropertyValueReference
CAS Registry Number 34786-70-4
Molecular Formula C47H75NO17[7]
Molecular Weight 926.09 g/mol [7]
Appearance Light yellow powder
Solubility Poor in water (4 mg/ml). Soluble in DMF, DMSO, and alkaline media.[4]
UV Absorption Maxima (in Ethanol) 290 nm, 307 nm, 322 nm

Structural Basis of Antifungal Action

This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane.[2][8] Its mechanism is highly dependent on its molecular structure, which allows for selective interaction with ergosterol, the primary sterol in fungal membranes, over cholesterol in mammalian cells.[1][2][8]

The process involves several steps:

  • Binding to Ergosterol: The rigid polyene portion of this compound binds preferentially to ergosterol within the fungal membrane.[1][8] This interaction is the basis of its selective toxicity.

  • Pore Formation: Upon binding, multiple this compound molecules self-assemble to form pores or channels through the membrane.[1][8][9] It is estimated that 4-12 this compound molecules are required to form a single pore.[1]

  • Ion Leakage: These aqueous pores disrupt the membrane's permeability barrier, leading to the leakage of essential intracellular ions, particularly potassium (K+), and small molecules.[1][8]

  • Cell Death: The resulting loss of ionic gradients and acidification ultimately leads to fungal cell death.[1]

Recent studies suggest the mechanism is more complex than simple sterol binding. The biophysical properties of the membrane, such as the presence of highly ordered gel-phase domains, can also drive the formation and stabilization of this compound oligomers and pores, even in the absence of sterols.[9][10][11]

This compound This compound Molecule Binding Binding to Ergosterol This compound->Binding Targets FungalMembrane Fungal Cell Membrane (Ergosterol-rich) FungalMembrane->Binding Oligomerization Self-Assembly & Oligomerization Binding->Oligomerization Initiates Pore Pore/Channel Formation Oligomerization->Pore Leads to Leakage K+ Ion Leakage & Loss of Gradient Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Results in cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Functional & Biophysical Analysis Sample This compound or Derivative Sample LCMS LC-MS Analysis Sample->LCMS Purity & Mol. Weight UVVis UV-Vis Spectroscopy Sample->UVVis Quantification NMR 1D & 2D NMR Spectroscopy LCMS->NMR Informs Xray X-ray Crystallography (if crystalizable) NMR->Xray Complements Membrane Membrane Interaction (AFM, Fluorescence) NMR->Membrane Correlates Structure to Activity Antifungal Activity (MIC Testing) Membrane->Activity Mechanism This compound This compound Core Structure Polyene Region Polyol Region Mycosamine Sugar C16-Carboxyl Activity Antifungal Activity (Ergosterol Binding, Pore Formation) This compound:polyene->Activity Essential for Ergosterol Binding This compound:polyol->Activity Modulates Activity & Solubility This compound:sugar->Activity Modification Site (Alters Potency) This compound:carboxyl->Activity Modification Site (Alters Solubility) Toxicity Toxicity (Cholesterol Binding) This compound:polyene->Toxicity Contributes to

References

Nystatin's Role as an Inhibitor of Endocytosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nystatin, a polyene macrolide antibiotic, is widely utilized in cell biology research as a chemical inhibitor of endocytosis. Its primary mechanism of action involves the sequestration of cholesterol, a critical component of the plasma membrane. This disruption of membrane cholesterol homeostasis leads to the disassembly of specialized membrane microdomains known as lipid rafts and caveolae, thereby inhibiting caveolae-dependent endocytosis. While its effect is most pronounced on this pathway, this compound's influence on other endocytic routes, such as clathrin-mediated endocytosis and macropinocytosis, is context-dependent and can lead to complex cellular responses. This technical guide provides an in-depth overview of this compound's mechanism, its application in studying endocytic pathways, detailed experimental protocols, and a summary of quantitative data from key studies.

Mechanism of Action: Cholesterol Sequestration and Disruption of Lipid Rafts

This compound's inhibitory effect on endocytosis stems from its high affinity for sterols, particularly ergosterol in fungal membranes and cholesterol in mammalian cell membranes.[1][2][3] By binding to cholesterol, this compound forms aggregates and pores in the plasma membrane, leading to the sequestration of cholesterol and the disruption of cholesterol-rich microdomains.[4][5][6] These microdomains, which include lipid rafts and caveolae, are essential for various cellular processes, including signal transduction and the internalization of specific cargo through endocytosis.

Caveolae are flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, with caveolin-1 being a key structural protein. The integrity of caveolae is highly dependent on the availability of membrane cholesterol. By sequestering cholesterol, this compound effectively disassembles caveolae, thereby inhibiting the uptake of molecules that utilize this pathway.[7][8]

Interestingly, the disruption of caveolae-mediated endocytosis by this compound can sometimes lead to a compensatory increase in other endocytic pathways. For instance, some studies have shown that this compound treatment can enhance uptake via clathrin-mediated endocytosis or macropinocytosis for certain cargo.[9][10][11][12] This highlights the intricate interplay between different endocytic routes and the importance of using appropriate controls when interpreting data from experiments using this compound.

Quantitative Data on this compound's Efficacy as an Endocytosis Inhibitor

The following tables summarize quantitative data from various studies that have utilized this compound to investigate endocytic pathways. These tables provide a comparative overview of the concentrations used, the cell types studied, and the observed inhibitory effects.

Table 1: this compound Concentration and its Effect on Endocytosis

Cell TypeCargo/Process StudiedThis compound ConcentrationObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)Endostatin internalization25 µg/mLSignificantly increased endostatin uptake by switching internalization to the clathrin-mediated pathway.[10]
SK-Hep1 (Liver Sinusoidal Endothelial Cells)Cationic liposome-mediated gene delivery20 µg/mL~3-4 fold enhancement in transfection efficiencies.[11]
RAW264.7 MacrophagesFucoidan-activated phosphorylation of p38 kinase and JNK25 µg/mLInhibited phosphorylation.[7]
Human FibroblastsZinc uptake50 µg/mLReduced Vmax of zinc uptake by 69% in normal fibroblasts and 59% in AE fibroblasts.[13]
Huh7 CellsSARS-CoV-2 pseudovirus entry10-20 µMIncreased entry by 215% and 482% at 10 µM and 20 µM, respectively.[14]
N27 (Neuronal) CellsTestosterone-BSA internalization75 µMBlocked internalization.[4]
A549 CellsMagnetic silica mesoporous nanoparticle uptakeNot specifiedNo significant decrease in uptake.[15]
Rat Kupffer CellsFolate-conjugated nanoparticle uptake50 µg/mLObvious inhibitory effect.[16][17]
HIV-1-infected H9 cellsHIV-1 replication10 µg/mLInhibited reverse transcriptase activity by 85% and p24 production by 90%.[18]

Experimental Protocols

This section provides detailed methodologies for utilizing this compound as an inhibitor of caveolae-mediated endocytosis in cell culture experiments.

General Protocol for this compound Treatment

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • This compound (powder, light-sensitive)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Cell line of interest

Procedure:

  • Stock Solution Preparation:

    • Protecting from light, weigh out this compound powder and dissolve it in 100% DMSO to prepare a stock solution (e.g., 25 mg/mL).[19]

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed the cells in appropriate culture vessels (e.g., 6-well plates, 24-well plates, or on coverslips for microscopy) at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • This compound Treatment:

    • On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 25-50 µg/mL).

    • Aspirate the old medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound-containing medium to the cells.

    • Incubate the cells for the desired period (typically 30-60 minutes) at 37°C.[7]

  • Uptake Experiment:

    • Following the pre-incubation with this compound, add the cargo of interest (e.g., a fluorescently labeled ligand, virus, or nanoparticle) to the cells in the continued presence of this compound.

    • Incubate for the appropriate time to allow for internalization.

  • Analysis:

    • After the incubation period, wash the cells thoroughly with cold PBS to remove any unbound cargo.

    • Proceed with the desired analysis method, such as:

      • Fluorescence microscopy: To visualize the subcellular localization of the cargo.

      • Flow cytometry: To quantify the cellular uptake of the cargo.

      • Western blotting: To analyze the levels of internalized proteins or downstream signaling events.[7]

Controls:

  • Untreated control: Cells not treated with this compound to determine the baseline level of uptake.

  • Vehicle control: Cells treated with the same concentration of DMSO used to dissolve this compound to control for any effects of the solvent.

  • Positive control for other pathways: Use of a known cargo for a different endocytic pathway (e.g., transferrin for clathrin-mediated endocytosis) to assess the specificity of this compound's effect.

  • Inhibitor for other pathways: Use of other endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis) for comparison.[15]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's role as an endocytosis inhibitor.

This compound's Mechanism of Action

Nystatin_Mechanism This compound This compound Cholesterol Membrane Cholesterol This compound->Cholesterol Binds to & Sequesters LipidRafts Lipid Rafts / Caveolae This compound->LipidRafts Disrupts Cholesterol->LipidRafts Essential for Integrity CME_Pathway Caveolae-Mediated Endocytosis LipidRafts->CME_Pathway Mediates Inhibition Inhibition Inhibition->CME_Pathway Leads to

Caption: this compound sequesters cholesterol, disrupting lipid rafts and inhibiting caveolae-mediated endocytosis.

Experimental Workflow for Studying Endocytosis Inhibition by this compound

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed Cells Nystatin_Prep 2. Prepare this compound Working Solution Pre_incubation 3. Pre-incubate cells with this compound Nystatin_Prep->Pre_incubation Add_Cargo 4. Add Cargo of Interest Pre_incubation->Add_Cargo Incubation 5. Incubate for Uptake Add_Cargo->Incubation Wash 6. Wash Cells Incubation->Wash Data_Acquisition 7. Analyze Uptake (Microscopy, Flow Cytometry, etc.) Wash->Data_Acquisition

Caption: A typical experimental workflow for investigating the effect of this compound on endocytosis.

Potential Impact of this compound on Cellular Signaling

Signaling_Impact This compound This compound Caveolae Caveolae This compound->Caveolae Disrupts Receptor Receptor in Caveolae Caveolae->Receptor Localizes Inhibition Inhibition Signaling_Cascade Downstream Signaling (e.g., p38, JNK) Receptor->Signaling_Cascade Activates Inhibition->Signaling_Cascade Prevents Activation

Caption: this compound can inhibit signaling cascades initiated by receptors localized in caveolae.

Conclusion

This compound is a valuable tool for studying caveolae-mediated endocytosis due to its well-characterized mechanism of cholesterol sequestration. However, researchers must be mindful of its potential off-target effects and the complex interplay between different endocytic pathways. The quantitative data and experimental protocols provided in this guide serve as a resource for designing and interpreting experiments aimed at elucidating the intricate processes of cellular uptake. Careful experimental design, including the use of appropriate controls, is paramount for obtaining reliable and meaningful results when using this compound as an endocytosis inhibitor.

References

Methodological & Application

Nystatin Perforated Patch Clamp: A Detailed Protocol for Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

The nystatin perforated patch clamp technique is a powerful electrophysiological method for studying ion channels and electrical signaling in primary neurons while preserving the integrity of the intracellular environment. Unlike conventional whole-cell patch clamp, which often leads to the dialysis of essential cytoplasmic components, the perforated patch configuration maintains endogenous signaling molecules, such as cAMP and Ca2+, ensuring more physiologically relevant recordings.[1][2] This makes it an ideal technique for investigating the modulation of ion channels by second messenger cascades, studying synaptic plasticity, and obtaining stable, long-duration recordings with reduced current rundown.[1]

The principle of the technique involves the inclusion of the pore-forming antibiotic this compound in the patch pipette solution.[2][3] After forming a high-resistance (gigaohm) seal with the neuronal membrane, this compound molecules diffuse into the membrane patch and form small pores that are permeable to monovalent ions like Na+, K+, and Cl-, but impermeable to larger molecules.[1][2][4] This allows for electrical access to the cell's interior without disrupting its natural intracellular milieu.

Advantages and Disadvantages
AdvantagesDisadvantages
Preserves intracellular signaling molecules (e.g., cAMP, Ca2+).[1][2]Higher series resistance (Ra) compared to conventional whole-cell, potentially affecting voltage-clamp accuracy and signal-to-noise ratio.[5]
Reduces ion channel current rundown for more stable recordings.[1]Risk of spontaneous rupture of the membrane patch, converting to a conventional whole-cell configuration.[6]
Allows for long-duration recordings (often >1 hour).[1]Perforation time can be slow and variable (typically 10-30 minutes).[7]
Minimizes disruption to the cell, leading to more physiological data.[5]Efficacy of this compound can be cell-type dependent.[7]

Experimental Protocols

Solutions and Reagents

This compound Stock Solution (25 mg/mL in DMSO):

  • Preparation:

    • Weigh out approximately 2.5 mg of this compound powder (protect from light).

    • Dissolve in 100 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

    • Vortex for at least 30 seconds to ensure complete dissolution.[7]

    • Wrap the stock solution vial in aluminum foil to protect it from light.

  • Storage and Stability:

    • The this compound stock solution should be prepared fresh on the day of the experiment.[7]

    • Aqueous suspensions of this compound lose activity quickly.

Internal Pipette Solution with this compound (Final Concentration: 100-200 µg/mL):

  • Preparation:

    • Prepare the desired internal pipette solution (e.g., K-gluconate based).

    • Just before use, add the this compound stock solution to the internal solution to achieve the final desired concentration. For a 200 µg/mL final concentration, add 8 µL of the 25 mg/mL stock solution to 1 mL of internal solution.[7]

    • Mix thoroughly by vortexing or sonicating.

    • Wrap the final solution in aluminum foil to protect it from light.

  • Stability:

    • The this compound-containing pipette solution should be used within 2-4 hours of preparation.[7]

Perforated Patch Clamp Procedure

The following protocol outlines the key steps for obtaining successful this compound perforated patch clamp recordings from primary neurons.

G cluster_prep Preparation cluster_patching Patching Procedure cluster_perforation Perforation and Recording prep_this compound Prepare fresh this compound stock and working solutions pull_pipette Pull and fire-polish patch pipette (2-5 MΩ) tip_fill Front-fill pipette tip with This compound-free internal solution pull_pipette->tip_fill back_fill Back-fill pipette with This compound-containing solution tip_fill->back_fill approach_cell Approach neuron with positive pressure back_fill->approach_cell form_seal Form a gigaohm seal (>1 GΩ) approach_cell->form_seal monitor_access Monitor cell capacitance (Cm) and access resistance (Ra) form_seal->monitor_access wait_perforation Wait for perforation (10-30 min) monitor_access->wait_perforation start_recording Begin experiment when Ra is stable and sufficiently low wait_perforation->start_recording

Figure 1. Experimental workflow for this compound perforated patch clamp.
  • Pipette Preparation:

    • Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

    • Fire-polish the pipette tips to ensure a smooth surface for sealing.

  • Pipette Filling:

    • To prevent this compound from interfering with seal formation, it is crucial to have a this compound-free solution at the very tip of the pipette.[4][7]

    • Front-fill: Dip the tip of the pipette into this compound-free internal solution for a few seconds (e.g., ~1.5 seconds to fill ~400 µm).[7]

    • Back-fill: Carefully back-fill the rest of the pipette with the this compound-containing internal solution.

  • Approaching the Neuron and Seal Formation:

    • Apply gentle positive pressure to the pipette as you approach the target neuron in the recording chamber.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

    • Aim to achieve the gigaohm seal as quickly as possible (ideally within 10 minutes of back-filling) to minimize the diffusion of this compound to the tip.[7]

  • Monitoring Perforation:

    • After establishing a stable gigaohm seal, monitor the electrical access to the cell.

    • You should observe a gradual increase in the cell capacitance (Cm) and a slow decrease in the access resistance (Ra) over time.[7] This process typically takes 10-30 minutes and indicates the successful formation of this compound pores in the membrane patch.[7]

  • Recording:

    • Once the access resistance has stabilized at a reasonably low level (typically 20-40 MΩ), you can begin your experimental recordings.[3]

    • Continuously monitor Ra throughout the experiment to ensure the stability of the perforated patch.

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Difficulty forming a gigaohm seal This compound has diffused to the pipette tip.Optimize the front-filling procedure to ensure a sufficient this compound-free zone at the tip.[4][7] Work quickly to achieve a seal after back-filling the pipette.[7]
Slow or no perforation Inactive this compound.Prepare fresh this compound stock and working solutions daily and protect them from light.[7]
Cell type is resistant to this compound.The efficacy of this compound can vary between cell types.[7] Consider trying amphotericin B as an alternative perforating agent.
Spontaneous rupture to whole-cell Unstable membrane patch.This is a known risk. To verify the patch configuration, include a fluorescent dye like eosin in the pipette solution. The dye will only enter the cell upon rupture into the conventional whole-cell mode.[6]
High series resistance (Ra) Incomplete perforation.Allow more time for perforation. Higher concentrations of this compound can speed up perforation but may also increase the risk of spontaneous rupture.[8]

Signaling Pathway Preservation

The primary advantage of the this compound perforated patch technique is the preservation of intracellular signaling pathways that are washed out in conventional whole-cell recordings. This is critical for studying the modulation of ion channels by G-protein coupled receptors (GPCRs) and other signaling cascades.

G cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces Ion_Channel Ion Channel Ligand Ligand Ligand->GPCR PKA PKA cAMP->PKA activates PKA->Ion_Channel phosphorylates ATP ATP

Figure 2. A preserved intracellular signaling cascade.

As illustrated in Figure 2, signaling molecules like ATP, G-proteins, and second messengers such as cAMP remain within the neuron, allowing for the study of their effects on ion channel activity. This is in stark contrast to the conventional whole-cell configuration, where these molecules would be dialyzed by the pipette solution, potentially abolishing the physiological regulation of the channels under investigation.[4]

References

Using Nystatin to Elucidate Clathrin-Independent Endocytosis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Endocytosis, the process by which cells internalize molecules and particles, is critical for a myriad of physiological functions, including nutrient uptake, signal transduction, and synaptic transmission. While clathrin-mediated endocytosis (CME) is the most extensively characterized pathway, a diverse set of clathrin-independent endocytosis (CIE) mechanisms have emerged as crucial players in cellular homeostasis and disease. Nystatin, a polyene antifungal agent, has become an invaluable pharmacological tool for dissecting these alternative internalization routes. By selectively sequestering cholesterol from the plasma membrane, this compound disrupts lipid rafts and caveolae, thereby inhibiting endocytic pathways dependent on these membrane microdomains.[1][2] These application notes provide a comprehensive guide for utilizing this compound to investigate CIE, offering detailed protocols and data interpretation guidelines for researchers in cell biology and drug development.

Mechanism of Action

This compound's utility in studying CIE stems from its specific interaction with sterols, primarily ergosterol in fungal membranes and cholesterol in mammalian cell membranes.[3][4] This binding leads to the sequestration of cholesterol within the plasma membrane, which in turn disrupts the structure and function of cholesterol-rich microdomains known as lipid rafts and their specialized invaginations, caveolae.[2][5] Since many CIE pathways, such as caveolae-mediated endocytosis, are dependent on the integrity of these domains, this compound treatment effectively inhibits these internalization routes.[1][6] It is generally considered to not directly affect the clathrin-dependent pathway, making it a valuable tool for distinguishing between these major endocytic mechanisms.[6] However, it is noteworthy that in some contexts, the inhibition of one pathway can lead to a compensatory increase in the activity of another. For instance, cholesterol sequestration by this compound has been shown to enhance the uptake of certain molecules, like endostatin, by redirecting their internalization to the clathrin-mediated pathway.[7]

Data Presentation

The effective concentration of this compound can vary depending on the cell type and experimental conditions. Below are tables summarizing typical working concentrations and incubation times, as well as a comparison with other common endocytosis inhibitors.

Table 1: this compound Working Concentrations and Incubation Times

Cell TypeConcentration Range (µg/mL)Incubation TimeReference(s)
Human Umbilical Vein Endothelial Cells (HUVECs)10 - 5030 min - 1 hr[7]
SK-Hep1 (Liver Sinusoidal Endothelial Cells)10 - 50Not specified[8]
CHO.CCR5 and CHO.CCR5.CD4 cells501 hr[9]
Paramecium25 - 20 min[10]
MDCK cells2530 min[11]
Rat Kupffer CellsNot specifiedTime-dependent inhibition observed[12]

Table 2: Comparison of Common Endocytosis Inhibitors

InhibitorTarget PathwayMechanism of ActionTypical ConcentrationReference(s)
This compound Caveolae/Lipid Raft-Mediated EndocytosisSequesters cholesterol, disrupting lipid rafts and caveolae.10 - 50 µg/mL[7][8][9]
FilipinCaveolae/Lipid Raft-Mediated EndocytosisBinds to cholesterol, disrupting lipid rafts and caveolae.1 - 10 µg/mL[8]
ChlorpromazineClathrin-Mediated EndocytosisInhibits the assembly of clathrin-coated pits.0.5 - 8 µg/mL[8][13]
AmilorideMacropinocytosisInhibits the Na+/H+ exchanger, affecting macropinosome formation.0.1 - 4 µg/mL[8][14]
GenisteinCaveolae-Mediated Endocytosis / Tyrosine Kinase-dependent pathwaysInhibits tyrosine kinases involved in endocytosis.Not specified[14]

Experimental Protocols

Here are detailed protocols for key experiments utilizing this compound to study clathrin-independent endocytosis.

Protocol 1: Inhibition of Fluid-Phase Endocytosis

This protocol assesses the effect of this compound on the uptake of a fluid-phase marker, such as fluorescently labeled dextran.

Materials:

  • Cells of interest cultured on coverslips or in appropriate imaging plates.

  • Cell culture medium.

  • This compound (stock solution prepared in a suitable solvent like DMSO).

  • Fluorescently labeled dextran (e.g., Dextran-Texas Red).

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Mounting medium with DAPI.

  • Fluorescence microscope.

Procedure:

  • Seed cells on coverslips or imaging plates and allow them to adhere and grow to the desired confluency.

  • Prepare a working solution of this compound in pre-warmed cell culture medium at the desired final concentration (e.g., 25 µg/mL).

  • Pre-incubate the cells with the this compound-containing medium for 30-60 minutes at 37°C. As a control, incubate a separate set of cells with medium containing the vehicle (e.g., DMSO) alone.

  • Following the pre-incubation, add the fluorescently labeled dextran to the medium to a final concentration of approximately 0.5-1 mg/mL.

  • Incubate the cells for the desired uptake period (e.g., 15-30 minutes) at 37°C.

  • To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

  • Image the cells using a fluorescence microscope. Quantify the intracellular fluorescence intensity of the dextran to determine the effect of this compound on fluid-phase uptake.

Protocol 2: Investigating Receptor-Mediated Clathrin-Independent Endocytosis

This protocol uses a fluorescently labeled ligand for a receptor known or suspected to undergo CIE to assess the inhibitory effect of this compound.

Materials:

  • Cells expressing the receptor of interest.

  • Cell culture medium.

  • This compound.

  • Fluorescently labeled ligand (e.g., FITC-labeled transferrin for CME control, or a specific ligand for the CIE receptor).

  • PBS.

  • Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5) to remove surface-bound ligand.

  • Fixative.

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Culture the cells to the appropriate density.

  • Pre-treat the cells with this compound (e.g., 25-50 µg/mL) or vehicle for 30-60 minutes at 37°C.

  • Incubate the cells with the fluorescently labeled ligand at a predetermined concentration on ice for 30-60 minutes to allow for binding to the cell surface receptors without internalization.

  • To initiate internalization, transfer the cells to 37°C and incubate for a specific time course (e.g., 5, 15, 30 minutes).

  • To stop endocytosis, place the cells on ice and wash with ice-cold PBS.

  • To remove any non-internalized, surface-bound ligand, briefly wash the cells with the ice-cold acid wash buffer, followed by several washes with ice-cold PBS.

  • Fix the cells as described in Protocol 1.

  • Analyze the internalized fluorescence using either fluorescence microscopy for qualitative and single-cell analysis or flow cytometry for a quantitative population-level assessment.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Treatment

G cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_uptake Uptake Assay cluster_analysis Analysis cell_culture Culture cells to desired confluency pre_incubation Pre-incubate with this compound (e.g., 25-50 µg/mL, 30-60 min) cell_culture->pre_incubation control Vehicle Control cell_culture->control add_marker Add fluorescent marker (e.g., Dextran, labeled ligand) pre_incubation->add_marker control->add_marker incubate_uptake Incubate for uptake (e.g., 15-30 min) add_marker->incubate_uptake wash_fix Wash and Fix Cells incubate_uptake->wash_fix imaging Fluorescence Microscopy wash_fix->imaging flow_cytometry Flow Cytometry wash_fix->flow_cytometry quantification Quantify Internalized Fluorescence imaging->quantification flow_cytometry->quantification

Caption: Experimental workflow for studying endocytosis inhibition by this compound.

Signaling Pathway: this compound's Effect on Caveolae-Mediated Endocytosis

G cluster_membrane Plasma Membrane cluster_endocytosis cholesterol Cholesterol caveolae Caveolae Formation cholesterol->caveolae essential for caveolin Caveolin caveolin->caveolae structural protein endocytic_vesicle Endocytic Vesicle caveolae->endocytic_vesicle budding This compound This compound This compound->cholesterol internalization Internalization of Cargo endocytic_vesicle->internalization

Caption: this compound inhibits caveolae-mediated endocytosis by sequestering cholesterol.

Considerations and Troubleshooting

  • Toxicity: this compound can be toxic to mammalian cells at high concentrations or with prolonged exposure.[15][16][17] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for the specific cell line being used. Cell viability assays such as MTT or trypan blue exclusion should be performed.

  • Solubility: this compound has poor water solubility. Prepare a stock solution in an appropriate solvent like DMSO and ensure it is fully dissolved before diluting in culture medium. Water-soluble formulations of this compound are also commercially available.[15]

  • Specificity: While this compound is a widely used inhibitor of caveolae/lipid raft-dependent endocytosis, it is important to complement these studies with other approaches, such as using alternative inhibitors (e.g., filipin) or molecular biology techniques (e.g., siRNA-mediated knockdown of caveolin-1), to confirm the findings.[8]

  • Indirect Effects: Be aware of potential indirect effects. As mentioned, inhibiting one endocytic pathway might upregulate another.[7] Therefore, it is advisable to use markers for different endocytic pathways (e.g., transferrin for CME) as controls.

Conclusion

This compound is a powerful and accessible tool for the initial characterization of clathrin-independent endocytic pathways. By carefully designing experiments and considering the potential limitations, researchers can effectively utilize this compound to gain valuable insights into the complex mechanisms of cellular internalization, which is of paramount importance for both fundamental cell biology and the development of novel drug delivery systems.[18][19]

References

Nystatin concentration for fungal growth inhibition in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Nystatin in Cell Culture

Topic: this compound Concentration for Fungal Growth Inhibition in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a polyene macrolide antibiotic derived from Streptomyces noursei. It is widely used as a fungistatic and fungicidal agent in cell culture to prevent or eliminate contamination by yeasts and other fungi.[1][2] Its efficacy is primarily directed against Candida species.[2][3] This document provides detailed application notes and protocols for the effective use of this compound in inhibiting fungal growth in cell culture, including recommended concentrations, cytotoxicity considerations, and experimental procedures.

Mechanism of Action

This compound exerts its antifungal effect by binding to ergosterol, a primary sterol component of the fungal cell membrane.[4][5] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity.[1][5] The resulting increase in membrane permeability allows the leakage of essential intracellular components, such as potassium ions (K+), leading to acidification and ultimately, fungal cell death.[4][6] this compound's selectivity for fungal cells is due to its higher affinity for ergosterol over cholesterol, the predominant sterol in mammalian cell membranes.[5] However, at higher concentrations, this compound can interact with cholesterol, leading to toxicity in mammalian cells.[4] Additionally, this compound can induce oxidative stress within the fungal cell, further contributing to its antifungal activity.[5]

cluster_fungal_cell Fungal Cell cluster_pore Fungal_Membrane Fungal Cell Membrane (Ergosterol-rich) Pore Pore Formation Fungal_Membrane->Pore Disrupts Integrity K_Leakage K+ Leakage Pore->K_Leakage Acidification Acidification K_Leakage->Acidification Cell_Death Fungal Cell Death Acidification->Cell_Death This compound This compound This compound->Fungal_Membrane Binds to Ergosterol

Caption: Mechanism of action of this compound on a fungal cell.

Data Presentation

The effective concentration of this compound can vary depending on the fungal species, the cell line, and whether the goal is prevention or elimination of contamination.

Table 1: Recommended this compound Concentrations for Fungal Inhibition in Cell Culture

ApplicationRecommended Concentration (Units/mL)Recommended Concentration (mg/L)Notes
Routine Prevention50 - 100 U/mL[7]50 mg/L[8]Added to cell culture medium as a prophylactic measure.
Treatment of Contamination100 U/mL[9]-For cultures with existing fungal contamination. Success is not guaranteed as this compound is often fungistatic.[10]
Plant Tissue Culture500 mg/L (for rinsing)[11]500 mg/LUsed to rinse contaminated explants; rarely added directly to the media due to potential phytotoxicity.[11]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Fungal Species

Fungal SpeciesMIC Range (µg/mL)MIC Range (IU/mL)Reference
Most sensitive fungi1.56 - 6.25 µg/mL[8]-General reported range.
Candida species (general)0.625 - 1.25 µg/mL[12]3.7 - 7.4 IU/mL[12]Determined by broth microdilution assay.
Candida albicans-7.4 IU/mL[12]
Candida glabrata-7.4 IU/mL[12]
Candida parapsilosis-7.4 - 14.79 IU/mL[12]

Note: The potency of this compound can vary between lots and is typically expressed in units per milligram. It is crucial to refer to the manufacturer's specifications for accurate preparation of solutions.

Cytotoxicity in Mammalian Cells

While this compound shows preferential toxicity towards fungal cells, it is not entirely without effect on mammalian cells, especially at higher concentrations.[4] this compound can cause membrane damage and reduce the viability of cultured mammalian cells.[13] However, it is generally considered to have a larger therapeutic window and be less toxic to cultured cells compared to Amphotericin B.[14] Studies on novel this compound derivatives have shown reduced toxicity to human keratinocyte cell lines while maintaining antifungal activity.[15][16] For instance, some semisynthetic derivatives showed no significant effect on the viability of human keratinocytes at concentrations up to 300 µg/mL.[16]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is poorly soluble in water but soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2][8]

Materials:

  • This compound powder (potency in units/mg specified by the manufacturer)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile filter (optional, see note)

Procedure:

  • Calculate the required amount of this compound: Based on the manufacturer's stated potency (e.g., 5,000 units/mg), determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 10,000 U/mL or 100X).

  • Dissolution:

    • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.

    • Add a small volume of sterile DMSO to dissolve the powder completely. For example, a 5 mg/mL solution in DMSO is achievable.[8]

    • Once dissolved, bring the solution to the final volume with sterile cell culture medium, PBS, or water.

  • Sterilization: It is generally not recommended to autoclave or sterile filter this compound solutions as this can lead to loss of activity.[8] this compound powder is often supplied sterile by gamma irradiation.[8] If starting with a non-sterile powder, prepare the stock solution in a sterile manner and consider it for short-term use.

  • Aliquoting and Storage:

    • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single use to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. This compound is light-sensitive, so protect the tubes from light.[2]

Protocol 2: Use of this compound for Preventing Fungal Contamination

Materials:

  • This compound stock solution (e.g., 10,000 U/mL)

  • Complete cell culture medium

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution into the complete cell culture medium to achieve the desired final concentration (e.g., 50-100 U/mL). For a 100 U/mL final concentration from a 10,000 U/mL stock, add 1 mL of stock solution to 99 mL of medium.

  • Mix the medium gently by swirling.

  • Use the this compound-containing medium for routine cell culture.

  • Note: this compound is stable in cell culture medium for approximately 3 days at 37°C.[8][14] Therefore, the medium should be replaced every 2-3 days.

Protocol 3: Procedure for Eliminating Existing Fungal Contamination

Materials:

  • This compound stock solution (e.g., 10,000 U/mL)

  • Complete cell culture medium

  • Sterile PBS or balanced salt solution

Procedure:

  • Aspirate the contaminated medium from the culture vessel.

  • Gently wash the cell layer 2-3 times with sterile PBS to remove as much of the fungal contamination as possible.

  • Prepare a treatment medium containing a higher concentration of this compound (e.g., 100 U/mL).

  • Add the treatment medium to the washed cells and incubate under standard conditions.

  • Observe the culture daily for signs of fungal growth and cell toxicity.

  • Change the treatment medium every 1-2 days.

  • If the contamination is cleared, culture the cells for at least two passages in antibiotic-free medium to ensure the fungi have been eliminated.

  • Disclaimer: It is often preferable to discard contaminated cultures to prevent the spread of contamination.[9] The use of antifungal agents may not always be successful and can mask low-level contamination.[10]

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol is based on the broth microdilution method.[12][17][18]

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Prep_this compound Prepare this compound Stock and Serial Dilutions Prep_Inoculum Prepare Fungal Inoculum (e.g., 0.5 McFarland Standard) Prep_this compound->Prep_Inoculum Inoculate_Plate Inoculate 96-well plate containing this compound dilutions with fungal suspension Prep_Inoculum->Inoculate_Plate Incubate Incubate at 36-37°C for 24-48 hours Inoculate_Plate->Incubate Read_Plate Read results visually or spectrophotometrically (OD600) Incubate->Read_Plate Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Plate->Determine_MIC End End Determine_MIC->End Start Start Start->Prep_this compound

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Fungal isolate from the contaminated culture

  • Appropriate fungal growth medium (e.g., RPMI-1640)

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (optional)

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare this compound Dilutions:

    • In a sterile 96-well plate, add 100 µL of fungal growth medium to wells 2 through 12 of a single row.

    • Prepare a starting this compound solution at twice the highest desired final concentration in the growth medium. Add 200 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (no this compound), and well 12 will be a sterility control (no inoculum).

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate in an appropriate broth until it reaches the exponential growth phase.

    • Adjust the turbidity of the fungal suspension with sterile medium to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this suspension in the growth medium to achieve a final inoculum concentration of 0.5-2.5 x 10^5 CFU/mL in the microplate wells.[12]

  • Inoculation:

    • Add 100 µL of the final fungal inoculum to wells 1 through 11. This will bring the total volume in each well to 200 µL and dilute the this compound concentrations to their final test concentrations.

    • Add 100 µL of sterile medium to well 12.

  • Incubation:

    • Cover the plate and incubate at 36-37°C for 24 to 48 hours.[12]

  • Determination of MIC:

    • After incubation, determine the MIC as the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the positive control well.

    • Optionally, the results can be read using a microplate reader at 600 nm. The MIC is defined as the concentration that inhibits a certain percentage (e.g., 50% or 90%) of growth compared to the control.

References

Application Note: Preparation of Nystatin Stock Solution for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nystatin is a polyene macrolide antibiotic produced by Streptomyces noursei. It is a widely used antifungal agent in cell culture and various in vitro assays to prevent contamination by yeasts and molds.[1][2] Its mechanism of action involves binding to ergosterol, a major component of fungal cell membranes. This binding alters the membrane's permeability by forming pores or channels, leading to the leakage of intracellular components and ultimately fungal cell death.[2][3][4][5] this compound has no antibacterial activity as bacteria lack sterols in their cell membranes.[3][4] Due to its poor solubility in aqueous solutions, careful preparation of stock solutions is critical for its effective use in experimental settings. This document provides detailed protocols and data for the preparation and storage of this compound stock solutions for research applications.

Data Summary

Quantitative data regarding this compound's solubility, recommended stock concentrations, and typical working concentrations are summarized in the tables below for easy reference and comparison.

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility (at 28°C) Reference
Dimethyl Sulfoxide (DMSO) 5 mg/mL (clear, bright yellow solution) [3][4][6]
Methanol 11.2 mg/mL [3][4][6]
Ethylene Glycol 8.75 mg/mL [3][4][6]
Ethanol 1.2 mg/mL [3][4][6]
Formamide Freely Soluble [3][4][6]
Dimethylformamide (DMF) Freely Soluble [3][4][6]

| Water | Very slightly soluble (forms a suspension) |[7][8] |

Table 2: Recommended this compound Stock Solution and Storage Conditions

Solvent Concentration Storage Temperature Stability & Handling Notes
DMSO 5 - 25 mg/mL -20°C Protect from light.[9] Aliquot to avoid freeze-thaw cycles.[10] Make fresh daily for sensitive applications like patch-clamp.[9] A stock solution can be stored below -20°C for several months.[11]
Water (Suspension) 50 mg/mL -20°C Aliquot and store for up to 3-4 months.[7] Aqueous suspensions lose activity rapidly at room temperature.[3][6]

| Ready-Made Solutions | 10,000 units/mL | -20°C | Supplied sterile-filtered.[1] Avoid freeze-thaw cycles. Protect from light.[10] |

Table 3: Typical Working Concentrations for In Vitro Assays

Application Typical Working Concentration Notes
General Cell Culture (Antifungal) 30 - 100 units/mL Effective at inhibiting common fungal and yeast contaminants.[10][12]
Minimum Inhibitory Concentration (MIC) 1.56 - 6.25 µg/mL For most sensitive fungi.[3][4]
Perforated Patch-Clamp Electrophysiology 200 µg/mL Added to the internal pipette solution to permeabilize the cell membrane.[9]

| Lipid Raft Inhibition Studies | Varies (empirically determined) | Used to study cellular processes dependent on lipid raft integrity.[5] |

Experimental Protocols

Important Precautionary Notes:

  • Light Sensitivity: this compound is sensitive to light, heat, and oxygen.[3][6][7] All steps should be performed with protection from light (e.g., using amber tubes or wrapping containers in aluminum foil).[9]

  • Sterility: this compound solutions should not be autoclaved or sterile-filtered, as this will cause it to degrade.[3][4][6] If sterility is required, use γ-irradiated this compound powder or prepare the solution from powder in a sterile environment (e.g., a biological safety cabinet).

  • Moisture: this compound powder degrades rapidly in the presence of moisture.[13] Store the powder in a tightly sealed container in a dry, cold place.

Protocol 1: Preparation of this compound Stock Solution in DMSO (e.g., 10 mg/mL)

This protocol yields a true solution and is suitable for applications where DMSO is tolerated by the cell type.

Materials:

  • This compound powder (handle in a sterile manner if for cell culture)

  • Anhydrous, sterile DMSO

  • Sterile, light-protected conical tubes or vials (e.g., amber microcentrifuge tubes)

  • Vortex mixer

  • Calibrated pipette

Methodology:

  • In a biological safety cabinet, weigh out the desired amount of this compound powder. For a 10 mg/mL stock, weigh 10 mg of this compound.

  • Transfer the powder to a sterile, light-protected tube.

  • Add the appropriate volume of sterile DMSO. To prepare a 10 mg/mL solution with 10 mg of powder, add 1 mL of DMSO.

  • Cap the tube tightly and vortex for 30-60 seconds or until the powder is completely dissolved.[9] The resulting solution should be clear and bright yellow.[3]

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This prevents contamination and avoids repeated freeze-thaw cycles.[10]

  • Label the aliquots clearly with the name, concentration, and date of preparation.

  • Store the aliquots at -20°C.[9]

Protocol 2: Preparation of this compound Aqueous Suspension (e.g., 10,000 units/mL)

This protocol is used when DMSO is not suitable for the experimental system. It creates a suspension, not a true solution.

Materials:

  • This compound powder (potency in units/mg must be known, e.g., 5,000 units/mg)

  • Sterile, cell culture-grade water or phosphate-buffered saline (PBS)

  • Sterile, light-protected conical tubes

  • Magnetic stirrer or vortex mixer

Methodology:

  • Determine the amount of this compound powder needed. For a 10 mL final volume of 10,000 units/mL, you need a total of 100,000 units. If the powder has a potency of 5,000 units/mg, you will need 20 mg of powder.

  • In a sterile environment, transfer 20 mg of this compound powder into a sterile, light-protected 15 mL conical tube.

  • Add 10 mL of sterile water or PBS.

  • Cap the tube and vortex vigorously for 1-2 minutes to ensure the powder is evenly suspended. The mixture will be opaque.

  • Crucially, always vortex the stock suspension thoroughly before each use to ensure a uniform concentration when pipetting.

  • Aliquot into single-use volumes and store at -20°C for up to 3-4 months.[7] Note that aqueous suspensions are less stable than DMSO stocks and can lose activity soon after preparation if not frozen.[3][6]

Visualizations

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh this compound Powder (Protect from light) transfer 2. Transfer to Sterile, Light-Protected Tube weigh->transfer add_solvent 3. Add Sterile Solvent (e.g., DMSO) transfer->add_solvent dissolve 4. Vortex Until Completely Dissolved add_solvent->dissolve aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot store 6. Store at -20°C aliquot->store use 7. Dilute to Working Concentration in Media store->use Before Assay

Caption: Workflow for preparing a this compound stock solution.

G This compound Mechanism of Action cluster_membrane Fungal Cell Membrane ergosterol Ergosterol pore Membrane Pore/ Channel Formation ergosterol->pore Leads to phospholipid Phospholipid This compound This compound Molecule This compound->ergosterol Binds to leakage Leakage of Intracellular Ions (e.g., K+) pore->leakage death Fungal Cell Death leakage->death

Caption: this compound binds to ergosterol, forming pores and causing cell death.

References

Nystatin Protection Assay: A Tool for Quantifying Fungal Phagocytosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Nystatin protection assay is a robust and widely used method to quantify the internalization of fungi by phagocytic and non-phagocytic cells. This technique is crucial for studying host-pathogen interactions, evaluating the efficacy of antifungal drugs, and dissecting the cellular and molecular mechanisms of phagocytosis.

Principle of the Assay

The assay leverages the specific mechanism of action of the polyene antifungal agent, this compound. This compound selectively binds to ergosterol, a major sterol component of fungal cell membranes, forming pores that lead to the leakage of intracellular contents and ultimately, fungal cell death.[1][2] Mammalian cell membranes contain cholesterol instead of ergosterol, making them significantly less susceptible to this compound's effects at concentrations effective against fungi.[2]

This selective toxicity allows for the differentiation between extracellular and intracellular fungi. In a typical assay, host cells are incubated with fungi, allowing for adherence and phagocytosis. Subsequently, this compound is added to the culture medium. Extracellular fungi, being directly exposed to this compound, are killed. In contrast, fungi that have been successfully phagocytosed by the host cells are shielded from the drug and remain viable. By lysing the host cells and quantifying the number of viable intracellular fungi (e.g., by counting colony-forming units, CFUs), researchers can accurately determine the extent of phagocytosis. This method is analogous to the gentamicin protection assay used in bacteriology.[3]

Key Signaling Pathways in Fungal Phagocytosis

The this compound protection assay is an excellent tool to investigate the signaling pathways that govern fungal recognition and uptake by immune cells like macrophages and neutrophils. Key pathways include:

  • Dectin-1 Signaling: Dectin-1 is a C-type lectin receptor (CLR) that recognizes β-glucans on the fungal cell wall.[1][2][4] Upon binding to β-glucan, Dectin-1 triggers a signaling cascade involving the spleen tyrosine kinase (Syk).[1][5] This leads to the formation of a "phagocytic synapse," orchestrating the engulfment of the fungal particle.[1]

  • Syk-CARD9 Signaling: Downstream of Syk, the caspase recruitment domain-containing protein 9 (CARD9) acts as a crucial adaptor protein.[5][6] The Syk-CARD9 signaling axis is essential for inducing various antifungal responses, including the production of pro-inflammatory cytokines and reactive oxygen species (ROS), in addition to promoting phagocytosis.[5][7][8][9]

Logical Relationship of Fungal Recognition and Phagocytosis

Fungus Fungal Pathogen (e.g., Candida, Aspergillus) PRR Pattern Recognition Receptors (e.g., Dectin-1, TLRs) Fungus->PRR PAMPs (β-glucan) Syk Syk Kinase Activation PRR->Syk CARD9 CARD9 Adaptor Protein Syk->CARD9 Phagocytosis Phagocytosis (Internalization) CARD9->Phagocytosis Effector Antifungal Effector Functions (ROS, Cytokines) CARD9->Effector cluster_prep Preparation cluster_infection Infection & Treatment cluster_quantification Quantification A 1. Culture Phagocytic Cells (e.g., Macrophages, Neutrophils) C 3. Co-incubate Phagocytes and Fungi (Allow Phagocytosis) A->C B 2. Prepare Fungal Suspension (e.g., Candida, Aspergillus) B->C D 4. Wash to Remove Non-adherent Fungi C->D E 5. Add this compound to Kill Extracellular Fungi D->E F 6. Wash to Remove this compound E->F G 7. Lyse Phagocytic Cells (e.g., with Triton X-100) F->G H 8. Plate Lysate on Fungal Growth Media G->H I 9. Incubate and Count Colony-Forming Units (CFUs) H->I

References

Application Note: Quantitative Analysis of Nystatin in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin is a polyene macrolide antifungal agent widely used in the treatment of fungal infections, particularly those caused by Candida species. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) offers a sensitive, specific, and reliable method for the determination of this compound. This application note provides a detailed protocol for the quantitative analysis of this compound in various biological samples using a validated HPLC method.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound from biological sample components. The sample is first subjected to a protein precipitation and extraction procedure to isolate the analyte. The clarified supernatant is then injected into the HPLC system. This compound is separated on a C18 column using an isocratic mobile phase and detected by its UV absorbance at 305 nm. Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve prepared with known concentrations of this compound.

Materials and Reagents

  • This compound reference standard (USP grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Dimethylformamide (DMF) (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (Analytical grade)[1]

  • Internal Standard (e.g., Amphotericin B)[2]

  • Biological matrix (e.g., plasma, saliva, tissue homogenate)

  • 0.45 µm Syringe filters (PVDF or equivalent)

Instrumentation and Chromatographic Conditions

  • HPLC System: An Agilent 1100 series HPLC or equivalent, equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[3]

  • Chromatographic Column: A reversed-phase C18 column (e.g., Phenomenex Inertsil ODS-3, 250 x 4.6 mm, 5 µm[3][4] or Luna C18[5][6]).

  • Data Acquisition and Processing Software

A summary of established chromatographic conditions is provided in the table below.

ParameterCondition 1 (General Formulations)Condition 2 (Saliva)[5]Condition 3 (Plasma)[6]Condition 4 (Tablets)[2]
Mobile Phase Methanol:Water (75:25 v/v)[3][4]Methanol:Water:DMF (70:20:10 v/v/v)[5]Methanol:Water:DMF (55:30:15 v/v/v)[6]0.05M Ammonium Acetate:Methanol (30:70 v/v)[2]
Flow Rate 1.0 mL/min[2][3][4]0.8 mL/min[5]0.9 mL/min[6]1.0 mL/min[2]
Column Temperature 40 °C[3][4]25 °C[5]Ambient30 °C[2]
Detection Wavelength 305 nm[3][4]305.6 nm[5]Not Specified304 nm[2]
Injection Volume 10 µL[1][3]50 µL[5]Not Specified20 µL[2]
Retention Time ~7 minutes[1][3]5.8 ± 0.2 minutes[5]4.096 ± 0.025 minutes[6]~16 minutes[2]

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in a minimal amount of DMF or methanol. Dilute to the final volume with the mobile phase to obtain the desired concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.25 - 50 µg/mL).

Sample Preparation

The following are generalized protocols for different biological matrices. Optimization may be required based on the specific sample and desired sensitivity.

Protocol 1: Plasma or Serum Samples [6]

  • To 500 µL of plasma or serum in a microcentrifuge tube, add 1 mL of cold methanol (or acetonitrile) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject into the HPLC system.

Protocol 2: Saliva Samples [5]

  • Collect saliva samples and centrifuge to remove any particulate matter.

  • To 500 µL of saliva, add 1 mL of methanol.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject into the HPLC system.

Protocol 3: Tissue Homogenate Samples

  • Accurately weigh the tissue sample and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate.

  • To 500 µL of the tissue homogenate, add 1 mL of cold methanol.

  • Follow steps 2-7 from the Plasma or Serum Samples protocol.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

ParameterTypical Results
Linearity The method is linear over a range of 0.78 to 50 µg/mL in saliva[5] and 0.25 to 50 µg/mL in rat plasma[6]. A correlation coefficient (r²) of >0.99 is typically achieved.
Accuracy Recovery rates are generally within 98.24% to 100.74%[3][4].
Precision The relative standard deviation (RSD) for intra- and inter-day precision is typically less than 15%[5].
Limit of Detection (LOD) 0.01 µg/mL[2][7].
Limit of Quantification (LOQ) 0.78 µg/mL for UV detection in saliva[5], 0.25 µg/mL in rat plasma[6], and 0.025 µg/mL in pharmaceutical formulations[2][7].
Specificity The method demonstrates good specificity with no significant interference from endogenous components in the biological matrix.
Stability This compound is sensitive to heat, light, and extreme pH[1][3][4]. Aqueous suspensions can lose activity shortly after preparation[8]. Stability in biological samples under different storage conditions (freeze-thaw, short-term, long-term) should be evaluated[5]. This compound in mouthrinses at 14,400 U/ml maintains at least 90% of its initial concentration for 7 days at 5°C in an aqueous environment[9].

Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Diagrams

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Saliva, Tissue) Protein_Precipitation Protein Precipitation (e.g., with Methanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation (if needed) Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (305 nm) Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound in biological samples.

Sample_Preparation_Protocol start Start: Biological Sample add_precipitant Add Protein Precipitant (e.g., Cold Methanol) start->add_precipitant vortex Vortex Mix add_precipitant->vortex centrifuge Centrifuge to Pellet Precipitate vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate to Dryness (Optional, for concentration) collect_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter through 0.45 µm Syringe Filter reconstitute->filter end Ready for HPLC Injection filter->end

Caption: Detailed steps of the sample preparation protocol for this compound analysis.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound in various biological samples. The provided protocols for sample preparation and chromatographic conditions, along with the validation data, offer a solid foundation for researchers and scientists in drug development and clinical monitoring. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application Note & Protocol: Spectrophotometric Determination of Nystatin in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nystatin is a polyene antifungal agent widely used in the treatment of fungal infections. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring its quality, efficacy, and safety. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, rapid, and cost-effective analytical method for this purpose. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound in various pharmaceutical preparations. The methods described are based on direct UV absorbance, photochemical transformation, and colorimetric reactions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from different spectrophotometric methods for this compound determination, facilitating easy comparison.

Table 1: Method Based on Photochemical Transformation

ParameterValueReference
Wavelength (λmax)322 nm[1][2]
SolventDioxane-water (7:3)[1]
Linearity Range5 - 25 mg/L[1]
Irradiation Time30 minutes[1][2]
Correlation Coefficient (r²)> 0.99[2]
Relative Standard Deviation (RSD)0.716%[1]

Table 2: Method Based on Schiff's Base Formation with Vanillin

ParameterValueReference
Wavelength (λmax)404 nm[3]
ReagentVanillin in a basic medium[3]
Linearity Range5 - 100 µg/mL[3]
Molar Absorptivity8.427 × 10³ L/mol·cm[3]
Limit of Detection (LOD)0.069 µg/mL[3]
Limit of Quantification (LOQ)0.230 µg/mL[3]

Table 3: Method Based on Oxidation and Reaction with Crystal Violet

ParameterValueReference
Wavelength (λmax)592 nm[3]
ReagentsKBr:KBrO₃ (oxidizing agent), Crystal Violet[3]
Linearity Range2.5 - 25 µg/mL[3]
Molar Absorptivity2.472 × 10⁴ L/mol·cm[3]
Limit of Detection (LOD)0.069 µg/mL[3]
Limit of Quantification (LOQ)0.230 µg/mL[3]

Table 4: Method Based on Charge-Transfer Complex Formation with TCBQ

ParameterValueReference
Wavelength (λmax)544 nm[4]
ReagentTetrachloro-1,4-benzoquinone (TCBQ)[4]
Linearity Range10 - 90 µg/mL[4]
Molar Absorptivity7038.28 L/mol·cm[4]
Limit of Detection (LOD)0.5661 µg/mL[4]
Limit of Quantification (LOQ)1.71558 µg/mL[4]
Stoichiometry (this compound:TCBQ)1:2[4]

Experimental Protocols

Protocol 1: Method Based on Photochemical Transformation

This method utilizes the photosensitivity of this compound, where the change in absorbance after UV irradiation is proportional to its concentration.[1][2]

1. Reagents and Materials:

  • This compound reference standard

  • Dioxane

  • Distilled water

  • UV lamp (emitting at 350-400 nm)

  • UV-Vis Spectrophotometer

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes (5 mm path length)

2. Preparation of Standard Solutions:

  • Stock Solution (200 mg/L): Accurately weigh 10.0 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in a dioxane-water mixture (7:3, v/v) and make up to the mark with the same solvent.[1]

  • Working Stock Solution (50 mg/L): Dilute 25 mL of the stock solution to 100 mL with the dioxane-water solvent.

  • Calibration Standards (5, 10, 15, 20, 25 mg/L): Prepare a series of standard solutions by appropriate dilution of the working stock solution.[1]

3. Sample Preparation:

  • Accurately weigh a quantity of the pharmaceutical formulation (e.g., cream, ointment) equivalent to a known amount of this compound.

  • Disperse the sample in the dioxane-water mixture.

  • Sonication may be required to ensure complete dissolution of this compound.

  • Filter the solution to remove any undissolved excipients.

  • Dilute the filtered solution with the solvent to obtain a final concentration within the calibration range.

4. Spectrophotometric Measurement:

  • For each standard and sample solution, divide it into two portions.

  • Measure the absorbance of the first portion at 322 nm without irradiation (A_initial).[1]

  • Expose the second portion to a UV lamp for 30 minutes.[1][2]

  • Measure the absorbance of the irradiated portion at 322 nm (A_final).

  • The analytical signal is the difference in absorbance (ΔA = A_initial - A_final).

5. Data Analysis:

  • Construct a calibration curve by plotting ΔA versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve using its measured ΔA.

Protocol 2: Method Based on Schiff's Base Formation with Vanillin

This colorimetric method involves the reaction of this compound with vanillin in a basic medium to form a yellow-colored Schiff's base.[3]

1. Reagents and Materials:

  • This compound reference standard

  • Vanillin solution (1x10⁻² M in absolute ethanol)[3]

  • Sodium hydroxide (NaOH) solution (1 M)

  • Distilled water

  • UV-Vis Spectrophotometer

  • Water bath

  • Volumetric flasks

  • Pipettes

2. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Dissolve 0.1 g of this compound in 100 mL of distilled water.[3]

  • Working Standard Solution (250 µg/mL): Dilute the stock solution appropriately with distilled water.

  • Calibration Standards (5 - 100 µg/mL): Prepare a series of standard solutions by diluting the working standard solution.

3. Sample Preparation:

  • Prepare the sample as described in Protocol 1 to obtain a solution with a concentration in the range of 5 - 100 µg/mL.

4. Procedure:

  • Pipette 2 mL of each standard or sample solution into a 10 mL volumetric flask.

  • Add 0.3 mL of 1 M NaOH solution.

  • After 10 minutes, add 4 mL of the vanillin reagent.

  • Heat the mixture in a water bath at 60°C.

  • Cool the solution and make up the volume to 10 mL with distilled water.

  • Measure the absorbance of the resulting yellow-colored product at 404 nm against a reagent blank.[3]

5. Data Analysis:

  • Construct a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample from the calibration curve.

Diagrams

Spectrophotometric_Analysis_Workflow Standard_Prep Standard Preparation (Reference this compound) Dilution Dilution to Working Concentration Standard_Prep->Dilution Sample_Prep Sample Preparation (Pharmaceutical Formulation) Sample_Prep->Dilution Solvent_Prep Solvent/Reagent Preparation Solvent_Prep->Standard_Prep Solvent_Prep->Sample_Prep Solvent_Prep->Dilution Reaction Reaction/ Irradiation Dilution->Reaction Measurement Spectrophotometric Measurement (λmax) Reaction->Measurement Calibration Calibration Curve Construction Measurement->Calibration Quantification Quantification of This compound in Sample Measurement->Quantification Calibration->Quantification

Caption: General workflow for the spectrophotometric determination of this compound.

Photochemical_Method_Logic Nystatin_Sol This compound Solution (Standard or Sample) Abs_Initial Measure Initial Absorbance (A_initial at 322 nm) Nystatin_Sol->Abs_Initial UV_Irradiation UV Irradiation (30 minutes) Nystatin_Sol->UV_Irradiation Calc_Delta_A Calculate ΔA (A_initial - A_final) Abs_Initial->Calc_Delta_A Abs_Final Measure Final Absorbance (A_final at 322 nm) UV_Irradiation->Abs_Final Abs_Final->Calc_Delta_A Concentration Determine Concentration (from Calibration Curve) Calc_Delta_A->Concentration

Caption: Logical steps of the photochemical transformation method for this compound analysis.

References

Nystatin as a Tool for Studying Sterol-Dependent Cell Processes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin is a polyene macrolide antibiotic renowned for its antifungal properties. Its mechanism of action, which involves binding to sterols within cell membranes, has made it an invaluable tool for researchers studying a variety of sterol-dependent cellular processes. By selectively targeting and disrupting sterol-rich domains, this compound allows for the investigation of the roles of these lipids in membrane integrity, signaling, and trafficking. These application notes provide an overview of the scientific principles and detailed protocols for utilizing this compound as a research tool.

This compound's primary target in fungi is ergosterol, the major sterol in fungal cell membranes. In mammalian cells, it interacts with cholesterol, albeit with a lower affinity.[1] This interaction leads to the formation of pores or channels in the membrane, resulting in increased permeability, leakage of intracellular contents, and ultimately cell death.[2][3] This pore-forming capability is central to its utility in research.

At sub-lethal concentrations, this compound can be used to sequester cholesterol and disrupt the structure of lipid rafts and caveolae without causing cell lysis.[3][4][5] Lipid rafts are dynamic microdomains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins. They are crucial platforms for signal transduction and protein trafficking. Caveolae are a specific type of lipid raft that form flask-shaped invaginations of the plasma membrane and are involved in endocytosis and cell signaling.[6] By disrupting these structures, this compound allows researchers to elucidate their roles in various cellular functions.

Mechanism of Action

This compound's primary mechanism involves binding to sterols in the cell membrane, which disrupts the membrane's structural integrity.[2] This interaction leads to the formation of pores, increasing membrane permeability and causing a loss of essential ions and small molecules, which can lead to cell death.[1][2] this compound also has the ability to induce oxidative stress within fungal cells by triggering the production of reactive oxygen species (ROS), further contributing to its antifungal effects.[2] While its affinity is higher for ergosterol in fungal membranes, it also binds to cholesterol in mammalian cell membranes, allowing for its use in studying cholesterol-dependent processes.[1][7] Interestingly, some research suggests that the formation of this compound pores can occur even in the absence of sterols, driven by the presence of highly ordered membrane domains.[8][9]

This compound This compound Sterols Membrane Sterols (Ergosterol/Cholesterol) This compound->Sterols Binds to Membrane Cell Membrane This compound->Membrane Inserts into Disruption Disruption of Sterol-Rich Domains (Lipid Rafts/Caveolae) This compound->Disruption Causes Pore Pore Formation Membrane->Pore Induces Permeability Increased Membrane Permeability Pore->Permeability Leakage Ion & Molecule Leakage Permeability->Leakage Signaling Altered Cell Signaling Disruption->Signaling Endocytosis Inhibition of Caveolae-Dependent Endocytosis Disruption->Endocytosis cluster_control Normal Endocytosis cluster_this compound Endocytosis with this compound Ligand Ligand Clathrin-mediated Clathrin-mediated Ligand->Clathrin-mediated Caveolae-mediated Caveolae-mediated Ligand->Caveolae-mediated Internalization Internalization Clathrin-mediated->Internalization Caveolae-mediated->Internalization Ligand_nys Ligand Clathrin-mediated_nys Clathrin-mediated Ligand_nys->Clathrin-mediated_nys Caveolae-mediated_nys Caveolae-mediated Ligand_nys->Caveolae-mediated_nys Internalization_nys Internalization Clathrin-mediated_nys->Internalization_nys This compound This compound This compound->Caveolae-mediated_nys Inhibits start Start prep_this compound Prepare this compound Stock Solution (in DMSO) start->prep_this compound seed_cells Seed Cells in Culture Vessel prep_this compound->seed_cells treat_cells Pre-incubate Cells with this compound (e.g., 25 µg/mL, 30 min) seed_cells->treat_cells add_molecule Add Molecule of Interest treat_cells->add_molecule incubate Incubate for Uptake add_molecule->incubate wash Wash Cells with cold PBS incubate->wash analyze Analyze Uptake (Microscopy, Flow Cytometry, etc.) wash->analyze end End analyze->end

References

Troubleshooting & Optimization

Optimizing Nystatin concentration for perforated patch clamp recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for optimizing nystatin concentration in perforated patch clamp recordings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: The optimal concentration of this compound can vary significantly depending on the cell type.[1] A common starting range is 100-250 µg/mL in the pipette solution. However, concentrations as low as 2-4 µg/mL have also been reported to be effective.[1] It is crucial to empirically determine the ideal concentration for your specific cell preparation.

Q2: How should I prepare the this compound stock solution?

A2: this compound is light-sensitive and should be handled accordingly.[2][3] To prepare a stock solution, dissolve this compound powder in dimethyl sulfoxide (DMSO) to a concentration of 25-50 mg/mL.[3][4] This stock solution should be made fresh daily for best results.[3] Some protocols suggest that frozen aliquots of the stock solution can be stored at -20°C for up to a few months.[5]

Q3: How do I prepare the final this compound-containing pipette solution?

A3: Just before your experiment, dilute the this compound stock solution into your intracellular pipette solution to the desired final concentration (e.g., 200 µg/mL).[3] Vortex the solution thoroughly to ensure the this compound is well-dispersed.[3] It is important to use this final solution within 2-4 hours, as this compound's potency decreases over time in aqueous solutions.[3]

Q4: Why is it recommended to front-fill the pipette tip with a this compound-free solution?

A4: this compound present at the pipette tip can interfere with the formation of a high-resistance gigaseal between the pipette and the cell membrane.[1] To avoid this, it is best practice to first fill the very tip of the pipette (approximately 0.5 mm) with this compound-free intracellular solution before back-filling with the this compound-containing solution.[2][3] This ensures a clean surface for seal formation.

Q5: How can I monitor the perforation process?

A5: The progress of membrane perforation can be monitored by applying continuous small voltage steps and observing the capacitive currents.[1] As this compound pores form and incorporate into the membrane patch, you will see a gradual increase in the amplitude of the capacitive currents and a slow decrease in the access resistance.[6]

Q6: How can I be sure I have a perforated patch and not a conventional whole-cell configuration?

A6: Spontaneous rupture of the membrane patch can sometimes occur.[7] To verify a true perforated patch, you can include a fluorescent dye, such as eosin or tetramethylrhodamine-dextran, in the pipette solution.[7][8] In a successful perforated patch, the dye will remain in the pipette, while in a conventional whole-cell configuration, it will quickly diffuse into the cell.[7][8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Failure to form a gigaseal This compound at the pipette tip is interfering with seal formation.Ensure you are front-filling the pipette tip with a this compound-free solution. Aim for a rapid seal formation after approaching the cell to minimize diffusion of this compound to the tip.[1]
Slow or no perforation - this compound concentration is too low.- this compound has degraded.- The cell membrane composition is resistant to this compound.- Increase the this compound concentration in your pipette solution.- Prepare fresh this compound stock and final solutions.[3]- Consider trying a different perforating agent like Amphotericin B.[8][9]
High or unstable access resistance - Incomplete perforation.- Clogging of this compound pores.- Allow more time for perforation to occur (can take up to 20-30 minutes).[1][3]- Ensure the this compound solution is well-vortexed and free of precipitates before back-filling the pipette.
Spontaneous rupture into whole-cell mode - this compound concentration is too high.- The cell membrane is fragile.- Decrease the this compound concentration.- Handle the cells with extra care and use gentle suction when forming the seal.- Include a fluorescent dye in the pipette to confirm the recording configuration.[7][8]
Current rundown still occurs The pores formed by this compound may still allow for the dialysis of some smaller intracellular components.While perforated patch significantly reduces rundown compared to conventional whole-cell, it may not eliminate it entirely.[9] Ensure your recording time is within the stable period observed for your cell type.

Experimental Protocols

Preparation of this compound Solutions
  • Stock Solution (25 mg/mL):

    • In a light-protected microtube, weigh out 2.5 mg of this compound powder.[3]

    • Add 100 µL of 100% DMSO.[3]

    • Vortex for approximately 30 seconds to dissolve.[3]

    • Wrap the tube in aluminum foil to protect it from light. This stock solution should be made fresh daily.[3]

  • Final Pipette Solution (200 µg/mL):

    • Just before use, add 8 µL of the 25 mg/mL this compound stock solution to 1 mL of your desired intracellular pipette solution.[3]

    • Vortex the final solution thoroughly.

    • Keep the solution on ice and protected from light. Use within 2-4 hours for optimal performance.[3]

Perforated Patch Recording Procedure
  • Pipette Filling:

    • Prepare patch pipettes with resistances between 3 and 5 MΩ.[8]

    • Dip the tip of the pipette into this compound-free intracellular solution for a few seconds to fill the very tip.[3]

    • Carefully back-fill the pipette with the freshly prepared this compound-containing solution.

  • Seal Formation:

    • Approach the target cell with the pipette.

    • Apply slight positive pressure just before touching the cell.[8]

    • Once a dimple is observed on the cell surface, release the pressure and apply gentle suction to form a gigaseal (>1 GΩ).

  • Monitoring Perforation:

    • Continuously apply small, hyperpolarizing voltage steps (e.g., -5 mV) and monitor the capacitive transients.

    • Perforation is indicated by a gradual increase in the size of the capacitive current and a corresponding decrease in the access resistance. This process can take 10-30 minutes.[3]

  • Recording:

    • Once the access resistance has stabilized at an acceptable level (typically < 30 MΩ), you can begin your experimental recordings.

    • Periodically check the access resistance throughout the experiment to ensure the stability of the perforated patch.

Visualizations

Perforated_Patch_Workflow cluster_prep Preparation cluster_exp Execution prep_stock Prepare this compound Stock in DMSO prep_final Dilute Stock into Pipette Solution prep_stock->prep_final fill_pipette Front-fill Tip (this compound-free) Back-fill (this compound) prep_final->fill_pipette form_seal Approach Cell & Form Gigaseal fill_pipette->form_seal monitor Monitor Capacitance & Access Resistance form_seal->monitor record Begin Recording monitor->record Stable Access

Caption: Workflow for this compound Perforated Patch Clamp Experiments.

Troubleshooting_Flowchart start Start seal_issue Problem Forming Gigaseal? start->seal_issue no_perf No Perforation after 30 mins? seal_issue->no_perf No sol_seal Solution: - Check front-filling of tip - Ensure rapid seal formation seal_issue->sol_seal Yes spontaneous_rupture Spontaneous Rupture? no_perf->spontaneous_rupture No sol_no_perf Solution: - Increase this compound Conc. - Prepare fresh solutions no_perf->sol_no_perf Yes sol_rupture Solution: - Decrease this compound Conc. - Use fluorescent dye to verify spontaneous_rupture->sol_rupture Yes proceed Proceed with Experiment spontaneous_rupture->proceed No

Caption: Troubleshooting Common this compound Patch Clamp Issues.

References

Technical Support Center: Troubleshooting Nystatin Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting Nystatin precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of the cell culture medium?

A1: this compound precipitation in cell culture media can be attributed to several factors:

  • Poor Solubility: this compound is very slightly soluble in water and alcohol[1][2]. When the concentration exceeds its solubility limit in the aqueous environment of the cell culture medium, it will precipitate.

  • Improper Dissolution: If the initial stock solution is not prepared correctly, this compound may not fully dissolve and can be carried over as a suspension, leading to visible precipitation in the final culture medium. This compound is soluble in solvents like DMSO, DMF, and formamide[3][4][5].

  • Temperature Fluctuations: Temperature shifts, such as repeated freeze-thaw cycles or moving media between different temperatures, can decrease the stability of the dissolved this compound, causing it to precipitate.

  • pH of the Medium: this compound's stability is pH-dependent. It is labile at acidic (pH 2) and highly alkaline (pH 9) conditions, which can lead to degradation and precipitation[3][4].

  • Interactions with Media Components: Certain components in the cell culture medium, such as salts or proteins, may interact with this compound and reduce its solubility.

  • High Concentration: Using a this compound concentration that is too high for the specific medium and culture conditions can easily lead to precipitation. The recommended working concentration for cell culture applications is typically around 50 mg/L[3][5].

Q2: How can I prevent this compound from precipitating in my cell culture medium?

A2: To prevent this compound precipitation, consider the following preventative measures:

  • Proper Stock Solution Preparation:

    • Dissolve this compound powder in a suitable solvent such as DMSO (up to 5 mg/ml) or DMF before adding it to the cell culture medium[3][4][5]. Ensure it is fully dissolved to create a clear solution.

    • For aqueous suspensions, ensure vigorous and continuous mixing during preparation.

  • Use the Correct Final Concentration: Adhere to the recommended working concentration, which is typically 50-100 units/mL for inhibiting fungal growth[6]. For most sensitive fungi, the minimum inhibitory concentration ranges from 1.56 to 6.25 µg/ml[3][4].

  • Controlled Addition to Medium: Add the this compound stock solution to the cell culture medium slowly and with gentle mixing to ensure even dispersion and prevent localized high concentrations that can trigger precipitation.

  • Maintain Stable Temperature: Avoid repeated freeze-thaw cycles of the this compound stock solution and the prepared medium. Store stock solutions in aliquots at -20°C to minimize temperature fluctuations[1]. This compound is stable in tissue culture media at 37°C for up to three days[3][4].

  • Monitor and Control pH: Ensure the pH of your cell culture medium is within the optimal range for both your cells and this compound stability (generally between pH 6.5 and 8.0)[3][4].

  • Consider Water-Soluble Formulations: Water-soluble derivatives of this compound are available and can be a convenient alternative to avoid solubility issues[7].

Q3: What should I do if I already observe precipitation in my this compound-containing medium?

A3: If you observe precipitation, follow these troubleshooting steps:

  • Visual Inspection: Examine the precipitate under a microscope. This can help determine if it is crystalline (indicative of chemical precipitation) or biological (e.g., fungal or bacterial contamination)[8][9].

  • Check for Contamination: If the precipitate appears to be biological, perform appropriate tests to confirm and address the contamination.

  • Attempt to Re-dissolve: Gently warm the medium to 37°C and swirl to see if the precipitate dissolves. Avoid overheating, as heat can degrade this compound[3][4].

  • Centrifugation/Filtration (with caution): For non-critical applications, you might consider centrifuging the medium at a low speed to pellet the precipitate and then carefully transferring the supernatant. However, this may alter the final concentration of this compound. Sterile filtration of this compound solutions is generally not recommended[3][4][5].

  • Prepare Fresh Medium: The most reliable solution is to discard the medium with precipitate and prepare a fresh batch, carefully following the preventative measures outlined in Q2.

Data Summary

Table 1: Solubility of this compound in Various Solvents at 28°C

SolventSolubility (mg/mL)Reference
Methanol11.2[3][4][5]
Ethylene Glycol8.75[3][4][5]
DMSO5[3][4][5]
Ethanol1.2[3][4][5]
Carbon Tetrachloride1.23[3][4][5]
Chloroform0.48[3][4][5]
Benzene0.28[3][4][5]
WaterVery slightly soluble[1][2]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution and Addition to Cell Culture Medium

Objective: To prepare a this compound stock solution and add it to cell culture medium while minimizing the risk of precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Micropipettes and sterile tips

Procedure:

  • Stock Solution Preparation (e.g., 5 mg/mL in DMSO): a. In a sterile biological safety cabinet, weigh out the desired amount of this compound powder into a sterile conical tube. For example, for a 1 mL stock solution of 5 mg/mL, weigh 5 mg of this compound. b. Add the appropriate volume of sterile DMSO to the this compound powder. c. Vortex the tube until the this compound is completely dissolved, resulting in a clear, bright yellow solution[3][4][5]. d. Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C, protected from light[10].

  • Addition to Cell Culture Medium: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Warm the required volume of cell culture medium to 37°C in a water bath. c. Calculate the volume of this compound stock solution needed to achieve the desired final concentration (e.g., 50 µg/mL). d. While gently swirling the warmed medium, add the calculated volume of this compound stock solution dropwise. e. Continue to gently mix the medium for a few minutes to ensure even distribution. f. Visually inspect the medium for any signs of precipitation.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Precipitation Start Precipitation Observed in This compound-Containing Medium Microscopy Examine Precipitate Under Microscope Start->Microscopy IsBiological Is it Biological (e.g., Fungal, Bacterial)? Microscopy->IsBiological ContaminationProtocol Initiate Contamination Troubleshooting Protocol IsBiological->ContaminationProtocol Yes IsChemical Is it Crystalline (Chemical Precipitate)? IsBiological->IsChemical No WarmAndSwirl Gently Warm to 37°C and Swirl IsChemical->WarmAndSwirl Yes DiscardAndRemake Discard Medium and Prepare Fresh Batch IsChemical->DiscardAndRemake Uncertain DoesItDissolve Does it Re-dissolve? WarmAndSwirl->DoesItDissolve UseMedium Use Medium with Caution (Monitor Cultures Closely) DoesItDissolve->UseMedium Yes DoesItDissolve->DiscardAndRemake No ReviewProtocol Review Preparation Protocol: - Check Solvent and Concentration - Ensure Proper Dissolution - Verify pH and Temperature DiscardAndRemake->ReviewProtocol

Caption: Troubleshooting workflow for this compound precipitation.

References

Nystatin instability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability and degradation of nystatin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the degradation of this compound in aqueous solutions?

This compound is a polyene antifungal agent known for its inherent instability in aqueous environments. The primary factors that accelerate its degradation include:

  • pH: this compound is highly susceptible to degradation in both acidic and alkaline conditions. It is particularly labile at pH values below 2 and above 9.[1][2] The optimal pH for this compound stability in aqueous solutions is around 5.7 to 7.[1][3]

  • Temperature: Elevated temperatures significantly increase the rate of this compound degradation.[1][4][5] Therefore, storage of this compound solutions at refrigerated temperatures (2-8°C) is crucial.[5]

  • Light: Exposure to light, especially UV light, leads to photodegradation of this compound, resulting in the formation of less active byproducts.[1][4][5][6][7] Solutions should be protected from light at all times.

  • Oxygen: The presence of oxygen can promote oxidative degradation of the this compound molecule.[1][2] It is advisable to handle solutions in a manner that minimizes exposure to air, and storing under an inert gas can be beneficial.

  • Moisture: this compound powder is hygroscopic and deteriorates on exposure to moisture.[1][4][5]

Q2: What is the expected shelf-life of a freshly prepared aqueous this compound solution?

Aqueous solutions and suspensions of this compound begin to lose activity shortly after preparation.[1][2] For instance, in tissue culture media, this compound is stable for approximately three days at 37°C.[2] At room temperature (22°C), a 14,400 U/ml aqueous solution of this compound maintains at least 90% of its initial concentration for about 4 days.[8] Storage at 5°C can extend this period to 7 days.[8] For long-term storage, it is recommended to prepare stock suspensions in water and store them at -20°C.

Q3: What are the common degradation products of this compound?

The degradation of this compound can result in the formation of various related substances and degradation products that may have reduced antifungal activity.[4] While specific degradation pathways are complex, stress testing has shown the formation of multiple degradation products under acidic, alkaline, and oxidative conditions.[9][10][11] Some known related compounds include this compound A2 and this compound A3.[4]

Q4: Can I autoclave or sterile filter aqueous solutions of this compound?

It is not recommended to autoclave or sterile filter solutions of this compound.[2] The heat from autoclaving will rapidly degrade the molecule. While the search results do not explicitly detail the issues with sterile filtration, it is generally advised against, possibly due to potential adsorption of the lipophilic this compound molecule to the filter membrane, leading to a decrease in concentration.

Troubleshooting Guides

Problem: I am observing a rapid loss of antifungal activity in my this compound-containing cell culture medium.

  • Possible Cause 1: Improper Storage of Stock Solution.

    • Troubleshooting Step: Ensure your this compound stock solution is stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Degradation in Culture Conditions.

    • Troubleshooting Step: this compound is stable in tissue culture media at 37°C for about three days.[2] If your experiment extends beyond this period, consider replenishing the this compound.

  • Possible Cause 3: pH of the Medium.

    • Troubleshooting Step: Verify the pH of your cell culture medium. While most media are buffered around pH 7.4, significant shifts in pH during cell growth could accelerate this compound degradation.

Problem: My this compound standard solution for HPLC analysis is showing multiple degradation peaks.

  • Possible Cause 1: Inappropriate Solvent.

    • Troubleshooting Step: this compound has limited solubility in purely aqueous solutions.[12] For HPLC analysis, it is often dissolved in solvents like methanol or dimethylformamide (DMF).[9] Ensure the solvent is of high purity and does not promote degradation.

  • Possible Cause 2: Exposure to Light and Air.

    • Troubleshooting Step: Prepare standard solutions fresh and protect them from light using amber vials. Minimize headspace in the vial to reduce exposure to oxygen.

  • Possible Cause 3: Unstable pH.

    • Troubleshooting Step: If using a buffered aqueous solution for your standard, ensure the pH is within the optimal stability range of 5.7-7.[1]

Data Presentation

Table 1: Stability of this compound in Aqueous Solutions under Various Conditions

ConcentrationVehicleTemperaturepHStability (Time to 90% Initial Concentration)Reference
14,400 U/mlPurified Water5°CNeutral7 days[8]
14,400 U/mlPurified Water22°CNeutral4 days[8]
14,400 U/ml10⁻⁴N Hydrochloric Acid5°C & 22°CAcidic4 days[8]
14,400 U/ml1.4% Sodium Hydrogen Carbonate5°CAlkaline7 days[8]
14,400 U/ml1.4% Sodium Hydrogen Carbonate22°CAlkaline4 days[8]
100,000 IU/mlAqueous Suspension5°CNot Specified9 days[8]
100,000 IU/mlAqueous Suspension22°CNot Specified4 days[8]
Not SpecifiedTissue Culture Media37°CNot Specified3 days[2]

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionObservationReference
Acidic (e.g., 0.1 M HCl)Significant degradation[9][10][11]
Alkaline (e.g., 0.1 M NaOH)Significant degradation[9][10][11]
Oxidative (e.g., 3% H₂O₂)Significant degradation[9][10][11]
Thermal (Heat)Lower levels of degradation compared to acid/base/oxidation[9][10][11]
Photolytic (Xenon light)Lower levels of degradation compared to acid/base/oxidation[9][10][11]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is based on a validated method for evaluating the stability of this compound.[9][10][11]

1. Objective: To quantify this compound and its degradation products in a given sample.

2. Materials:

  • This compound reference standard
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • Inertsil ODS-3 column (or equivalent C18 column)
  • HPLC system with UV detector

3. Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (e.g., 75:25 v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 40°C
  • Detection Wavelength: 305 nm
  • Injection Volume: 20 µL

4. Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.
  • Dissolve in methanol to obtain a stock solution (e.g., 4083.21 IU/mL).[9]
  • Further dilute the stock solution with the mobile phase to prepare working standards within a linear range (e.g., 102 to 310 IU/mL).[9][10][11]

5. Sample Preparation:

  • Dilute the aqueous this compound sample with the mobile phase to a concentration within the calibration range.
  • Filter the sample through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the standard solutions to generate a calibration curve.
  • Inject the sample solutions.
  • The retention time for this compound is approximately 6.3 minutes under these conditions.[11]
  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. Degradation is indicated by a decrease in the main this compound peak area and the appearance of new peaks.

Visualizations

Nystatin_Degradation_Pathway cluster_factors Degradation Factors This compound This compound (Active) Degradation_Products Degradation Products (Reduced or No Activity) This compound->Degradation_Products pH Extreme pH (<2 or >9) pH->this compound Hydrolysis Temp High Temperature Temp->this compound Thermal Degradation Light UV/Visible Light Light->this compound Photodegradation Oxygen Oxygen Oxygen->this compound Oxidation

Caption: Factors influencing this compound degradation in aqueous solutions.

HPLC_Workflow prep Sample Preparation Dilute aqueous this compound solution with mobile phase Filter through 0.45 µm filter hplc HPLC Analysis Column: C18 Mobile Phase: Methanol/Water Detection: UV at 305 nm prep->hplc Inject Sample data Data Acquisition & Analysis Integrate peak areas Compare to standard curve hplc->data result Result Quantification of this compound Identification of degradation products data->result

Caption: Workflow for HPLC-based stability testing of this compound.

References

Technical Support Center: Minimizing Nystatin Toxicity in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Nystatin toxicity in their primary cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a polyene antifungal antibiotic produced by Streptomyces noursei. Its primary mechanism of action is binding to ergosterol, a key component of fungal cell membranes. This binding forms pores in the membrane, leading to the leakage of intracellular components and ultimately, fungal cell death.[1] While this compound has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the primary source of its toxicity in primary cell cultures.[1]

Q2: Why is this compound toxic to primary cells?

A2: this compound's toxicity to mammalian cells stems from its ability to interact with cholesterol in the cell membrane. This interaction can lead to several detrimental effects:

  • Pore Formation: Similar to its effect on fungal cells, this compound can form pores in mammalian cell membranes, leading to ion dysregulation and loss of cellular contents.

  • Lipid Raft Disruption: By sequestering cholesterol, this compound can disrupt the integrity of lipid rafts. These specialized membrane microdomains are crucial for various cellular processes, including signal transduction. Their disruption can lead to altered signaling pathways and cellular dysfunction.

  • Induction of Apoptosis: this compound has been shown to induce apoptosis-like suicidal erythrocyte death (eryptosis) and can trigger apoptotic pathways in other cell types.[2]

  • Pro-inflammatory Response: this compound can act as a pathogen-associated molecular pattern (PAMP) and activate Toll-like receptor 2 (TLR2), leading to the secretion of pro-inflammatory cytokines like IL-1β, IL-8, and TNF-α.

Q3: What is the recommended concentration of this compound for fungal contamination control?

A3: The effective concentration of this compound for controlling fungal growth typically ranges from 50 to 100 units/mL.[3] However, the optimal concentration that balances antifungal efficacy with minimal cytotoxicity can vary depending on the primary cell type and the specific fungal contaminant. It is crucial to determine the minimal inhibitory concentration (MIC) for the contaminating fungus and the IC50 (half-maximal inhibitory concentration) for your primary cells to establish a therapeutic window.

Q4: How does this compound compare to other antifungals like Amphotericin B in terms of toxicity?

A4: Both this compound and Amphotericin B are polyene antifungals with similar mechanisms of action and, consequently, similar off-target effects on mammalian cells. However, the relative toxicity can vary depending on the cell type and the specific formulation of the drug. Some studies suggest that novel lipid-based formulations of both drugs can reduce their toxicity.[1][4][5] It is generally recommended to empirically determine the toxicity of both compounds in your specific primary cell culture system to make an informed choice.

Troubleshooting Guides

Problem 1: High levels of primary cell death are observed after this compound treatment.

Possible Cause Troubleshooting Step
This compound concentration is too high. Determine the IC50 of this compound for your primary cells using a cytotoxicity assay (see Experimental Protocol 1). Titrate the this compound concentration to the lowest effective dose that inhibits fungal growth.
The primary cell type is particularly sensitive to this compound. Consider using an alternative antifungal with a different mechanism of action, such as a member of the azole or echinocandin families.
The this compound solvent (e.g., DMSO) is causing toxicity. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a solvent-only control to assess its toxicity.
Interaction with components in the culture medium. The presence of serum in the culture medium can sometimes influence the activity and toxicity of polyene antibiotics.[6][7][8][9] Consider reducing the serum concentration if possible, but be mindful of the potential impact on cell health.

Problem 2: Experimental results are inconsistent or unexpected after using this compound.

Possible Cause Troubleshooting Step
Disruption of lipid rafts is affecting cell signaling. If your research involves signaling pathways known to be associated with lipid rafts, be aware that this compound can interfere with these processes.[10] Consider using a lower concentration of this compound or an alternative antifungal. You can investigate the effect of this compound on lipid raft integrity in your system using techniques like fluorescence microscopy with lipid raft markers.
This compound is activating a pro-inflammatory response. If you are studying inflammatory responses, be aware that this compound can induce cytokine production through TLR2 activation. Measure the levels of key inflammatory cytokines in your this compound-treated cultures to assess this effect.
This compound is affecting ion channel function. This compound's pore-forming activity can alter ion gradients across the cell membrane. If your experiments are sensitive to changes in ion concentrations, this could be a confounding factor.

Quantitative Data Summary

Table 1: Antifungal and Cytotoxic Concentrations of this compound

Organism/Cell Type Parameter Concentration Reference
Candida albicansMIC0.5 - 4 µg/mL[1]
Human Keratinocyte Cell Line (HaCaT)IC5050.82 µg/mL[11]
Chinese Hamster Ovary (CHO) CellsViability >50%Up to 100 µmol/L (~92.6 µg/mL)[12]
Human ErythrocytesIncreased Annexin V Binding15 µg/mL[2]
Madin-Darby Canine Kidney (MDCK) CellsNo significant cytotoxicityUp to 125 mg/L[1]

Table 2: Comparison of Cytotoxicity between this compound and Amphotericin B

Cell Type Drug Parameter Concentration Reference
Human Kidney Cells (293T)Amphotericin BNo cytotoxicity observedUp to 500 µg/L[5]
Human Monocytic Cells (THP1)Amphotericin B (Fungizone™)Cytotoxicity observed500 µg/L[5]
MCF-7 Breast Cancer CellsAmphotericin BIC50 (24h)41.6 µM[13]
Mouse OsteoblastsAmphotericin BCell Death≥ 100 µg/mL[14]
Mouse FibroblastsAmphotericin BCell Death≥ 100 µg/mL[14]
Human Keratinocyte Cell Line (HaCaT)This compound A1IC5050.82 µg/mL[11]

Note: Direct comparative IC50 values for this compound and Amphotericin B in the same primary human cell types are limited in the reviewed literature. The data presented here are from various cell lines and should be interpreted with caution. It is highly recommended to perform a direct comparison in your specific primary cell model.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on primary cells and establish a safe working concentration.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A typical starting range could be from 1 µg/mL to 100 µg/mL. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium only (untreated control), and cells with the highest concentration of the solvent (solvent control).

  • Incubation: Incubate the plate for a period that reflects your typical experimental timeline (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Protocol 2: Assessing Cell Membrane Integrity using a Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium as an indicator of cell membrane damage caused by this compound.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1 to seed and treat your primary cells with a range of this compound concentrations. Include appropriate controls (untreated cells, vehicle control, and a maximum LDH release control provided by the kit).

  • Incubation: Incubate the plate for your desired exposure time.

  • Sample Collection: After incubation, carefully collect a sample of the culture supernatant from each well.

  • LDH Assay: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants.

  • Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration based on the LDH release relative to the maximum LDH release control.

Mandatory Visualizations

Nystatin_Mechanism_of_Action cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell Fungal_Membrane Fungal Cell Membrane (Ergosterol-rich) Fungal_Death Fungal Cell Death Fungal_Membrane->Fungal_Death Pore Formation & Ion Leakage Mammalian_Membrane Mammalian Cell Membrane (Cholesterol-rich) Toxicity Cytotoxicity Mammalian_Membrane->Toxicity Pore Formation & Membrane Disruption This compound This compound This compound->Fungal_Membrane High Affinity Binding This compound->Mammalian_Membrane Low Affinity Binding

Caption: this compound's differential binding to fungal and mammalian cell membranes.

Nystatin_Toxicity_Workflow Start Start: Fungal Contamination in Primary Cell Culture Determine_MIC Determine MIC of this compound for Fungal Contaminant Start->Determine_MIC Determine_IC50 Determine IC50 of this compound for Primary Cells (MTT/LDH Assay) Start->Determine_IC50 Therapeutic_Window Establish Therapeutic Window (Concentration > MIC and < IC50) Determine_MIC->Therapeutic_Window Determine_IC50->Therapeutic_Window Optimize_Concentration Use Optimal this compound Concentration in Experiments Therapeutic_Window->Optimize_Concentration Monitor_Viability Monitor Cell Viability and Morphology Optimize_Concentration->Monitor_Viability Troubleshoot Troubleshoot if Toxicity is Observed Monitor_Viability->Troubleshoot Consider_Alternatives Consider Alternative Antifungals or Toxicity Reduction Strategies Troubleshoot->Consider_Alternatives

Caption: Workflow for optimizing this compound concentration in primary cell culture.

Nystatin_Signaling_Effects cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Cholesterol Cholesterol This compound->Cholesterol Sequesters TLR2 TLR2 This compound->TLR2 Activates Lipid_Raft Lipid Raft Cholesterol->Lipid_Raft Disrupts Integrity Signaling_Alteration Altered Downstream Signaling Lipid_Raft->Signaling_Alteration Inflammation Pro-inflammatory Cytokine Release (IL-1β, IL-8, TNF-α) TLR2->Inflammation

Caption: this compound's impact on mammalian cell signaling pathways.

References

Technical Support Center: Overcoming Variability in Nystatin-Perforated Patch Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common sources of variability in Nystatin-perforated patch-clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of the this compound-perforated patch technique over conventional whole-cell patch-clamp?

The main advantage of the perforated patch-clamp technique is the preservation of the intracellular environment.[1][2][3][4] Unlike conventional whole-cell, where the cell's contents are dialyzed by the pipette solution, the this compound pores are permeable only to small monovalent ions.[3][4] This prevents the washout of larger molecules such as second messengers (e.g., cAMP, cGMP), ATP, and Ca2+, which is crucial for studying the modulation of ion channels by intracellular signaling pathways and reducing current rundown.[1][2][3][4][5][6]

Q2: How does this compound form pores in the cell membrane?

This compound is a polyene antibiotic that interacts with sterols, primarily ergosterol, in the cell membrane.[7] This interaction leads to the formation of pores or channels that allow for the passage of small monovalent ions, thereby providing electrical access to the cell's interior.

Q3: How long does it typically take for the this compound to perforate the membrane patch?

The time to achieve adequate perforation can vary significantly depending on the cell type, this compound concentration, and temperature. Generally, it can take anywhere from 5 to 30 minutes to reach a stable, low access resistance.[8]

Q4: What are the common alternatives to this compound for perforated patch experiments?

Common alternatives to this compound include Amphotericin B and Gramicidin.[5][8][9] Amphotericin B is another polyene antibiotic with similar properties to this compound.[3][4] Gramicidin forms pores that are exclusively permeable to monovalent cations, which is particularly advantageous for studying chloride channels as it does not disturb the intracellular chloride concentration.[9] However, Gramicidin perforation is typically slower than this compound or Amphotericin B.[8]

Troubleshooting Guide

Issue 1: Difficulty obtaining a high-resistance (GΩ) seal.

  • Q: I'm having trouble forming a stable Giga-ohm seal. What could be the cause?

    • A: The presence of this compound at the pipette tip is a common cause of seal formation failure.[10] It is crucial to front-fill the pipette tip with a this compound-free internal solution before back-filling with the this compound-containing solution.[9][11][12] Also, ensure that the cell membrane is clean and healthy. Unhealthy cells can make sealing difficult. The pipette resistance should also be optimized for your specific cell type, typically in the range of 3-6 MΩ.[13]

Issue 2: Slow or incomplete perforation.

  • Q: It's taking a very long time to get a low access resistance, or the resistance remains high. What can I do?

    • A: This can be due to several factors:

      • This compound Potency: this compound is sensitive to light and heat and degrades over time.[7][8] Ensure you are using a fresh stock solution of this compound in DMSO, prepared daily. The final this compound-containing pipette solution should also be used within a few hours of preparation.[7][14]

      • This compound Concentration: The concentration of this compound may be too low. You can try increasing the concentration in your pipette solution. Typical concentrations range from 100 to 300 µg/mL.

      • Temperature: Perforation is temperature-dependent. Performing experiments at a slightly warmer temperature (room temperature or slightly above) can speed up the perforation process.

      • Cell Type: Some cell types are more resistant to perforation. Optimizing the this compound concentration for your specific cell type may be necessary.

Issue 3: High and unstable access resistance.

  • Q: My access resistance is high and fluctuates during the experiment. How can I improve this?

    • A: High and unstable access resistance can compromise the quality of your recordings.

      • Incomplete Perforation: This is a primary cause. Allow more time for perforation to occur and ensure your this compound solution is fresh and potent.

      • Pipette Geometry: The shape and size of the pipette tip can influence access resistance. Pipettes with a larger tip opening can sometimes lead to lower access resistance.

      • Spontaneous Rupture: The membrane patch can spontaneously rupture, leading to a sudden drop in access resistance and dialysis of the cell. This can be monitored by including a fluorescent dye in the pipette that is too large to pass through the this compound pores. If the cell becomes fluorescent, the patch has ruptured.[12]

Issue 4: Sudden loss of the recording (cell dies or seal is lost).

  • Q: My recordings are not lasting long; the cell often dies or the seal is lost shortly after perforation. Why is this happening?

    • A: This could be due to:

      • This compound Toxicity: At high concentrations, this compound can be toxic to cells. If you suspect toxicity, try reducing the this compound concentration.

      • Poor Cell Health: Ensure your cells are healthy before starting the experiment.

      • Mechanical Instability: Ensure your recording setup is free from vibrations.

Data Presentation

Table 1: Comparison of Perforating Agents

Perforating AgentTypical ConcentrationPermeabilityPerforation TimeAdvantagesDisadvantages
This compound 100 - 300 µg/mLMonovalent cations and anions5 - 30 minRelatively fast perforation, preserves intracellular signaling.[8]Can be unstable, potential for Cl- redistribution.[8]
Amphotericin B 100 - 300 µg/mLMonovalent cations and anions5 - 30 minSimilar to this compound, can achieve low access resistance.[15]Light sensitive, can interfere with seal formation.[8]
Gramicidin 10 - 50 µg/mLMonovalent cations only20 - 60 minPreserves intracellular Cl- concentration.[9]Slow perforation, more technically challenging.[8]

Table 2: this compound Stock Solution Stability in DMSO

Storage TemperatureDurationStabilityRecommendation
-20°CUp to 1 weekGenerally stableAliquot and freeze for short-term storage.
4°C24 hoursModerate stabilityPrepare fresh daily.
Room TemperatureA few hoursLow stabilityUse immediately after preparation.

Note: Data are compiled from various sources and represent typical values. Optimal conditions may vary depending on the specific experimental setup and cell type.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Pipette Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • This compound-free internal pipette solution

  • Vortexer

  • Sonicator

  • Microcentrifuge tubes

  • Aluminum foil

Procedure:

  • Prepare this compound Stock Solution (e.g., 25 mg/mL in DMSO):

    • Weigh out this compound powder in a light-protected microcentrifuge tube. This compound is light-sensitive, so minimize exposure to light.[7]

    • Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired concentration.

    • Vortex vigorously for at least 30 seconds to dissolve the this compound.

    • Briefly sonicate the stock solution to ensure it is fully dissolved.

    • Wrap the stock solution tube in aluminum foil and store it at -20°C in small aliquots. It is recommended to prepare the stock solution fresh daily.[7]

  • Prepare Final this compound-Containing Pipette Solution (e.g., 200 µg/mL):

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Add the required volume of the stock solution to your this compound-free internal pipette solution to achieve the final desired concentration. For example, to make 1 mL of 200 µg/mL this compound solution from a 25 mg/mL stock, add 8 µL of the stock solution to 992 µL of the internal solution.

    • Vortex the final solution for at least 30 seconds.

    • Sonicate the final solution for 1-2 minutes immediately before use to ensure the this compound is well-dispersed.

    • Keep the final solution protected from light and use it within 2-4 hours.[7][14]

Protocol 2: Performing a this compound-Perforated Patch-Clamp Experiment

  • Pipette Preparation:

    • Pull a glass pipette with the desired resistance (typically 3-6 MΩ).

    • Crucially, first, dip the tip of the pipette into the this compound-free internal solution for a few seconds to fill the very tip. [9][11]

    • Then, back-fill the pipette with the freshly prepared and sonicated this compound-containing internal solution.

  • Seal Formation:

    • Approach the target cell with the pipette, applying gentle positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a Giga-ohm seal (>1 GΩ).

    • Achieve the seal as quickly as possible to minimize the time for this compound to diffuse to the tip and interfere with sealing.[10]

  • Monitoring Perforation:

    • After establishing a stable Giga-ohm seal, monitor the access resistance (Ra) and cell capacitance (Cm) over time.

    • Perforation is indicated by a gradual decrease in access resistance and an increase in cell capacitance.

    • The recording can begin once the access resistance has stabilized at a sufficiently low level (ideally < 30 MΩ, though this can vary).

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound-Perforated Patch cluster_prep Preparation cluster_recording Recording cluster_qc Quality Control prep_stock Prepare this compound Stock in DMSO prep_final Prepare Final Pipette Solution prep_stock->prep_final prep_pipette Tip-fill and Back-fill Pipette prep_final->prep_pipette approach Approach Cell prep_pipette->approach seal Form GΩ Seal approach->seal perforate Monitor Perforation (↓Ra, ↑Cm) seal->perforate check_seal Stable GΩ Seal? seal->check_seal record Record Data perforate->record check_ra Low & Stable Ra? perforate->check_ra check_rupture No Spontaneous Rupture? record->check_rupture check_seal->seal No check_seal->perforate check_ra->perforate No check_ra->record check_rupture->record Continue

Caption: this compound-perforated patch experimental workflow.

signaling_pathway Preservation of cAMP Signaling in Perforated Patch cluster_whole_cell Whole-Cell Configuration cluster_perforated_patch Perforated Patch Configuration GPCR_wc GPCR G_protein_wc G-protein GPCR_wc->G_protein_wc Washout AC_wc Adenylyl Cyclase G_protein_wc->AC_wc Washout cAMP_wc cAMP (Dialyzed) AC_wc->cAMP_wc Washout PKA_wc PKA (Inactive) cAMP_wc->PKA_wc Ion_Channel_wc Ion Channel (Basal Activity) PKA_wc->Ion_Channel_wc GPCR_pp GPCR G_protein_pp G-protein GPCR_pp->G_protein_pp AC_pp Adenylyl Cyclase G_protein_pp->AC_pp cAMP_pp cAMP (Preserved) AC_pp->cAMP_pp PKA_pp PKA (Active) cAMP_pp->PKA_pp Ion_Channel_pp Ion Channel (Modulated Activity) PKA_pp->Ion_Channel_pp Phosphorylation Ligand Ligand Ligand->GPCR_wc Ligand->GPCR_pp

Caption: cAMP signaling pathway preservation.

References

Factors affecting Nystatin potency in microbiological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nystatin microbiological assays.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors that can affect the potency of this compound in a microbiological assay?

The potency of this compound is sensitive to several environmental factors that can lead to its degradation and result in inaccurate assay results. Key factors include:

  • pH: this compound's stability and activity are pH-dependent. It is optimally stable between pH 5 and 7.[1][2] It is labile at pH 2 and pH 9.[3][4] Interestingly, some studies suggest that this compound could be more effective in a more acidic environment, with increased activity observed at a pH as low as 3.[5]

  • Temperature: Exposure to heat accelerates the decomposition of this compound.[3][6] It is recommended to store this compound in airtight containers at a temperature range of 2 to 8°C.[7] While aqueous suspensions are stable for 10 minutes when heated to 100°C at pH 7, prolonged exposure to higher temperatures should be avoided.[3] Some studies indicate that this compound is more active at lower incubation temperatures (25-30°C).[1][2]

  • Light: this compound is sensitive to light.[8] Exposure to light, especially UV light, can cause photodegradation, leading to products with lower biological activity.[8] It is crucial to use light-resistant containers for storing and preparing this compound solutions.[9]

  • Moisture and Air (Oxygen): this compound deteriorates on exposure to moisture and air.[4] Oxygen, in particular, accelerates its decomposition.[3]

  • Solvents: The choice of solvent for dissolving this compound is critical. Dimethylformamide (DMF) and formamide are commonly used.[3][9][10] It is important to ensure that the sample and standard preparations contain the same amount of the solvent.[11]

  • Isomeric Forms: In biological fluids, this compound can exist as interconvertible isomers (peak 1 and peak 2). Peak 2 has been shown to have considerably less antifungal activity. The formation of peak 2 is accelerated at a pH greater than 7.[12]

Q2: I am observing inconsistent zone sizes in my agar diffusion assay. What could be the cause?

Inconsistent zone sizes in an agar diffusion assay for this compound can stem from several sources of variability. Here are some common causes and troubleshooting tips:

  • Improper Sample and Standard Preparation:

    • Inaccurate dilutions: Ensure precise and accurate serial dilutions of both the standard and sample.

    • Incomplete dissolution: this compound is sparingly soluble in many solvents. Ensure it is completely dissolved in the appropriate solvent (e.g., DMF, formamide) before further dilution.[3][9][10]

    • Degradation during preparation: Prepare solutions fresh and protect them from light and heat.[3][6][8]

  • Assay Plate Conditions:

    • Uneven agar depth: Ensure a uniform depth of the agar medium across all plates.

    • Improper drying of plates: Excess moisture on the agar surface can affect diffusion.

    • Incorrect pH of the medium: The pH of the assay medium should be within the optimal range for this compound's activity.[1][2]

  • Inoculum Preparation and Application:

    • Inconsistent inoculum density: Use a standardized procedure to prepare the microbial suspension to ensure a consistent cell density.

    • Uneven spreading of the inoculum: Ensure the inoculum is spread evenly over the agar surface.

  • Incubation Conditions:

    • Temperature fluctuations: Incubate plates at a constant and appropriate temperature.[1][2][10]

    • Incorrect incubation time: Follow the validated incubation time for the assay.[10]

  • Pipetting Errors: Inaccurate pipetting of samples and standards into the cylinders or wells can lead to significant variations.

Q3: My this compound standard seems to have lost potency. How should I properly store and handle it?

Proper storage and handling are crucial to maintain the potency of your this compound reference standard.

  • Storage Conditions: Store the this compound reference standard in a tightly sealed, light-resistant container at a refrigerated temperature (2-8°C).[7] Some sources recommend storing it frozen, shipped on dry ice, with a shelf life of 24 months when stored frozen.[3]

  • Protection from Environmental Factors:

    • Light: Always handle this compound in a light-protected environment. Use amber-colored vials or wrap containers with aluminum foil.[9]

    • Moisture and Air: this compound is hygroscopic and susceptible to oxidation.[4] Keep the container tightly closed and consider storing it in a desiccator.

  • Solution Preparation:

    • Fresh Preparation: Aqueous suspensions of this compound lose activity shortly after preparation.[3] Always prepare solutions fresh before use.

    • Appropriate Solvents: Dissolve the standard in a suitable solvent like formamide or DMF as specified in the pharmacopeia or validated method.[9][11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No zones of inhibition 1. Inactive this compound (degraded).2. Incorrect test organism.3. Resistant test organism.4. Improper medium preparation (e.g., wrong pH).1. Use a new, properly stored this compound standard. Prepare fresh solutions.2. Verify the identity and susceptibility of the test organism (e.g., Saccharomyces cerevisiae).[13]3. Check the history and source of the test organism.4. Ensure the medium is prepared according to the standard protocol, and verify the final pH.
Irregular or fuzzy zone edges 1. Contamination of the agar plates.2. Mixed microbial culture.3. Improper diffusion of this compound.1. Use aseptic techniques throughout the procedure. Check for contamination in the medium and inoculum.2. Ensure a pure culture of the test organism.3. Allow for a pre-diffusion period at a lower temperature before incubation to facilitate better diffusion.[14]
Consistently small zones for both standard and sample 1. Inoculum concentration is too high.2. Incubation temperature is too high.3. This compound concentration is too low.1. Optimize the inoculum concentration to achieve appropriate zone sizes.2. Incubate at the lower end of the recommended temperature range, as this compound can be more active at lower temperatures.[1][2]3. Re-evaluate the dilution scheme for the standard and sample.
High variability between replicate plates 1. Inconsistent inoculum preparation.2. Variations in incubation conditions between plates.3. Non-uniformity in agar plates.1. Standardize the procedure for preparing the microbial suspension.2. Ensure all plates are incubated under identical conditions (temperature, time, humidity).3. Use plates from the same batch with a consistent volume of agar.

Experimental Protocols

Cylinder-Plate Agar Diffusion Assay for this compound Potency

This method is based on the diffusion of this compound from a cylinder through a solidified agar layer, inhibiting the growth of a susceptible microorganism.

1. Preparation of Media and Test Organism:

  • Medium: Use Antibiotic Assay Medium No. 12 (this compound Assay Agar).[14][15] Prepare according to the manufacturer's instructions. The final pH should be 6.1 ± 0.2.[14]

  • Test Organism: Saccharomyces cerevisiae ATCC 2601 is commonly used.[14]

  • Inoculum Preparation:

    • Grow the test organism on a suitable agar slant.

    • Suspend the growth in sterile saline to create a stock suspension.

    • Dilute the stock suspension to achieve a predetermined optimal concentration that will result in clear zones of inhibition.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in formamide or dimethylformamide (DMF) to obtain a stock solution of a known concentration (e.g., 3000 units/mL).[9] Use light-resistant glassware.[9][11]

  • Standard Dilutions: Prepare a series of dilutions from the stock solution using a suitable buffer (e.g., potassium phosphate buffer, pH 6.0) to create a standard curve with at least three to five concentration levels.[16]

  • Sample Preparation:

    • For finished products, disperse an accurately weighed or measured amount in DMF and shake to dissolve.

    • Further dilute with the same buffer used for the standard to obtain a test solution with an expected concentration similar to the midpoint of the standard curve.

3. Assay Procedure:

  • Pour a base layer of the prepared agar medium into Petri dishes and allow it to solidify.

  • Inoculate a seed layer of the agar (kept at 40-45°C) with the prepared test organism suspension and pour it over the base layer.

  • Once the seed layer has solidified, place sterile stainless steel cylinders on the agar surface.

  • Fill the cylinders with the standard and sample dilutions in a predetermined pattern (e.g., Latin square design for a parallel line assay).[10]

  • Allow for a pre-diffusion period of 1-2 hours at a controlled temperature (e.g., 4°C).

  • Incubate the plates at a specified temperature (e.g., 32-35°C) for 24 hours.[10]

  • Measure the diameter of the zones of inhibition to the nearest 0.1 mm.

4. Data Analysis:

  • Plot the logarithm of the this compound concentration against the zone diameter for the standard.

  • Perform a linear regression analysis to obtain a standard curve.

  • Determine the potency of the sample by interpolating its zone diameter on the standard curve.

  • For parallel line assays, use appropriate statistical models (e.g., ANOVA) to calculate the potency and its confidence limits.[10][17]

Visualizations

Experimental Workflow for this compound Microbiological Assay

G Figure 1: General workflow for a this compound cylinder-plate microbiological assay. cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_media Prepare Assay Medium pour_plates Pour Agar Plates prep_media->pour_plates prep_inoculum Prepare Inoculum (S. cerevisiae) inoculate Inoculate Seed Layer prep_inoculum->inoculate prep_std Prepare Standard Solutions fill_cylinders Fill Cylinders with Standard & Sample prep_std->fill_cylinders prep_sample Prepare Sample Solutions prep_sample->fill_cylinders pour_plates->inoculate place_cylinders Place Cylinders inoculate->place_cylinders place_cylinders->fill_cylinders prediffuse Pre-diffusion fill_cylinders->prediffuse incubate Incubate Plates prediffuse->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones plot_curve Plot Standard Curve measure_zones->plot_curve calculate Calculate Potency plot_curve->calculate

Caption: General workflow for a this compound cylinder-plate microbiological assay.

Factors Affecting this compound Potency

G Figure 2: Key factors influencing this compound stability and potency. cluster_factors Influencing Factors This compound This compound Potency pH pH pH->this compound Optimal: 5-7 temp Temperature temp->this compound Degrades at high temp light Light light->this compound Causes photodegradation moisture Moisture/Air moisture->this compound Accelerates decomposition solvent Solvent solvent->this compound Affects solubility isomers Isomerization isomers->this compound Different activities

Caption: Key factors influencing this compound stability and potency.

References

Technical Support Center: Preventing Nystatin-Induced Artifacts in Membrane Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on preventing and troubleshooting artifacts induced by nystatin in membrane studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a polyene macrolide antibiotic commonly used as an antifungal agent. Its primary mechanism of action involves binding to ergosterol, a major sterol component of fungal cell membranes.[1][2] This binding forms pores or channels in the membrane, disrupting its integrity and increasing permeability.[1][3] This leads to the leakage of essential ions, like potassium, and other molecules, ultimately causing fungal cell death.[1][2] In mammalian cells, this compound interacts with cholesterol, the primary membrane sterol, but with a lower affinity than for ergosterol.[3][4][5] This interaction can still cause membrane permeabilization and is the basis for its use in techniques like perforated patch-clamp electrophysiology.[6]

Q2: What are the most common this compound-induced artifacts in membrane studies?

A2: this compound can introduce several artifacts that may confound experimental results:

  • Unintended Membrane Permeabilization and Ion Leakage: Formation of pores can disrupt the natural ion gradients essential for cellular function, leading to changes in membrane potential and cell volume.[1][7]

  • Alteration of Membrane Structure and Fluidity: this compound's insertion into the membrane can alter its biophysical properties.[8][9] It can sequester cholesterol, which in turn affects the organization of lipid rafts and associated signaling proteins.[2][5]

  • Cellular Stress Responses: The disruption of membrane integrity can trigger oxidative stress and other cellular stress responses, leading to downstream effects unrelated to the primary experimental question.[1]

  • Morphological Changes: High concentrations or prolonged exposure can cause observable changes in cell morphology, such as blebbing, cell detachment, and even rupture.[7]

  • Spontaneous Rupture in Patch-Clamp: In perforated patch-clamp recordings, the this compound-perforated patch can spontaneously rupture, leading to a conventional whole-cell configuration and dialysis of intracellular contents.[10]

Q3: How does this compound's interaction with cholesterol cause artifacts?

A3: While this compound has a higher affinity for ergosterol, its binding to cholesterol in mammalian cell membranes is significant enough to cause artifacts.[4][11] This interaction leads to the formation of pores that increase membrane permeability to ions and small molecules.[3][12] Furthermore, by binding to and sequestering cholesterol, this compound can disrupt the structure and function of cholesterol-rich microdomains known as lipid rafts.[2][5] These domains are crucial for organizing signaling proteins and receptors; their disruption can lead to unintended activation or inhibition of cellular pathways.[5]

Troubleshooting Guides

Issue 1: Unstable recordings or rapid cell death in perforated patch-clamp experiments.
Potential Cause Troubleshooting Step Rationale
This compound concentration is too high. Decrease the this compound concentration in the pipette solution. Test a range from 50 to 200 µg/mL.Higher concentrations lead to excessive pore formation, causing rapid ion leakage, osmotic stress, and cell death.[7]
This compound stock solution has degraded. Prepare a fresh stock solution of this compound in DMSO or methanol immediately before the experiment. Store aliquots at -20°C and protect from light.This compound is sensitive to light, heat, and oxidation, losing its potency over time, which may lead to inconsistent perforation.[13]
Slow perforation process. After achieving a giga-ohm seal, wait 10-20 minutes to allow for sufficient perforation before starting the recording. Monitor the access resistance to track perforation progress.[14]Inadequate perforation results in high series resistance and poor electrical access, leading to noisy and unstable recordings.
Spontaneous rupture to whole-cell. Include a fluorescent dye (e.g., eosin) in the pipette solution. If the cell becomes fluorescent, it indicates a rupture.[10] Lowering the holding pressure may also help prevent spontaneous rupture.[13]This allows for clear discrimination between a true perforated patch and an unintentional conventional whole-cell configuration, preventing data misinterpretation.[10]
Issue 2: Unexpected changes in protein localization or signaling in fluorescence microscopy studies.
Potential Cause Troubleshooting Step Rationale
Cholesterol sequestration altering lipid rafts. Use the lowest effective concentration of this compound and minimize incubation time. Consider cholesterol-free control experiments if feasible for your cell type.This compound's interaction with cholesterol disrupts lipid rafts, which can cause the redistribution of raft-associated proteins and alter signaling cascades.[2][5]
This compound forms aggregates. Briefly sonicate the final this compound working solution before use. Prepare fresh from stock for each experiment.This compound can form micron-sized aggregates in aqueous buffers, which can adhere to the cell surface and cause non-uniform effects on the plasma membrane.[15]
Phototoxicity or Photobleaching. Use the lowest possible laser power and exposure time during imaging. Use mounting media with anti-fade reagents for fixed-cell imaging.These are general microscopy artifacts but can be exacerbated if the cell is already stressed by this compound treatment.[16]
Fixation artifacts. Optimize the fixation protocol (e.g., fixative concentration, time, temperature) specifically for your experiment, as this compound treatment can make cells more fragile.Sub-optimal fixation can lead to structural artifacts that are not representative of the live cell state.[17]

Experimental Protocols

Protocol: this compound-Perforated Patch-Clamp Recording

This protocol provides a standard methodology for preparing and using this compound to achieve a perforated patch configuration while minimizing artifacts.

1. Preparation of this compound Stock Solution: a. Dissolve this compound powder in dimethyl sulfoxide (DMSO) or methanol to create a concentrated stock solution (e.g., 25-50 mg/mL). b. Aliquot the stock solution into small, light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

2. Preparation of this compound-Containing Pipette Solution: a. Prepare your desired intracellular (pipette) solution. b. Immediately before the experiment, thaw a this compound stock aliquot. c. Dilute the stock solution into the pipette solution to a final concentration of 50-200 µg/mL. d. Briefly vortex and sonicate the final solution for 30-60 seconds to aid dissolution and break up aggregates.[15] e. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

3. Achieving Perforated-Patch Configuration: a. Backfill the pipette tip with this compound-free intracellular solution (a few microliters) to prevent this compound from interfering with seal formation. b. Fill the rest of the pipette with the this compound-containing solution. c. Approach the cell and form a high-resistance (>1 GΩ) seal in voltage-clamp mode. d. After seal formation, monitor the membrane capacitance and access resistance. Perforation is indicated by a gradual decrease in access resistance and the appearance of capacitative transients. This process typically takes 5-20 minutes.[14] e. To confirm a true perforated patch, you can include a membrane-impermeable dye in the pipette; the cell interior should not show fluorescence.[10]

Visualizations

Mechanism of this compound Action and Artifact Formation

The following diagram illustrates the dual role of this compound: its intended function of forming pores and the unintended consequence of cholesterol sequestration leading to artifacts.

cluster_membrane Mammalian Cell Membrane cluster_artifacts Potential Artifacts This compound This compound Cholesterol Cholesterol This compound->Cholesterol Binds to Raft Lipid Raft This compound->Raft Sequesters Cholesterol, Disrupting Pore Ion Pore Formation Cholesterol->Pore Forms Ion Ion Gradient Disruption Pore->Ion Leads to Protein Raft-Associated Signaling Protein Signaling Altered Signaling Protein->Signaling Leads to Morphology Morphological Changes Ion->Morphology Can cause

This compound's interaction with the cell membrane and resulting artifacts.
Troubleshooting Workflow for Unstable Patch-Clamp Recordings

This flowchart provides a logical sequence of steps to diagnose and resolve instability in this compound-perforated patch-clamp recordings.

Start Start: Unstable Recording CheckSeal Is Seal > 1 GΩ? Start->CheckSeal CheckTime Waited 10-20 min for perforation? CheckSeal->CheckTime Yes ImproveSeal Action: Improve Seal (e.g., new pipette, fire-polish) CheckSeal->ImproveSeal No Checkthis compound Is this compound Concentration Optimal (50-200 µg/mL)? CheckTime->Checkthis compound Yes WaitLonger Action: Wait Longer Monitor Access Resistance CheckTime->WaitLonger No CheckStock Is this compound Stock Fresh? Checkthis compound->CheckStock Yes AdjustConc Action: Adjust Concentration (Start Lower) Checkthis compound->AdjustConc No NewStock Action: Make Fresh Stock (Protect from light) CheckStock->NewStock No End Recording should be stable CheckStock->End Yes ImproveSeal->CheckSeal WaitLonger->CheckTime AdjustConc->Checkthis compound NewStock->CheckStock

A step-by-step guide for troubleshooting unstable recordings.

References

Technical Support Center: Stabilizing Nystatin Formulations for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nystatin formulations. The information provided aims to address common challenges encountered during long-term experiments, focusing on enhancing the stability of this compound.

Troubleshooting Guide

Issue: Rapid loss of this compound activity in my aqueous formulation.

  • Question: I'm observing a significant decrease in the antifungal activity of my this compound solution within a few days. What could be the cause and how can I fix it?

  • Answer: this compound is notoriously unstable in aqueous solutions.[1][2][3] Several factors can contribute to its degradation:

    • pH: this compound is most stable in a pH range of 5 to 7.[4][5] It is labile at acidic (pH 2) and alkaline (pH 9) conditions.[1][2] Ensure your formulation is buffered within the optimal pH range.

    • Light: Exposure to light, especially UV light, causes photodegradation of this compound, leading to a loss of biological activity.[6][7] Always prepare and store this compound formulations in light-protected containers (e.g., amber vials).

    • Temperature: Elevated temperatures accelerate the degradation of this compound.[1][2] Store stock solutions and formulations at refrigerated temperatures (2-8°C) or frozen for long-term storage.[8][9][10]

    • Oxygen: Oxidation can also contribute to the degradation of this compound.[1][2] While not always practical, de-gassing your solvent or adding antioxidants may help.

Issue: My this compound formulation is showing physical instability (e.g., precipitation).

  • Question: My this compound suspension is clumping together and settling at the bottom of the container. How can I improve its physical stability?

  • Answer: this compound has low aqueous solubility, which can lead to precipitation and aggregation.[11] Consider the following to improve physical stability:

    • Solvent Selection: While poorly soluble in water, this compound is soluble in some organic solvents like DMSO, DMF, and methanol.[1][2] For cell culture applications, a sterile suspension in Dulbecco's Phosphate Buffered Saline is available.[1]

    • Formulation Strategy: Encapsulating this compound in liposomes or nanoparticles can significantly improve its stability and solubility.[9][11][12][13][14] These formulations protect the drug from degradation and can provide controlled release.

    • Surface Stabilizers: For nanoparticle formulations, the use of surface stabilizers is crucial to prevent aggregation.[14]

Frequently Asked Questions (FAQs)

1. What is the optimal pH for storing this compound solutions?

This compound exhibits optimal stability in a pH range of 5 to 7.[4][5] It is recommended to use a phosphate-citrate buffer to maintain the pH within this range.[5]

2. How should I protect my this compound formulation from light-induced degradation?

Always use amber-colored glassware or wrap your containers in aluminum foil to protect them from light.[6] Stress studies have shown that this compound degrades when exposed to Xenon light.[15][16][17][18][19]

3. What are the best storage temperatures for this compound formulations?

For short-term storage (a few days), refrigeration at 4°C is recommended.[20][21] For long-term stability, storing lyophilized liposomal this compound at 4°C has been shown to be effective for at least 6 months.[9][12] Frozen storage is also an option for some preparations.[1][2]

4. Can I use antioxidants to stabilize my this compound formulation?

Yes, the addition of antioxidants such as butylated hydroxyanisole has been suggested to improve the stability of this compound formulations.[22]

5. What are the advantages of using liposomal or nanoparticle formulations for this compound?

Liposomal and nanoparticle formulations offer several advantages:

  • Enhanced Stability: They protect this compound from degradation by factors like pH, light, and enzymes.[9][12]

  • Improved Solubility: They can increase the solubility of the poorly water-soluble this compound.[11]

  • Reduced Toxicity: Liposomal formulations have been shown to reduce the toxicity of this compound.[22][23]

  • Sustained Release: These formulations can be designed for controlled and sustained drug release.[8]

Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: Stability of this compound in Aqueous Solutions

ConcentrationVehicleTemperature (°C)pHStability (≥90% of initial concentration)Reference
14,400 U/ml10⁻⁴N Hydrochloric Acid5 and 22Acidic4 days[20]
14,400 U/mlPurified Water5Neutral7 days[20]
14,400 U/mlPurified Water22Neutral4 days[20]
14,400 U/ml1.4% Sodium Hydrogen Carbonate5Alkaline7 days[20]
14,400 U/ml1.4% Sodium Hydrogen Carbonate22Alkaline4 days[20]
100,000 U/mlAqueous Suspension5-9 days[20]
100,000 U/mlAqueous Suspension22-4 days[20]
-Tissue Culture Media37-3 days[1][2]

Table 2: Stability of Advanced this compound Formulations

Formulation TypeKey ComponentsStorage Temperature (°C)Stability AssessmentFindingsReference
NanoliposomesDipalmitoylphosphatidylcholine, Cholesterol4Physical stability of lyophilized formStable for at least 6 months[9][12]
LiposomesSoya lecithin, Cholesterol4Drug leakageRelatively stable with minimal leakage after one month[8]
LiposomesSoya lecithin, Cholesterol25 ± 2Drug leakageUnstable[8]
LiposomesPhospholipids37Drug recovery in PBSStable up to 72 hours[23]
LiposomesPhospholipids37Drug recovery in human serumLess stable, only 30% recovered after 72 hours[23]
Solid Lipid NanoparticlesPrecirol® ATO 5-Comparison with empty nanoparticlesThis compound-loaded SLNs were more stable[11]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Layer Hydration

This protocol describes a common method for preparing liposomal this compound.

  • Lipid Film Formation:

    • Dissolve soya lecithin and cholesterol in an organic solvent mixture (e.g., chloroform and methanol).[8][24]

    • This compound, being lipophilic, should be dissolved in this lipid phase.[24]

    • Evaporate the organic solvent using a rotary evaporator at around 40°C to form a thin lipid film on the wall of a round-bottom flask.[24]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., Phosphate Buffer pH 6.8) by gentle rotation.[8] This will lead to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (e.g., 100 nm), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.[9][12]

  • Purification:

    • Remove non-encapsulated this compound by methods such as centrifugation or dialysis.

Protocol 2: Stability-Indicating HPLC Method for this compound Quantification

This protocol provides a framework for assessing the stability of this compound formulations using High-Performance Liquid Chromatography (HPLC).[15][16][17][18][19]

  • Instrumentation: An HPLC system with a UV detector is required.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm) is commonly used.[15][17]

    • Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 75:25 v/v) is often effective.[15][17]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[15][17]

    • Detection Wavelength: this compound can be detected at 305 nm.[15][17]

    • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[15][17]

  • Sample Preparation:

    • Dilute the this compound formulation in a suitable solvent (e.g., the mobile phase) to a concentration within the linear range of the assay.

  • Forced Degradation Studies (for method validation):

    • To ensure the method is stability-indicating, expose the this compound formulation to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products.[15][16][17][18][19] The method should be able to separate the intact this compound peak from any degradation product peaks.

Visualizations

Nystatin_Degradation_Pathway cluster_factors Degradation Factors This compound This compound (Active Form) Degradation_Products Degradation Products (Inactive) This compound->Degradation_Products Degrades to Light Light (UV) Light->this compound Photodegradation Heat Heat Heat->this compound Thermal Degradation pH Inappropriate pH (Acidic or Alkaline) pH->this compound Hydrolysis Oxygen Oxygen Oxygen->this compound Oxidation Experimental_Workflow cluster_formulation Formulation Development cluster_stability Stability Assessment cluster_evaluation Activity Evaluation Start Start: Unstable this compound Formulation Select Stabilization Strategy (e.g., Liposomes, Nanoparticles) Start->Formulation Preparation Prepare Stabilized Formulation Formulation->Preparation Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Preparation->Characterization Stress Forced Degradation Studies (pH, Temp, Light) Characterization->Stress Storage Long-Term Storage (Different Conditions) Stress->Storage Analysis Stability Analysis (HPLC) Storage->Analysis Activity In Vitro Antifungal Assay Analysis->Activity End End: Stable & Active Formulation Activity->End

References

Technical Support Center: Navigating Lot-to-Lot Variability of Commercial Nystatin Preparations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nystatin. This resource provides essential information and guidance to address the challenges posed by lot-to-lot variability in commercial this compound preparations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a polyene macrolide antifungal antibiotic produced by the bacterium Streptomyces noursei.[1] Its primary mechanism of action is binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity by forming pores, which leads to the leakage of essential intracellular components like potassium ions, ultimately resulting in fungal cell death.[1][2] A secondary mechanism involves the induction of oxidative stress within the fungal cell.[2] Additionally, this compound can trigger a proinflammatory response by activating Toll-like receptors (TLRs) 1 and 2 on immune cells.[3]

Q2: What causes lot-to-lot variability in commercial this compound preparations?

Lot-to-lot variability in this compound arises from several factors inherent to its production and stability:

  • Fermentation Process: this compound is produced through fermentation of Streptomyces noursei. Variations in fermentation conditions such as media composition, pH, and temperature can impact the yield and purity of the final product.

  • Impurities: The manufacturing process can result in various impurities, including:

    • Related Substances: These are structurally similar to this compound but may have different biological activities.

    • Degradation Products: this compound is sensitive to heat, light, and moisture, which can lead to the formation of degradation products with reduced or altered antifungal activity.[4]

    • Residual Solvents: Solvents used during extraction and purification may remain in the final product.

  • Physical Properties: Differences in particle size and crystallinity between lots can affect the dissolution rate and bioavailability of the this compound.

Q3: What are the potential consequences of this compound lot-to-lot variability in my experiments?

Inconsistent this compound quality can lead to a range of issues in a research setting, including:

  • Variable Antifungal Efficacy: A lower potency lot will result in a reduced antifungal effect, leading to inconsistent minimum inhibitory concentration (MIC) values and time-kill kinetics.

  • Unexpected Cellular Responses: The presence of impurities or degradation products could lead to off-target effects or cellular toxicity that is not attributable to this compound's primary mechanism of action.

  • Failed Experiments and Wasted Resources: Using a suboptimal lot of this compound can lead to the failure of entire experiments, resulting in a loss of time, reagents, and other valuable resources.

Troubleshooting Guide

Observed Problem Potential Cause (due to Lot-to-Lot Variability) Recommended Action
Reduced or no antifungal activity observed in a previously established assay. 1. Low Potency of the this compound Lot: The actual concentration of active this compound may be lower than stated on the label. 2. Degradation of this compound: Improper storage (exposure to light, heat, or moisture) may have degraded the compound.1. Qualify the New Lot: Before use in critical experiments, perform a potency assay (e.g., agar diffusion assay or HPLC) to verify the activity of the new lot against a previously validated lot or a reference standard. 2. Check Storage Conditions: Ensure this compound is stored as recommended by the manufacturer (typically at -20°C, protected from light and moisture).[5] 3. Prepare Fresh Solutions: this compound is unstable in solution; it is recommended to prepare fresh solutions for each experiment.[5]
Inconsistent Minimum Inhibitory Concentration (MIC) values between experiments. Variable Potency and/or Purity Across Lots: Different lots may contain varying amounts of active this compound and impurities that can affect its biological activity.1. Standardize this compound Stock: Use a single, qualified lot of this compound for a series of related experiments. 2. Perform a Dose-Response Curve: For each new lot, perform a dose-response experiment to determine the effective concentration range. 3. Consult the Certificate of Analysis (CoA): Review the CoA for each lot to check for reported potency and purity levels.
Increased cytotoxicity or unexpected cellular responses observed. Presence of Impurities or Degradation Products: The observed effects may be due to contaminants in the this compound preparation rather than this compound itself.1. Assess Purity: If possible, use HPLC to assess the purity of the this compound lot and look for the presence of significant impurity peaks. 2. Use a Higher Purity Grade: For sensitive applications, consider using a higher purity grade of this compound. 3. Include Appropriate Controls: Use vehicle-only controls to rule out effects from the solvent used to dissolve the this compound.

Data Presentation

Table 1: Example of this compound Potency and Purity Specifications from Certificates of Analysis
Parameter Specification (Example 1) [6]Specification (Example 2) [5]Specification (Example 3) [7]
Appearance Yellow to slightly brownish powderLight yellow to khaki solidWhite to light yellow-brown powder
Potency (Dry Basis) ≥ 4400 IU/mg≥ 4400 IU/mg≥ 4600 units/mg
HPLC Purity Not specified91.95%Not specified
Loss on Drying ≤ 5.0%Not specifiedNot specified
pH (in 3% aqueous suspension) Not specifiedNot specified6.0 - 8.0

Note: IU = International Units. Specifications can vary between manufacturers and lots.

Mandatory Visualizations

This compound's Primary Mechanism of Action: Pore Formation

cluster_membrane Fungal Cell Membrane ergosterol Ergosterol pore Transmembrane Pore ergosterol->pore Forms lipids Phospholipid Bilayer This compound This compound This compound->ergosterol Binds to ions K+ ions pore->ions Allows leakage of death Fungal Cell Death ions->death Leads to This compound This compound tlr1_tlr2 TLR1/TLR2 Heterodimer This compound->tlr1_tlr2 Activates myD88 MyD88 tlr1_tlr2->myD88 irak IRAKs myD88->irak traf6 TRAF6 irak->traf6 nf_kb NF-κB Activation traf6->nf_kb cytokines Proinflammatory Cytokines (IL-1β, IL-8, TNF-α) nf_kb->cytokines Induces transcription of start Receive New Lot of this compound coa Review Certificate of Analysis (CoA) start->coa potency Perform Potency Assay (e.g., Agar Diffusion or HPLC) coa->potency purity Perform Purity Analysis (HPLC) potency->purity compare Compare with Previous Lot or Reference Standard purity->compare accept Accept Lot for Use compare->accept Meets Specifications reject Reject Lot and Contact Supplier compare->reject Does Not Meet Specifications

References

Validation & Comparative

Nystatin vs. Amphotericin B: A Comparative Analysis of Pore Formation in Fungal Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Nystatin and Amphotericin B, two polyene macrolide antibiotics renowned for their antifungal activity. Both agents exert their effects by forming pores in the fungal cell membrane, leading to leakage of intracellular components and ultimately, cell death. This document delves into the nuanced differences in their pore-forming mechanisms, antifungal efficacy, and experimental characterization, supported by quantitative data and detailed methodologies.

Executive Summary

This compound and Amphotericin B share a common mechanism of action centered on their interaction with ergosterol, the primary sterol in fungal cell membranes. This interaction leads to the formation of transmembrane channels. However, they exhibit notable differences in their molecular structure, which in turn influences their antifungal spectrum, potency, and the biophysical properties of the pores they form. Amphotericin B generally demonstrates broader and more potent in vitro activity against a range of pathogenic fungi compared to this compound.[1][2] The pores formed by Amphotericin B are typically larger than those created by this compound.[3] This guide will explore these differences through a compilation of experimental data and methodologies.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative parameters comparing the performance of this compound and Amphotericin B.

Table 1: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Fungal SpeciesThis compound (Free)Amphotericin B (Deoxycholate)Reference
Candida albicans0.5 - 40.125 - 1[1]
Candida glabrata1 - 80.25 - 1[1]
Candida krusei2 - 160.5 - 2[1]
Aspergillus fumigatus1 - 80.25 - 2[1]
Aspergillus flavus2 - 80.5 - 2[1]
Cryptococcus neoformans0.25 - 20.125 - 1[1]

Note: MIC values can vary depending on the specific isolate and testing conditions.

Table 2: Biophysical Properties of Pores

PropertyThis compoundAmphotericin BReference
Pore Diameter ~0.36 nm~0.46 nm[3]
Ion Selectivity (Two-sided addition) Anion-selectiveAnion-selective[4][5]
Ion Selectivity (One-sided addition) Cation-selectiveCation-selective[4][5]
Sterol Affinity Higher affinity for ergosterol over cholesterolHigher affinity for ergosterol over cholesterol[6][7][8][9]

Mechanism of Action: Pore Formation

Both this compound and Amphotericin B selectively bind to ergosterol in fungal membranes.[6][7][8][9] This binding is the critical first step in the formation of transmembrane channels. The prevailing model for pore formation is the "barrel-stave" model, where several antibiotic and sterol molecules arrange in a circular fashion to form a hydrophilic pore through the lipid bilayer.[6]

An alternative "half-pore" model has also been proposed, where channels are formed from a single ring of polyene molecules, causing a thinning of the membrane.[3] When the antibiotic is added to both sides of a membrane, two half-pores can combine to form a full pore.[5] The higher affinity for ergosterol compared to cholesterol, the primary sterol in mammalian cell membranes, accounts for the selective antifungal activity of these drugs.[6][7][8][9]

Mechanism of Action: Polyene Pore Formation cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular Space cluster_pore Pore Formation Ergosterol Ergosterol Pore Transmembrane Pore Hydrophilic Core Hydrophobic Exterior Ergosterol->Pore Aggregation with Polyenes Phospholipid Phospholipids Polyene This compound or Amphotericin B Polyene->Ergosterol Binding Leakage Leakage of Ions (K+, Na+) and Small Molecules Pore->Leakage Permeabilization Intracellular Intracellular Space Intracellular->Leakage Death Fungal Cell Death Leakage->Death Leads to

Figure 1. Simplified signaling pathway of polyene antifungal action.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.

a. Inoculum Preparation:

  • Subculture the fungal isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute the standardized suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[10]

b. Plate Preparation and Incubation:

  • Prepare serial twofold dilutions of this compound and Amphotericin B in a 96-well microtiter plate using RPMI 1640 medium. The final volume in each well should be 100 µL.

  • Inoculate each well (except for the sterility control) with 100 µL of the prepared fungal inoculum.

  • Incubate the plates at 35°C for 48 hours.[10]

c. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (≥80% inhibition) compared to the growth control well.[10] For Amphotericin B, the endpoint is often complete inhibition of growth.[10]

Membrane Permeabilization (Calcein Leakage) Assay

This assay measures the ability of this compound and Amphotericin B to permeabilize lipid vesicles (liposomes) by monitoring the leakage of an encapsulated fluorescent dye.

a. Liposome Preparation:

  • Prepare a lipid mixture of a phospholipid (e.g., POPC) and a sterol (ergosterol or cholesterol) in a chloroform/methanol solution.

  • Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film.

  • Hydrate the lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM) in a suitable buffer (e.g., HEPES-buffered saline).

  • Subject the hydrated lipid suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs).

  • Remove unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

b. Leakage Assay:

  • Dilute the calcein-loaded liposomes in the assay buffer to a suitable concentration in a 96-well plate.

  • Add varying concentrations of this compound or Amphotericin B to the wells.

  • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).

  • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and obtain the maximum fluorescence signal (100% leakage).

  • Calculate the percentage of calcein leakage at each time point relative to the maximum fluorescence.

Planar Lipid Bilayer (PLB) Ion Channel Recording

This technique allows for the direct measurement of ion currents through single channels formed by this compound and Amphotericin B in an artificial lipid bilayer.

a. Bilayer Formation:

  • A planar lipid bilayer is formed across a small aperture (50-250 µm) in a hydrophobic partition separating two aqueous compartments (cis and trans).[11]

  • The lipid solution (e.g., DPhPC with either ergosterol or cholesterol) is "painted" across the aperture.[7]

b. Channel Incorporation and Recording:

  • This compound or Amphotericin B is added to one or both compartments.

  • The incorporation of channels into the bilayer is monitored by applying a constant voltage across the membrane and measuring the resulting current using a patch-clamp amplifier.

  • Single-channel currents appear as discrete steps in the current trace. The amplitude of these steps corresponds to the conductance of a single channel.

  • The ion selectivity of the channels can be determined by establishing a salt gradient across the bilayer and measuring the reversal potential.

Experimental Workflow for Comparative Analysis cluster_antifungal_activity Antifungal Activity cluster_membrane_permeabilization Membrane Permeabilization cluster_ion_channel_properties Ion Channel Properties MIC_Test Broth Microdilution MIC Assay MIC_Data Comparative MIC Data MIC_Test->MIC_Data Fungal_Strains Fungal Strains (e.g., Candida, Aspergillus) Fungal_Strains->MIC_Test Final_Comparison Comprehensive Comparative Analysis MIC_Data->Final_Comparison Leakage_Assay Calcein Leakage Assay Leakage_Data Permeabilization Kinetics and Sterol Selectivity Leakage_Assay->Leakage_Data Liposomes Liposomes (Ergosterol vs. Cholesterol) Liposomes->Leakage_Assay Leakage_Data->Final_Comparison PLB_Recording Planar Lipid Bilayer Recording Channel_Data Pore Size, Conductance, and Ion Selectivity PLB_Recording->Channel_Data Artificial_Bilayer Artificial Lipid Bilayer (with Sterols) Artificial_Bilayer->PLB_Recording Channel_Data->Final_Comparison

Figure 2. Workflow for comparing this compound and Amphotericin B.

Conclusion

Both this compound and Amphotericin B are potent antifungal agents that function by forming pores in the fungal cell membrane. While their fundamental mechanism of action is similar, Amphotericin B generally exhibits superior in vitro potency and a broader spectrum of activity. The differences in their molecular structures likely account for the observed variations in pore size and biological activity. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these and other pore-forming antimicrobial agents. A thorough understanding of their distinct properties is crucial for the development of new and improved antifungal therapies.

References

Nystatin vs. Fluconazole: A Comparative Analysis of Efficacy Against Resistant Candida

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against drug-resistant fungal infections, the comparative efficacy of established and newer antifungal agents is a critical area of research for scientists and drug development professionals. This guide provides an in-depth comparison of Nystatin and fluconazole, two cornerstone antifungal drugs, with a specific focus on their performance against resistant strains of Candida. This analysis is supported by experimental data, detailed methodologies, and visual representations of the key molecular pathways involved.

Executive Summary

Fluconazole, a triazole antifungal, has been a mainstay in the treatment of Candida infections due to its systemic availability and broad-spectrum activity. However, the emergence of fluconazole-resistant Candida species, particularly Candida albicans, Candida glabrata, and the multidrug-resistant Candida auris, has necessitated a re-evaluation of treatment strategies. This compound, a polyene antifungal that has been in clinical use for decades, is primarily used topically and is not systemically absorbed. While resistance to this compound is considered rare, its efficacy against fluconazole-resistant strains is of significant interest. This guide synthesizes available data to provide a clear comparison of these two agents.

Mechanism of Action

This compound and fluconazole employ distinct mechanisms to combat fungal cells.

  • This compound: As a polyene, this compound binds to ergosterol, a primary sterol component of the fungal cell membrane. This binding leads to the formation of pores in the membrane, causing leakage of intracellular contents and ultimately fungal cell death.[1]

  • Fluconazole: This triazole antifungal agent inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[2][3][4][5] This enzyme is crucial for the conversion of lanosterol to ergosterol.[2][3][4][5] By disrupting ergosterol biosynthesis, fluconazole alters the fungal cell membrane's integrity and function, leading to the inhibition of fungal growth.[4][5]

Comparative Efficacy: In Vitro Susceptibility

Minimum Inhibitory Concentration (MIC) is a key in vitro measure of an antifungal agent's effectiveness. The following tables summarize MIC data for this compound and fluconazole against various Candida species, including those with known fluconazole resistance.

Candida Species Fluconazole MIC Range (µg/mL) This compound MIC Range (µg/mL) Reference
Candida albicans (fluconazole-susceptible)0.25 - 21 - 4[6]
Candida albicans (fluconazole-resistant)≥ 81 - 4[7]
Candida glabrata8 - ≥642 - 8[8]
Candida kruseiInherently Resistant (≥64)2 - 8[6]
Candida parapsilosis1 - 81 - 4[8]
Candida tropicalis2 - 162 - 8[8]
Candida auris≥321 - 8[9][10]

Comparative Efficacy: Clinical Outcomes

Clinical studies provide essential real-world data on the effectiveness of antifungal treatments. The table below presents a summary of clinical and mycological cure rates from comparative studies of this compound and fluconazole in treating various forms of candidiasis.

Indication Treatment Regimen Clinical Cure Rate Mycological Cure Rate Candida Species Reference
Recurrent Vulvovaginal Candidiasis (RVVC)This compound (vaginal)Not ReportedInitial: 78.3%C. albicans, C. glabrata, fluconazole-resistant Candida[11][12]
Fluconazole (oral)Not ReportedInitial: 73.8%C. albicans, C. glabrata, fluconazole-resistant Candida[11][12]
RVVC (C. glabrata)This compound (vaginal)Not Reported64.3%C. glabrata[11][12]
Fluconazole (oral)Not Reported12.5%C. glabrata[11][12]
RVVC (fluconazole-resistant)This compound (vaginal)Successful in 5/9 patientsSuccessful in 5/9 patientsfluconazole-resistant Candida[11][12]
Fluconazole (oral)Failed in all 7 patientsFailed in all 7 patientsfluconazole-resistant Candida[11][12]
Oral Candidiasis in Infants/ChildrenThis compound suspension9% - 67.8%5.6% - 13%Not Specified[13]
Fluconazole87% - 100%60% - 76%Not Specified[13]
Vaginal CandidiasisThis compoundNot ReportedOverall: 74.0%C. albicans, non-albicans[14][15][16]
FluconazoleNot ReportedOverall: 87.0%C. albicans, non-albicans[14][15][16]
Vaginal Candidiasis (non-albicans)This compoundNot Reported44.4%non-albicans[14][15][16]
FluconazoleNot Reported100%non-albicans[14][15][16]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro susceptibility of Candida isolates to this compound and fluconazole is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[3][17]

  • Inoculum Preparation: Candida isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension in sterile saline is prepared and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[18]

  • Drug Dilution: Serial twofold dilutions of this compound and fluconazole are prepared in 96-well microtiter plates containing RPMI 1640 medium.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.[18][19]

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that causes a significant inhibition of growth compared to the growth control well. For fluconazole, the endpoint is typically a ≥50% reduction in turbidity, while for this compound, it is often a ≥90% reduction.[1] Readings can be performed visually or using a spectrophotometer.[1]

G cluster_prep Inoculum Preparation cluster_plate Plate Preparation & Incubation cluster_read Endpoint Determination Culture Candida Culture (SDA, 24-48h) Suspension Saline Suspension (0.5 McFarland) Culture->Suspension Dilution Dilution in RPMI 1640 (0.5-2.5x10^3 CFU/mL) Suspension->Dilution Inoculation Inoculation of Wells Dilution->Inoculation Drug_Dilution Serial Drug Dilution (96-well plate) Drug_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC MIC Determination (≥50% or ≥90% inhibition) Reading->MIC

Figure 1: Experimental workflow for broth microdilution antifungal susceptibility testing.

Signaling Pathways of Fluconazole Resistance in Candida

Fluconazole resistance in Candida species is a multifactorial phenomenon involving several key molecular mechanisms.

G cluster_cell Candida Cell cluster_resistance Resistance Mechanisms Fluconazole Fluconazole Efflux_Pumps Efflux Pumps (CDR1, CDR2, MDR1) Fluconazole->Efflux_Pumps Efflux of Drug ERG11 Lanosterol 14-α-demethylase (ERG11) Fluconazole->ERG11 Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Ergosterol Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Incorporation into Cell Membrane ERG11->Ergosterol Converts Lanosterol to Upregulation_Efflux Upregulation of Efflux Pumps Upregulation_Efflux->Efflux_Pumps Increases Mutation_ERG11 Mutation/Overexpression of ERG11 Mutation_ERG11->ERG11 Alters/Increases

Figure 2: Key mechanisms of fluconazole resistance in Candida.

The primary mechanisms of fluconazole resistance include:

  • Target Site Modification: Mutations in the ERG11 gene can lead to alterations in the lanosterol 14-α-demethylase enzyme, reducing its affinity for fluconazole.[20][21][22] Overexpression of ERG11 can also titrate the drug, requiring higher concentrations for inhibition.[20][21][22]

  • Upregulation of Efflux Pumps: Candida species can increase the expression of drug efflux pumps, which actively transport fluconazole out of the cell, preventing it from reaching its target.[23] The main efflux pumps involved are from the ATP-binding cassette (ABC) transporter superfamily (e.g., Cdr1p and Cdr2p) and the major facilitator superfamily (MFS) (e.g., Mdr1p).[24][25][26][27][28]

  • Alterations in the Ergosterol Biosynthesis Pathway: Changes in the ergosterol biosynthesis pathway can allow the fungus to bypass the need for the step inhibited by fluconazole.[23][29]

Conclusion

The choice between this compound and fluconazole for the treatment of Candida infections, particularly those caused by resistant strains, depends on several factors including the infecting species, the site of infection, and the local resistance patterns.

  • This compound demonstrates continued in vitro activity against many fluconazole-resistant Candida isolates. Its topical application limits its use to mucocutaneous infections, but in these cases, it can be a valuable therapeutic option, especially for infections caused by fluconazole-resistant C. glabrata. The rarity of this compound resistance is a significant advantage.

  • Fluconazole , despite the challenge of resistance, remains a crucial systemic antifungal agent. For susceptible isolates, it offers excellent efficacy and a favorable safety profile. However, its effectiveness is compromised against many non-albicans Candida species and resistant strains.

For researchers and drug development professionals, the distinct mechanisms of action of this compound and the well-characterized resistance pathways for fluconazole offer important insights. The continued efficacy of this compound against fluconazole-resistant strains underscores the value of targeting the fungal cell membrane directly. The complex molecular machinery of fluconazole resistance highlights the need for novel therapeutic strategies that can either bypass these resistance mechanisms or inhibit the resistance-conferring proteins themselves. Further research into combination therapies and the development of new antifungal agents with novel mechanisms of action are critical to address the growing threat of resistant Candida infections.

References

Navigating Polyene Cross-Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of cross-resistance between nystatin and other polyene antifungals, supported by experimental data and detailed methodologies.

For researchers in mycology and drug development, understanding the nuances of antifungal resistance is paramount. This guide provides a comprehensive comparison of cross-resistance patterns between this compound and other polyene antifungals, with a particular focus on amphotericin B. By examining the underlying mechanisms and presenting key experimental findings, this document aims to equip scientists with the knowledge to inform their research and development efforts.

Unraveling the Mechanisms of Polyene Resistance

Polyene antifungals, such as this compound and amphotericin B, exert their fungicidal effects by binding to ergosterol, a primary sterol in the fungal cell membrane. This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately, cell death. Resistance to these critical drugs is often multifactorial, with two predominant mechanisms at play:

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in the ERG genes, which encode enzymes for ergosterol synthesis, are a primary driver of polyene resistance. A reduction in or alteration of the ergosterol content in the cell membrane diminishes the binding target for polyene drugs, thereby conferring resistance.

  • Modifications of the Fungal Cell Wall: The cell wall, a protective outer layer, can also contribute to resistance. An increase in cell wall thickness or changes in its composition can impede the penetration of polyene antifungals, preventing them from reaching their target at the cell membrane.

The occurrence of cross-resistance between different polyenes is not always predictable and is largely dependent on the specific mechanism of resistance that a fungal strain has developed.

Quantitative Analysis of Cross-Resistance

Minimum Inhibitory Concentration (MIC) is a critical measure of a drug's effectiveness against a specific microorganism. The following tables summarize MIC data from various studies, illustrating the cross-resistance profiles between this compound and amphotericin B in Candida species.

Fungal StrainInducing AgentThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)Fold Change in this compound MICFold Change in Amphotericin B MICReference
Candida albicans (Wild Type)-0.5 - 20.25 - 1--[1][2]
Candida albicans (this compound Mutant)This compound4 - 164 - 168 - 3216 - 64[1][2]
Candida albicans (Fluconazole Mutant)Fluconazole0.5 - 20.25 - 1No significant changeNo significant change[1][2]

Table 1: Cross-resistance in experimentally induced mutants of Candida albicans. This table demonstrates that inducing resistance to this compound can lead to a significant increase in the MIC for both this compound and amphotericin B, indicating cross-resistance.[1][2] However, inducing resistance to fluconazole, an azole antifungal, does not appear to confer cross-resistance to the polyenes this compound and amphotericin B.[1][2]

Fungal IsolateThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida spp. (Amphotericin B-susceptible)0.125 - 2≤ 1
Candida spp. (Amphotericin B-resistant)1 - >16≥ 2

Table 2: Susceptibility of clinical Candida isolates to this compound and amphotericin B. This table shows a general correlation between reduced susceptibility to amphotericin B and higher this compound MICs in clinical isolates, suggesting that cross-resistance is a clinically relevant phenomenon.

Experimental Protocols

To ensure the reproducibility and validation of cross-resistance studies, detailed experimental protocols are essential. The following sections outline the standard methodologies used to assess antifungal susceptibility, analyze sterol profiles, and examine cell wall morphology.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27)

The Clinical and Laboratory Standards Institute (CLSI) M27 document provides a standardized method for testing the in vitro susceptibility of yeasts to antifungal agents.[3][4]

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to the final inoculum concentration.

  • Drug Dilution: Antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control well.

Sterol Profile Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying the sterol composition of fungal membranes.[5][6][7]

  • Lipid Extraction: Fungal cells are harvested and subjected to saponification with alcoholic potassium hydroxide to release sterols.

  • Derivatization: The extracted sterols are derivatized, often by silylation, to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the different sterols are separated based on their boiling points and retention times. The separated components then enter a mass spectrometer, which provides a mass spectrum for each sterol, allowing for its identification and quantification.

Cell Wall Analysis: Transmission Electron Microscopy (TEM)

TEM allows for high-resolution imaging of the fungal cell wall, enabling the visualization of structural changes associated with drug resistance.[8][9][10][11][12]

  • Fixation: Fungal cells are fixed with glutaraldehyde and osmium tetroxide to preserve their ultrastructure.

  • Dehydration and Embedding: The fixed cells are dehydrated through a series of ethanol washes and then embedded in a resin.

  • Sectioning and Staining: Ultrathin sections of the embedded cells are cut and stained with heavy metals, such as uranyl acetate and lead citrate, to enhance contrast.

  • Imaging: The stained sections are then observed under a transmission electron microscope to visualize the cell wall architecture.

Visualizing the Pathways of Resistance

To better understand the molecular basis of polyene resistance, it is crucial to visualize the key biological pathways involved.

Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway and Polyene Resistance acetyl_coa Acetyl-CoA erg10 ERG10 acetyl_coa->erg10 hmg_coa HMG-CoA hmgr HMG-CoA Reductase hmg_coa->hmgr mevalonate Mevalonate squalene Squalene mevalonate->squalene erg1 ERG1 squalene->erg1 lanosterol Lanosterol erg11 ERG11 (Lanosterol 14-alpha-demethylase) lanosterol->erg11 zymosterol Zymosterol erg24 ERG24 zymosterol->erg24 fecosterol Fecosterol erg6 ERG6 fecosterol->erg6 episterol Episterol erg2 ERG2 episterol->erg2 ergosterol Ergosterol polyenes Polyenes (this compound, Amphotericin B) ergosterol->polyenes Target of action erg10->hmg_coa hmgr->mevalonate erg1->lanosterol erg11->zymosterol resistance Resistance erg11->resistance Mutations lead to erg24->fecosterol erg3 ERG3 erg2->erg3 erg2->resistance Mutations lead to erg6->episterol erg6->resistance Mutations lead to erg5 ERG5 erg3->erg5 erg3->resistance Mutations lead to erg5->ergosterol

Figure 1. Ergosterol biosynthesis pathway and points of polyene action and resistance.

The ergosterol biosynthesis pathway is a complex series of enzymatic reactions. Mutations in key enzymes, such as ERG11, ERG2, ERG6, and ERG3, can lead to the accumulation of alternative sterols and a decrease in ergosterol, resulting in resistance to polyene antifungals.

UPC2_Regulation UPC2 Regulation of Ergosterol Biosynthesis ergosterol_depletion Ergosterol Depletion (e.g., due to azole treatment) upc2_inactive Inactive Upc2p ergosterol_depletion->upc2_inactive senses upc2_active Active Upc2p upc2_inactive->upc2_active activates nucleus Nucleus upc2_active->nucleus translocates to sre Sterol Response Element (SRE) in ERG gene promoters upc2_active->sre binds to erg_genes ERG Genes (ERG2, ERG11, etc.) sre->erg_genes activates transcription of erg_enzymes Ergosterol Biosynthesis Enzymes erg_genes->erg_enzymes translates to ergosterol_synthesis Increased Ergosterol Synthesis erg_enzymes->ergosterol_synthesis catalyzes

Figure 2. Regulation of ergosterol biosynthesis by the transcription factor Upc2p.

In Candida albicans, the transcription factor Upc2p plays a crucial role in regulating the expression of ERG genes.[13][14][15][16][17] When cellular ergosterol levels are low, Upc2p is activated and promotes the transcription of genes involved in ergosterol biosynthesis, representing a key adaptive response to antifungal stress.[13][14][15][16][17]

Conclusion

The cross-resistance between this compound and other polyene antifungals is a complex issue influenced by the specific molecular mechanisms of resistance. While resistance developed against one polyene can lead to decreased susceptibility to others, this is not a universal phenomenon. A thorough understanding of the underlying genetic and cellular changes is critical for the development of novel antifungal strategies and for the effective clinical use of existing polyene drugs. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to combating the growing threat of antifungal resistance.

References

Nystatin's Binding Affinity: A Comparative Analysis of Ergosterol and Cholesterol Interaction

Author: BenchChem Technical Support Team. Date: November 2025

Nystatin, a polyene antifungal agent, exhibits a selective mechanism of action, primarily by targeting ergosterol in fungal cell membranes while showing a significantly lower affinity for cholesterol in mammalian cell membranes. This preferential binding is the cornerstone of its therapeutic efficacy, allowing for the disruption of fungal cell integrity with minimal impact on host cells. This guide provides a quantitative comparison of this compound's binding to ergosterol and cholesterol, supported by experimental data and detailed methodologies.

Quantitative Comparison of Binding Affinity

The binding of this compound to sterols can be quantified using various biophysical techniques. One key parameter is the mole-fraction partition coefficient (Kₚ), which measures the distribution of this compound between the aqueous phase and the lipid membrane. A higher Kₚ value indicates a greater propensity for the molecule to incorporate into the membrane.

Sterol Present in MembraneMole-Fraction Partition Coefficient (Kₚ)Experimental MethodReference
Ergosterol≈ (1.5 ± 0.2) × 10⁴Centrifugation method with brominated lipids and absorption spectrophotometry[1][2]
Cholesterol≈ (1.7 ± 0.3) × 10⁴ (spectroscopic) / ≈ (1.5 ± 0.2) × 10⁴ (separation)Centrifugation method with brominated lipids and absorption spectrophotometry / Fluorescence spectroscopy[2]
Sterol-free≈ (1.4 ± 0.3) × 10⁴Centrifugation method with brominated lipids and absorption spectrophotometry[2]

While the partition coefficients for this compound in the presence of ergosterol and cholesterol are similar, the functional consequences of this binding are vastly different. The interaction with ergosterol leads to the formation of transmembrane channels, causing leakage of intracellular contents and cell death.[3][4][5] In contrast, the interaction with cholesterol results in the formation of less stable, "loose" assemblies that do not efficiently form pores.[6] This difference in the architecture of the this compound-sterol complexes is a critical factor in the drug's selectivity.[1][7]

Experimental Protocols

The quantitative data presented above are derived from rigorous experimental procedures designed to probe the interactions between this compound and membrane sterols.

Partition Coefficient Determination via Centrifugation

This method quantifies the amount of this compound that partitions into lipid vesicles.

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared with a specific lipid composition, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), incorporating either ergosterol or cholesterol at desired molar percentages.[1][2]

  • Incubation: A known concentration of this compound is incubated with the prepared lipid vesicles.

  • Centrifugation: The mixture is centrifuged at high speed to pellet the lipid vesicles, separating them from the aqueous supernatant containing unbound this compound.

  • Quantification: The concentration of this compound in the supernatant (free this compound) is determined using absorption spectrophotometry at a wavelength of 304 nm. The total this compound concentration is also measured.[1]

  • Calculation: The mole-fraction partition coefficient (Kₚ) is calculated based on the concentrations of free and vesicle-bound this compound.[1]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful tool to study the local environment and aggregation state of this compound upon binding to membranes.

  • Sample Preparation: Lipid vesicles containing either ergosterol or cholesterol are prepared as described above. This compound is added to the vesicle suspension.

  • Fluorescence Measurements: The fluorescence properties of this compound, such as its mean fluorescence lifetime, are measured. Changes in these properties indicate different molecular arrangements of this compound in the membrane.[1][6]

  • Competitive Binding Assay: To assess the relative affinity, competition experiments are performed where vesicles contain a mixture of ergosterol and cholesterol. The inhibitory effect of cholesterol on the formation of ergosterol-specific this compound assemblies is monitored through changes in fluorescence.[1][7]

Mechanism of Action and Differential Binding

The following diagram illustrates the differential interaction of this compound with fungal (ergosterol-containing) and mammalian (cholesterol-containing) cell membranes.

Caption: this compound's selective binding to ergosterol and subsequent pore formation.

This visualization highlights the critical role of ergosterol in mediating this compound's antifungal activity. The strong interaction leads to the formation of stable pores, disrupting the fungal cell's ionic balance and causing cell death. In contrast, the weaker and structurally different interaction with cholesterol in mammalian membranes does not typically result in pore formation, thus preserving cell viability.[1][3][5][6] This selective toxicity is a fundamental principle in the development of effective and safe antifungal therapies.

References

Efficacy of liposomal Nystatin compared to conventional formulations

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Liposomal and Conventional Nystatin Formulations for Antifungal Therapy

Introduction

This compound, a polyene macrolide antibiotic discovered in 1950, is a potent antifungal agent effective against a wide range of yeasts and fungi.[1] Its mechanism of action involves binding to ergosterol, a critical component of the fungal cell membrane. This binding disrupts the membrane's integrity by forming pores, which leads to the leakage of intracellular components and ultimately, fungal cell death.[1]

Conventional formulations of this compound are primarily limited to topical and oral applications, such as treating cutaneous, mucocutaneous, and gastrointestinal candidiasis.[2][3] This limitation stems from this compound's poor absorption from the gastrointestinal tract and the severe, dose-limiting toxicity associated with its parenteral (intravenous) administration.[2][3] To overcome these challenges and unlock this compound's potential for treating systemic fungal infections, liposomal formulations have been developed. These advanced drug delivery systems encapsulate this compound within lipid bilayers, a strategy designed to alter the drug's pharmacokinetic profile, reduce its toxicity, and improve its therapeutic index for systemic use.[4][5]

This guide provides a detailed comparison of the efficacy, safety, and pharmacokinetic profiles of liposomal this compound versus its conventional counterparts, supported by experimental data from in vitro and in vivo studies.

Comparative Efficacy

The development of liposomal this compound has been driven by the need for a systemically active formulation with preserved or enhanced antifungal activity.

In Vitro Antifungal Activity

In vitro studies are crucial for determining a drug's intrinsic antifungal potency. The Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC) are key metrics. Generally, liposomal this compound demonstrates comparable, and in some cases superior, in vitro activity against various fungal pathogens when compared to the free drug.

Studies show that liposomal this compound is as active as free this compound, with MICs and MLCs that are often similar or even lower against a broad spectrum of fungi, including Aspergillus species, Candida species, and Cryptococcus neoformans.[2][6] For instance, one study found the MICs of liposomal this compound against Aspergillus species to be fourfold lower than those of conventional this compound.[7] Similarly, the MLCs for the liposomal formulation were also lower.[7] Another study focusing on Candida albicans reported a significantly lower MIC for liposomal this compound (1.456 µg/mL) compared to an unmodified this compound formulation (23.44 µg/mL).[8]

Parameter Fungal Species Liposomal this compound Conventional this compound Reference
MIC Range (µg/mL) Aspergillus spp.0.5 - 162 - >16[7]
Geometric Mean MIC (µg/mL) Aspergillus spp.2.39.5[7]
MIC90 (µg/mL) Candida spp.12[9]
MLC Range (µg/mL) Aspergillus spp.8 - >16>16[7]
MIC (µg/mL) Candida albicans1.45623.44[8]
MIC/MLC Various yeasts & moldsSimilar or lower than free this compoundBaseline[2][6]

Table 1: Comparison of in vitro antifungal activity (MIC/MLC) of liposomal versus conventional this compound against various fungal pathogens.

In Vivo Efficacy

Animal models of systemic fungal infections are essential for evaluating a drug's therapeutic potential in a living system. In these models, liposomal this compound has shown significant advantages over conventional formulations. Due to its reduced toxicity, liposomal this compound can be administered intravenously at much higher doses than the free drug, leading to superior therapeutic outcomes.

In a murine model of systemic Candida albicans infection, liposomal this compound significantly improved mouse survival, whereas the free form of the drug administered at its maximum tolerated dose showed no effect.[4] In a more stringent model using neutropenic mice infected with Aspergillus fumigatus, an optimal dose of 5 mg/kg of liposomal this compound resulted in 90% survival.[10][11] This outcome was superior to those achieved with other antifungal agents, including liposomal amphotericin B and amphotericin B lipid complex, even at higher doses.[11][12]

Parameter Animal Model Liposomal this compound Conventional this compound Reference
Survival Candida albicans infected miceMarked increase in survivalNo effect at maximal tolerated dose[4]
Survival Aspergillus fumigatus infected neutropenic mice90% survival at 5 mg/kg/dayNot tested systemically due to toxicity[11][12]
Efficacy Aspergillus fumigatus infected neutropenic rabbitsProlonged survival and reduced tissue injury at 2 and 4 mg/kg/dayNot tested systemically due to toxicity[13]

Table 2: Comparison of in vivo efficacy of liposomal versus conventional this compound in animal models.

Toxicity and Safety Profile

The primary advantage of liposomal encapsulation is the significant reduction in systemic toxicity.

Conventional this compound is too toxic for intravenous use.[2] In contrast, liposomal encapsulation shields the host from the free drug, allowing for the administration of therapeutically effective systemic doses. In mice, the maximal tolerated dose of liposomal this compound was found to be 16 mg/kg, a four-fold increase compared to the 4 mg/kg for free this compound.[4] While doses of 10 mg/kg were found to be acutely toxic in some mouse studies, a 5 mg/kg daily dose was well-tolerated and highly effective.[10][11]

Clinical trials in humans have confirmed that liposomal this compound is better tolerated than would be expected from conventional this compound. A phase II study in patients with invasive aspergillosis used a daily dose of 4 mg/kg.[5] While infusion-related side effects like chills and fever were common, severe toxicity was limited. Mild renal toxicity and electrolyte disturbances (hypokalemia) were observed but were generally manageable.[5]

Parameter Test System Liposomal this compound Conventional this compound Reference
Maximal Tolerated Dose Mice (intravenous)16 mg/kg4 mg/kg[4]
Acute Toxicity Mice (intravenous)Toxic at 10 mg/kgDose-limiting toxicity prevents high doses[10][11]
Clinical Side Effects Humans (intravenous)Infusion-related events, mild nephrotoxicity, hypokalemiaNot administered intravenously[5]

Table 3: Comparative toxicity of liposomal and conventional this compound.

Pharmacokinetic Profiles

Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted. Conventional this compound is poorly absorbed from the GI tract, and its systemic pharmacokinetics are not well-characterized due to its toxicity. Liposomal this compound, designed for intravenous use, exhibits a distinct and more favorable pharmacokinetic profile.

In rabbits, liposomal this compound demonstrated nonlinear, dose-dependent pharmacokinetics.[14] Following intravenous administration, it achieved high peak plasma concentrations (Cmax) that were well above the MICs for many fungi, followed by rapid distribution and elimination.[14][15] For example, single doses of 2 mg/kg and 6 mg/kg resulted in mean Cmax values of 13.07 µg/ml and 41.91 µg/ml, respectively.[14] Despite a relatively short terminal half-life of around 1 to 1.5 hours in rabbits, the high concentrations achieved are sufficient to exert a potent antifungal effect.[14][15]

Parameter Dosage (in rabbits) Liposomal this compound Conventional this compound Reference
Administration Route -IntravenousOral / Topical[2][3]
Systemic Bioavailability -100% (IV)Very low (Oral)[1]
Cmax (Peak Plasma Conc.) 2 mg/kg13.07 µg/mLNot applicable (not used systemically)[14]
Cmax (Peak Plasma Conc.) 6 mg/kg41.91 µg/mLNot applicable[14]
AUC₀₋₂₄ (Drug Exposure) 2 mg/kg11.65 µg·h/mLNot applicable[14]
AUC₀₋₂₄ (Drug Exposure) 6 mg/kg67.44 µg·h/mLNot applicable[14]
Terminal Half-life 2 - 6 mg/kg~1.0 - 1.5 hoursNot applicable[14]

Table 4: Comparative pharmacokinetic parameters of liposomal this compound.

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)

The antifungal activity of liposomal and conventional this compound is frequently determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS).

  • Preparation of Antifungal Agents : Stock solutions of the antifungal agents are prepared and serially diluted in a 96-well microtiter plate using a standardized liquid medium, such as RPMI 1640.[2] The final concentration range tested typically spans from 0.015 to 16 µg/ml.[2][7]

  • Inoculum Preparation : Fungal isolates are cultured, and a suspension is prepared and adjusted to a specific concentration. For Candida species, the final inoculum concentration is typically 0.5 × 10³ to 2.5 × 10³ cells/ml.[2] For Aspergillus species, it is 0.4 × 10⁴ to 5 × 10⁴ spores/ml.[2]

  • Incubation : The prepared microtiter plates are incubated at a controlled temperature (e.g., 35°C or 37°C) for a specified period, typically 24 to 48 hours.[8][9]

  • Endpoint Determination : The MIC is determined as the lowest drug concentration that causes a significant inhibition of fungal growth compared to a drug-free control well. This can be assessed visually or spectrophotometrically.[9] The MLC is determined by subculturing from wells showing no growth onto drug-free agar plates and identifying the lowest concentration that results in ≥99.9% killing.[7]

In Vivo Efficacy and Toxicity Study (Murine Model)

Animal models are used to assess therapeutic efficacy and safety. A typical protocol for a systemic infection model in mice is as follows:

  • Immunosuppression (for opportunistic pathogens) : For pathogens like Aspergillus, mice are often rendered neutropenic (immunosuppressed) by administering agents like cyclophosphamide to make them susceptible to infection.[10]

  • Infection : Mice are infected intravenously with a standardized inoculum of the fungal pathogen (e.g., Aspergillus fumigatus or Candida albicans).[4][10]

  • Treatment : At a specified time post-infection (e.g., 24 hours), treatment groups receive intravenous injections of liposomal this compound, conventional this compound (for toxicity comparison), a vehicle control, or another antifungal agent. Dosing can be single or multiple.[4][10]

  • Toxicity Assessment : For toxicity studies, uninfected animals are administered escalating doses of the drug. The maximal tolerated dose is determined as the highest dose that does not cause severe adverse effects or mortality.[4][10]

  • Efficacy Endpoints : The primary endpoint is typically survival over a period of 14-21 days.[10] Secondary endpoints can include determining the fungal burden in target organs (e.g., kidneys, liver, lungs) by homogenizing the tissues and plating dilutions to count colony-forming units (CFUs).[16]

Visualizations

Polyene_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Membrane Pore Formation Ergosterol->Pore Disrupts membrane Phospholipid Phospholipid This compound This compound (Polyene Antifungal) This compound->Ergosterol Binds to Leakage Ion (K+) & Molecule Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Mechanism of action for polyene antifungals like this compound.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Fungal Inoculum Suspension C Inoculate Wells with Fungal Suspension A->C B Serially Dilute Antifungal in 96-Well Plate B->C D Incubate Plate (e.g., 35°C for 24-48h) C->D E Read Growth Inhibition (Visually or Spectrophotometrically) D->E F Determine MIC: Lowest concentration with significant inhibition E->F

Caption: Experimental workflow for MIC determination by broth microdilution.

InVivo_Workflow cluster_treatment Treatment Groups cluster_endpoints Efficacy Endpoints start Select Animal Model (e.g., Mice) immuno Induce Immunosuppression (if required) start->immuno infect Infect Animals with Fungal Pathogen (IV) immuno->infect liposomal Liposomal this compound control Vehicle Control comparator Comparator Drug assign Administer Treatment (e.g., daily IV) liposomal->assign control->assign comparator->assign survival Monitor Survival over Time assign->survival burden Determine Fungal Burden in Organs (CFU) assign->burden

Caption: Workflow for an in vivo antifungal efficacy study in an animal model.

Conclusion

The encapsulation of this compound within a liposomal delivery system represents a significant advancement in antifungal therapy. This formulation successfully mitigates the severe systemic toxicity associated with conventional this compound, thereby enabling its use for intravenous treatment of life-threatening fungal infections.[4] Experimental data consistently demonstrate that liposomal this compound not only has a vastly improved safety profile but also maintains, and in some cases enhances, the potent in vitro antifungal activity of the parent drug.[2][7] Furthermore, in vivo studies have confirmed its superior therapeutic efficacy in animal models of systemic candidiasis and aspergillosis.[4][11][13] For researchers and drug development professionals, liposomal this compound serves as a compelling example of how advanced formulation strategies can revitalize established active pharmaceutical ingredients, transforming a topically-limited agent into a viable candidate for treating systemic disease.

References

Comparative Analysis of Nystatin-Induced Gene Expression in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Nystatin, a polyene antifungal agent, is a cornerstone in the treatment of fungal infections. Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular contents.[1] This initial disruption triggers a cascade of cellular responses, profoundly altering gene expression as the fungus attempts to mitigate the stress and damage. This guide provides a comparative analysis of the transcriptomic changes induced by this compound in three key fungal species: the model organism Saccharomyces cerevisiae, the major human pathogen Candida albicans, and the plant pathogen Botrytis cinerea.

Quantitative Comparison of Gene Expression Changes

The following table summarizes the key gene expression changes observed in Saccharomyces cerevisiae, Candida albicans, and Botrytis cinerea following treatment with this compound. The data is compiled from microarray and RNA-sequencing studies.

Fungal SpeciesKey Affected Genes/PathwaysRegulationFold ChangeExperimental Method
Saccharomyces cerevisiae Ergosterol Biosynthesis
ERG4Down1.8Microarray
ERG6Down1.8Microarray
ERG9Down2.5Microarray
ERG11Down2.1Microarray
ERG24Down2.1Microarray
Phospholipid Synthesis
INO1Up6.4Microarray
Transport Up>1.5Microarray
Cell Wall Biogenesis Up>1.5Microarray
Mitochondrial Ribosomal Proteins Down>1.5Microarray
Candida albicans Virulence & Adhesion
HWP1 (Hyphal Wall Protein)DownSignificantqRT-PCR[2]
ECE1 (Hypha-specific protein)DownSignificantqRT-PCR[2]
CHT2 (Chitinase)DownSignificantqRT-PCR[2]
Ergosterol Biosynthesis
ERG4DownSignificantqRT-PCR[2]
Secreted Aspartyl Proteases
SAP1Down~4.16qRT-PCR
SAP2Down~3.12qRT-PCR
SAP3Down~4.8qRT-PCR
Botrytis cinerea Autophagy-related genes DownNot specifiedRNA-seq[3]
Oxidoreductase activity Modulated188 up, 166 downRNA-seq[3]
Ribosome biogenesis ModulatedNot specifiedRNA-seq[3]
Mitochondrion biogenesis ModulatedNot specifiedRNA-seq[3]
Membrane trafficking DownNot specifiedRNA-seq[3]

Experimental Protocols

This section details the methodologies employed in the cited studies to analyze this compound-induced gene expression.

Gene Expression Analysis in Saccharomyces cerevisiae (Microarray)
  • Fungal Strain and Culture Conditions: Saccharomyces cerevisiae strains were cultured in standard yeast extract-peptone-dextrose (YPD) medium.

  • This compound Treatment: this compound was added to mid-log phase cultures at a concentration that inhibits growth by 50% (MIC50). The treatment duration varied between studies, but a common time point for analysis is after 1-2 hours of exposure.

  • RNA Extraction: Total RNA was extracted from yeast cells using methods such as hot acid phenol extraction to ensure high-quality RNA.

  • Microarray Hybridization:

    • Extracted RNA was reverse transcribed into cDNA, which was then labeled with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).

    • The labeled cDNA was hybridized to a microarray chip containing probes for all known yeast genes.

    • After hybridization, the arrays were washed to remove unbound cDNA.

  • Data Acquisition and Analysis:

    • The microarray slides were scanned using a laser scanner to detect the fluorescence intensity of each spot.

    • The raw data was normalized to correct for variations in labeling and hybridization.

    • Genes with a fold change of >1.5 (either up or down) and a statistically significant p-value were considered differentially expressed.

Virulence Gene Expression in Candida albicans (qRT-PCR)
  • Fungal Strain and Biofilm Formation: Candida albicans strains were used to form biofilms on suitable substrates (e.g., saliva-coated hydroxyapatite discs) under conditions that mimic the oral cavity, including a high-sugar challenge.[2]

  • This compound Treatment: Biofilms were treated with a this compound solution (e.g., 28,000 IU) for short durations (e.g., 5 minutes) multiple times a day to simulate clinical application.[2]

  • RNA Extraction: Total RNA was isolated from the biofilm-grown C. albicans cells.

  • Quantitative Real-Time PCR (qRT-PCR):

    • First-strand cDNA was synthesized from the total RNA using a reverse transcriptase.

    • qRT-PCR was performed using gene-specific primers for the target virulence genes (HWP1, ECE1, CHT2, ERG4, SAP1, SAP2, SAP3) and a reference gene for normalization.

    • The relative gene expression was calculated using the comparative Ct (ΔΔCt) method.

Transcriptome Analysis of Botrytis cinerea (RNA-seq)
  • Fungal Strain and Culture Conditions: Botrytis cinerea was grown in a suitable liquid medium until it reached the desired growth phase.

  • This compound Treatment: this compound was added to the culture at a specific concentration, and the fungus was incubated for a defined period.

  • RNA Extraction and Library Preparation:

    • Total RNA was extracted from the fungal mycelia.

    • The quality and quantity of the RNA were assessed.

    • An RNA-seq library was prepared, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing and Data Analysis:

    • The prepared library was sequenced using a high-throughput sequencing platform.

    • The raw sequencing reads were quality-checked and trimmed.

    • The reads were then mapped to the Botrytis cinerea reference genome.

    • The number of reads mapping to each gene was counted, and differential gene expression analysis was performed to identify genes with significant changes in expression between this compound-treated and control samples.[3]

Signaling Pathways and Experimental Workflows

This compound's Mechanism and Downstream Signaling

This compound's primary action of binding to ergosterol and forming pores in the fungal cell membrane leads to a loss of ion homeostasis and membrane potential. This primary stress triggers secondary responses, including oxidative stress and alterations in calcium signaling.

G This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to MembranePores Membrane Pores Ergosterol->MembranePores Forms IonLeakage Ion Leakage (K+, H+) MembranePores->IonLeakage OxidativeStress Oxidative Stress IonLeakage->OxidativeStress CalciumSignaling Calcium Signaling IonLeakage->CalciumSignaling GeneExpression Altered Gene Expression OxidativeStress->GeneExpression CalciumSignaling->GeneExpression G cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatics Analysis FungalCulture Fungal Culture NystatinTreatment This compound Treatment FungalCulture->NystatinTreatment RNA_Extraction RNA Extraction NystatinTreatment->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 LibraryPrep Library Preparation (Microarray/RNA-seq) or cDNA Synthesis (qRT-PCR) QC1->LibraryPrep Sequencing Sequencing / Hybridization LibraryPrep->Sequencing QC2 Data Quality Control Sequencing->QC2 Mapping Read Mapping / Image Analysis QC2->Mapping Quantification Gene Quantification Mapping->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis DEG_Analysis->Pathway_Analysis

References

Validating Nystatin's Antifungal Mechanism: A Comparative Analysis Using Knockout Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nystatin's mechanism of action with other key antifungal agents, leveraging experimental data from studies on knockout fungal strains. By examining the susceptibility of fungi with specific genetic deletions in the ergosterol biosynthesis pathway, we can precisely validate the drug's target and compare its efficacy profile to other classes of antifungals.

Executive Summary

This compound, a polyene antifungal, exerts its activity by binding to ergosterol, a critical component of the fungal cell membrane, leading to pore formation and cell death. This mechanism is unequivocally validated by the profound resistance observed in fungal strains with genetic knockouts in the ergosterol biosynthesis pathway (ERG genes). This guide presents a comparative analysis of the susceptibility of various erg knockout strains to polyenes (represented by Amphotericin B, a close structural and functional analog of this compound), azoles (Fluconazole), and echinocandins (Caspofungin). The data clearly demonstrates that while erg mutations confer high-level resistance to polyenes, they can paradoxically increase susceptibility to other antifungal classes, highlighting distinct and complementary mechanisms of action.

Data Presentation: Comparative Antifungal Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for different antifungal agents against wild-type and various erg knockout strains of Saccharomyces cerevisiae and Candida albicans. The MIC is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism.

Note: Direct comprehensive MIC data for this compound against a wide panel of erg knockout mutants was not available in the reviewed literature. Therefore, data for Amphotericin B is presented as a surrogate for polyene antifungals due to its nearly identical mechanism of action involving ergosterol binding and pore formation.

Table 1: Antifungal Susceptibility of Saccharomyces cerevisiae Wild-Type and erg Knockout Mutants

Gene KnockoutProtein FunctionThis compound/Amphotericin B (µg/mL)Fluconazole (µg/mL)Caspofungin (µg/mL)
Wild-Type-0.580.125
erg2ΔC-8 sterol isomerase> 1640.06
erg3ΔC-5 sterol desaturase> 1640.5
erg5ΔC-22 sterol desaturase480.03
erg6ΔC-24 sterol methyltransferase> 1640.015

Data adapted from Vincent, B. M., et al. (2003). Antimicrobial Agents and Chemotherapy, 47(9), 2919–2921.

Table 2: Antifungal Susceptibility of Candida albicans Wild-Type and erg Knockout Mutants

Gene KnockoutProtein FunctionAmphotericin B (µg/mL)Fluconazole (µg/mL)
Wild-Type-0.250.25
erg3Δ/erg3ΔC-5 sterol desaturase0.125> 128
erg11Δ/erg11ΔLanosterol 14-α-demethylase> 16> 128
erg3Δ/erg3Δ erg11Δ/erg11ΔDouble knockout> 16> 128

Data adapted from Sanglard, D., et al. (2003). Antimicrobial Agents and Chemotherapy, 47(8), 2404–2412.

Experimental Protocols

Generation of Knockout Fungal Strains

Gene deletions in Saccharomyces cerevisiae and Candida albicans are typically created using a PCR-based homologous recombination strategy.

Protocol:

  • Cassette Amplification: A disruption cassette containing a selectable marker (e.g., an antibiotic resistance gene like KanMX or a nutritional marker like HIS1) is amplified by PCR. The primers used for this amplification contain sequences that are homologous to the regions immediately upstream and downstream of the target ERG gene's open reading frame (ORF).

  • Transformation: The amplified disruption cassette is transformed into the wild-type fungal strain using methods such as the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Selection: Transformed cells are plated on a selective medium. For example, if the KanMX marker is used, cells are plated on a medium containing G418. Only the cells that have successfully integrated the disruption cassette into their genome will survive.

  • Verification: The correct integration of the disruption cassette and the deletion of the target ERG gene are confirmed by analytical PCR using primers that flank the target gene locus.

Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentrations (MICs) of antifungal agents are determined according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.

Protocol:

  • Inoculum Preparation: Fungal strains are grown on Sabouraud dextrose agar plates. A suspension of the fungal cells is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.

  • Drug Dilution: A serial two-fold dilution of each antifungal agent is prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to a drug-free growth control well. The growth inhibition can be assessed visually or by using a spectrophotometric plate reader.

Sterol Analysis

The sterol composition of wild-type and knockout strains is analyzed to confirm the functional consequence of the gene deletion.

Protocol:

  • Cell Lysis and Saponification: Fungal cells are harvested and washed. The cell pellet is then subjected to saponification by heating with alcoholic potassium hydroxide to break open the cells and hydrolyze lipids.

  • Extraction of Non-saponifiable Lipids: The non-saponifiable lipids, which include the sterols, are extracted from the saponified mixture using an organic solvent such as n-hexane or petroleum ether.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The extracted sterols are derivatized (e.g., silylated) to make them volatile and then analyzed by GC-MS. The retention times and mass spectra of the peaks are compared to those of known sterol standards to identify and quantify the different sterols present in the sample.

Visualizations

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ERG1 zymosterol Zymosterol lanosterol->zymosterol ERG11 (Target of Azoles) fecosterol Fecosterol zymosterol->fecosterol ERG24 episterol Episterol fecosterol->episterol ERG2 (C-8 sterol isomerase) ergosterol Ergosterol fecosterol->ergosterol ERG6 (C-24 sterol methyltransferase) ergosta_5_7_24_trienol Ergosta-5,7,24(28)-trienol episterol->ergosta_5_7_24_trienol ERG3 (C-5 sterol desaturase) ergosta_5_7_24_trienol->ergosterol ERG5 (C-22 sterol desaturase)

Caption: Ergosterol Biosynthesis Pathway and Targets of Antifungals.

Experimental_Workflow cluster_strain_generation Strain Generation cluster_phenotypic_analysis Phenotypic Analysis wild_type Wild-Type Fungal Strain pcr PCR Amplification of Disruption Cassette wild_type->pcr transformation Transformation pcr->transformation selection Selection on Specific Medium transformation->selection verification PCR Verification of Knockout selection->verification knockout_strain Verified ERG Knockout Strain verification->knockout_strain mic_testing Antifungal Susceptibility Testing (MIC) knockout_strain->mic_testing sterol_analysis Sterol Profile Analysis (GC-MS) knockout_strain->sterol_analysis data_analysis Comparative Data Analysis mic_testing->data_analysis sterol_analysis->data_analysis

Caption: Experimental Workflow for Validating Antifungal Mechanism.

Mechanism_Comparison cluster_antifungals Antifungal Classes cluster_targets Fungal Cell Targets This compound This compound (Polyene) ergosterol Ergosterol in Cell Membrane This compound->ergosterol Binds and forms pores fluconazole Fluconazole (Azole) erg11 Erg11 (Lanosterol 14-α-demethylase) fluconazole->erg11 Inhibits synthesis caspofungin Caspofungin (Echinocandin) glucan_synthase β-(1,3)-D-glucan Synthase in Cell Wall caspofungin->glucan_synthase Inhibits synthesis

Caption: Comparison of Antifungal Mechanisms of Action.

A Comparative Guide to Nystatin and Clotrimazole for Topical Antifungal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive side-by-side comparison of two widely utilized topical antifungal agents: nystatin, a polyene, and clotrimazole, an azole. The following sections detail their mechanisms of action, clinical efficacy supported by quantitative data, and the experimental protocols used to evaluate their performance.

Mechanism of Action: A Tale of Two Strategies

This compound and clotrimazole employ fundamentally different approaches to eliminate fungal pathogens. This compound directly compromises the integrity of the fungal cell membrane, while clotrimazole inhibits a crucial enzyme in the membrane's synthesis pathway.

This compound: The Pore-Former

This compound, a polyene macrolide, exhibits a high affinity for ergosterol, the primary sterol component of fungal cell membranes.[1][2] Upon binding, this compound molecules aggregate and form transmembrane channels or pores.[1][2][3] This pore formation leads to a cascade of catastrophic events for the fungal cell:

  • Leakage of Intracellular Ions: The channels disrupt the selective permeability of the membrane, causing a rapid efflux of essential ions, particularly potassium (K+).[1][4]

  • Disruption of Electrochemical Gradients: The loss of ions collapses the membrane potential necessary for vital cellular processes.[2]

  • Cellular Acidification and Death: The uncontrolled leakage of cellular contents ultimately leads to fungal cell death.[1]

This compound's selectivity for fungi is attributed to its preferential binding to ergosterol over cholesterol, the predominant sterol in mammalian cell membranes.[1][2]

Nystatin_MoA This compound This compound MembraneBinding Binding to Ergosterol This compound->MembraneBinding Ergosterol Ergosterol in Fungal Cell Membrane Ergosterol->MembraneBinding PoreFormation Transmembrane Pore Formation MembraneBinding->PoreFormation IonLeakage Leakage of K+ Ions & other Cellular Contents PoreFormation->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath

Caption: this compound's Mechanism of Action.

Clotrimazole: The Synthesis Inhibitor

Clotrimazole belongs to the azole class of antifungal agents.[5] Its mechanism centers on the inhibition of a key enzyme in the ergosterol biosynthesis pathway.[5][6][7]

  • Enzyme Inhibition: Clotrimazole specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[5][6]

  • Blocked Conversion: This enzyme is critical for converting lanosterol to ergosterol.[5]

  • Ergosterol Depletion and Toxic Build-up: The inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic intermediate sterols, such as 14-α-methylsterols, within the fungal cell membrane.[5]

  • Membrane Disruption: The altered membrane composition disrupts its structure and function, affecting the activity of membrane-bound enzymes and impairing fungal growth and replication.[5][8]

This disruption of membrane integrity ultimately results in fungistatic or, at higher concentrations, fungicidal activity.[9][10]

Clotrimazole_MoA cluster_pathway Ergosterol Biosynthesis Pathway Clotrimazole Clotrimazole Inhibition Inhibition Clotrimazole->Inhibition Enzyme Lanosterol 14-α-demethylase Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Conversion Pathway Ergosterol Biosynthesis Inhibition->Enzyme Depletion Ergosterol Depletion & Accumulation of Toxic Sterols Inhibition->Depletion MembraneDisruption Disruption of Fungal Cell Membrane Integrity Depletion->MembraneDisruption GrowthInhibition Inhibition of Fungal Growth & Replication MembraneDisruption->GrowthInhibition

Caption: Clotrimazole's Mechanism of Action.

Comparative Clinical Efficacy

While both drugs are effective antifungals, clinical trials have demonstrated differences in their efficacy across various topical applications. Clotrimazole often shows superior or equivalent, but more convenient, outcomes.

IndicationStudy DesignThis compound Treatment GroupClotrimazole Treatment GroupKey Findings
Diaper Dermatitis Multi-center, randomized, controlled, evaluator-blinded trial (n=91 infants)[11]100,000 IU/g paste twice daily for 14 days1% clotrimazole paste twice daily for 14 daysClotrimazole was superior in reducing symptom scores (p=0.0434). Clinical cure rate at day 14 was 68.1% for clotrimazole vs. 46.9% for this compound. Microbiological cure was 100% for both.[11]
Oropharyngeal Candidiasis (Thrush) Open, randomized controlled trial (n=60 renal transplant recipients)[12]100,000 U/mL suspension (4-6 mL) 4 times daily for 60 days10 mg troches 5 times daily for 60 daysBoth regimens were 100% effective in preventing thrush.[12] However, clotrimazole was preferred due to better patient compliance, lower cost, and easier administration.[12] IDSA guidelines favor clotrimazole based on higher-quality evidence.[13]
Cutaneous Candidiasis Systematic Review of 41 topical therapy studies[14]Cure rates of 73%-100%Cure rates of 73%-100%This compound, clotrimazole, and miconazole demonstrated similar efficacy and mild adverse effects.[14]
Vulvovaginal Candidiasis Comparative Clinical Trial[15]100,000 units/day for 14 days100 mg/day for 6 daysBoth were equivalent in initial cure rates.[15] However, the relapse rate was significantly higher in the this compound and clotrimazole groups compared to miconazole.[15] Clotrimazole offers more flexible and shorter dosing regimens than this compound.[13]

Antifungal Spectrum and In Vitro Susceptibility

Clotrimazole possesses a broader antifungal spectrum compared to the more targeted activity of this compound.

  • This compound: Primarily active against Candida species.[13][16] It has no significant activity against bacteria, protozoa, or viruses.[2][16]

  • Clotrimazole: Exhibits broad-spectrum activity against Candida spp., dermatophytes (Trichophyton spp., Microsporum spp.), Malassezia furfur, and some Gram-positive bacteria.[13][17]

The in vitro efficacy of antifungal agents is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

OrganismDrugMIC Range (µg/mL)Geometric Mean MIC (µg/mL)Reference
Candida albicans (Vaginal Isolates)This compound≤0.125 - 160.71 - 0.92[18]
Clotrimazole≤0.125 - 160.16 - 0.17[18]
Candida albicans (General)This compound0.625 - 1.25-[19]
Candida glabrataThis compound0.625-[19]
Candida tropicalisThis compound0.625-[19]
Candida parapsilosisThis compound1.25-[19]

Note: MIC values can vary based on the testing method and specific isolates.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

A standardized method for determining the MIC of antifungal agents is the broth microdilution assay, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Detailed Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension of the fungal colonies is prepared in sterile saline and adjusted to a specific turbidity corresponding to a standard cell density (e.g., 0.5 McFarland standard).[20]

  • Drug Dilution: The antifungal agents (this compound and clotrimazole) are serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve a range of concentrations.[20]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. Control wells containing only the medium (negative control) and medium with the fungal suspension (positive/growth control) are included.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 35-37°C) for a specified period (24 to 48 hours for Candida species).[21][22]

  • MIC Determination: After incubation, the plates are examined visually or with a spectrophotometer to determine the lowest drug concentration that inhibits visible fungal growth.[21] For azoles like clotrimazole, the MIC is often defined as the concentration that causes a ≥50% reduction in growth compared to the positive control.[21]

AST_Workflow Start Start Isolate Fungal Isolate Culture Start->Isolate Inoculum Prepare & Standardize Inoculum (0.5 McFarland) Isolate->Inoculum Inoculate Inoculate Plate with Fungal Suspension Inoculum->Inoculate PlatePrep Prepare Serial Drug Dilutions in 96-Well Plate PlatePrep->Inoculate Incubate Incubate Plate (24-48h at 35-37°C) Inoculate->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read MIC Determine MIC Read->MIC End End MIC->End

Caption: Workflow for Antifungal Susceptibility Testing.

Pharmacokinetics and Safety Profile

Both this compound and clotrimazole exhibit minimal systemic absorption when applied topically to intact skin, which contributes to their favorable safety profiles.[2][6]

ParameterThis compoundClotrimazole
Systemic Absorption Not absorbed from intact skin or mucous membranes; negligible absorption from the GI tract.[2]Minimal absorption through intact skin.[6][7] Approximately 3% to 10% of a dose is absorbed after intravaginal application.[6]
Metabolism Not metabolized to any appreciable extent due to lack of systemic absorption.[2]Small quantities that are absorbed are metabolized in the liver.[6]
Excretion Orally administered this compound is eliminated unchanged in the feces.[2]Metabolites are excreted in the bile.[6]
Common Side Effects Rare. Oral irritation, sensitization, or GI distress with large oral doses.[16] Contact dermatitis has been reported.[16]Local skin irritation, burning, itching, or redness at the application site.[7] Allergic reactions are rare.[7]

Conclusion

This compound and clotrimazole are both effective topical antifungal agents, but they differ significantly in their mechanism of action, antifungal spectrum, and clinical application profile.

  • This compound acts as a membrane disruptor by binding to ergosterol and is highly specific for Candida species. Its clinical use is primarily confined to candidal infections.

  • Clotrimazole inhibits ergosterol synthesis, offering a broader spectrum of activity that includes dermatophytes and other yeasts. Clinical evidence often suggests clotrimazole has a superior or more convenient efficacy profile, particularly in conditions like diaper dermatitis and oropharyngeal candidiasis, where patient compliance and ease of use are factors.[11][12][23]

For researchers and drug development professionals, the choice between these agents depends on the target pathogen and clinical indication. While both are established treatments, clotrimazole's broader spectrum and favorable clinical data in comparative trials make it a more versatile and often preferred first-line topical agent for a range of fungal infections.[13][17]

References

Safety Operating Guide

Navigating the Safe Disposal of Nystatin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the procedures for the safe and compliant disposal of Nystatin, a widely used antifungal agent. Adherence to these guidelines is essential to minimize environmental impact and ensure a safe laboratory environment.

Core Principles of this compound Disposal

The fundamental principle governing the disposal of this compound is the avoidance of its release into the environment.[1] Waste materials containing this compound must be managed in accordance with all applicable federal, state, and local regulations.[2] It is crucial to treat uncleaned containers as the product itself and to avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by institutional guidelines.

Procedural Steps for this compound Disposal

The appropriate disposal method for this compound depends on its form (solid, liquid, or in media) and the quantity of waste. The following steps provide a general framework for safe disposal in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Gloves

  • Lab coat

For handling larger quantities of powdered this compound where dust formation is possible, respiratory protection may be necessary.

Step 2: Waste Segregation and Collection

Proper segregation of waste is paramount. This compound waste should be collected in designated, clearly labeled, and sealed containers.

  • Solid this compound Waste (Powder):

    • Carefully sweep up any spilled this compound powder, avoiding dust formation.[1]

    • Place the collected powder and any contaminated materials (e.g., weighing paper, contaminated gloves) into a suitable, labeled container for chemical waste.[1][3]

  • Liquid this compound Waste (Solutions and Suspensions):

    • For spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).[3][4]

    • Collect the absorbent material and place it into a designated, sealed container for chemical waste.[3][4]

    • Do not pour liquid this compound waste down the drain.

  • This compound in Cell Culture Media:

    • Used cell culture media containing antibiotics like this compound should be treated as chemical waste.[5]

    • While autoclaving can destroy pathogens, it may not deactivate all antibiotics.[5] Therefore, autoclaved media containing this compound should still be collected for chemical waste disposal unless your institution's Environmental Health and Safety (EHS) office specifies otherwise.[5]

Step 3: Disposal Pathway

The ultimate disposal of this compound waste should follow institutional and regulatory guidelines.

  • Consult Institutional Guidelines: Your institution's EHS office is the primary resource for specific disposal protocols. They will provide guidance on proper labeling, storage, and pickup of chemical waste.

  • Licensed Waste Disposal Vendor: this compound waste will be handled by a licensed hazardous waste disposal company contracted by your institution.

  • Avoid Municipal Waste Stream: Do not dispose of this compound waste in the regular trash or down the sewer system.[6][7]

Quantitative Data Summary

Currently, publicly available safety data sheets and disposal guidelines do not provide specific quantitative thresholds (e.g., concentration limits) for this compound disposal. The general rule is to treat all this compound waste as chemical waste, regardless of concentration.

Data PointValue
Log Pow (Partition Coefficient) 7.08[1]
Water Solubility Low[1]
Disposal Concentration Limits Not specified in available resources. Treat all as chemical waste.
EPA Hazardous Waste # None specified[4]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Nystatin_Disposal_Workflow start This compound Waste Generated waste_form Identify Waste Form start->waste_form solid Solid (Powder) waste_form->solid Solid liquid Liquid (Solution/Suspension) waste_form->liquid Liquid media In Cell Culture Media waste_form->media In Media collect_solid Sweep carefully, avoiding dust. Place in labeled chemical waste container. solid->collect_solid collect_liquid Absorb with inert material. Place in labeled chemical waste container. liquid->collect_liquid collect_media Collect in labeled chemical waste container. (Consult EHS for autoclaved media). media->collect_media store Store waste container in designated satellite accumulation area. collect_solid->store collect_liquid->store collect_media->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs disposal Disposal by licensed hazardous waste vendor. contact_ehs->disposal

Caption: Decision workflow for the proper segregation and disposal of this compound waste in a laboratory.

Experimental Protocols

References

Safeguarding Your Research: A Guide to Handling Nystatin

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and research, ensuring safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Nystatin, a polyene antifungal agent. Adherence to these procedures will minimize exposure risk and ensure proper disposal, fostering a safe and efficient research environment.

Personal Protective Equipment (PPE) for this compound

When handling this compound in a laboratory setting, a comprehensive approach to personal protection is crucial to prevent skin and eye contact, as well as inhalation of the powder. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Hand Protection Nitrile or latex gloves. Consider double gloving for enhanced protection.[1][2]Prevents direct skin contact with the compound.
Eye and Face Protection Safety glasses with side shields or goggles.[3] A face shield may be necessary when there is a risk of splashing.Protects eyes from dust particles and potential splashes.
Body Protection A laboratory coat is suitable for handling small quantities.[1] For larger amounts, a disposable, low-permeability gown or coverall that is buttoned at the collar and cuffs is recommended.[1][2]Minimizes contamination of personal clothing and skin.
Respiratory Protection An approved particulate filter respirator (e.g., N95) should be used when there is a potential for generating dust or when working with significant quantities.[1] A positive flow mask may be appropriate if large amounts of dust become airborne.[1]Prevents inhalation of this compound powder, which can cause respiratory irritation.

Operational Handling and Disposal Plan

Proper operational procedures and a clear disposal plan are critical for maintaining a safe laboratory environment.

This compound should be handled in a well-ventilated area to minimize the concentration of airborne particles.[1] It is important to avoid the formation of dust during handling.[4] All personal contact, including inhalation and contact with skin and eyes, should be avoided.[1] Do not eat, drink, or smoke in areas where this compound is handled.[5]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, ensuring to flush under the eyelids.[4] If irritation persists, seek medical attention.[3]
Skin Contact Remove any contaminated clothing. Wash the affected skin area with soap and water. If skin irritation or a rash occurs, seek medical advice.[5][6]
Ingestion Do not induce vomiting.[5] Clean the mouth with water and then drink plenty of water.[4] If symptoms develop, get medical attention.
Inhalation Move the individual to fresh air. If breathing becomes difficult or irritation occurs, seek medical attention.[3]

Unused this compound and materials contaminated with the compound should be disposed of carefully to prevent environmental contamination and accidental exposure.

  • Solid Waste : Sweep up any spilled this compound powder using dry clean-up procedures and avoid generating dust.[1][4] Place the collected powder and any contaminated disposable materials (e.g., gloves, gowns) into a suitable, sealed container for disposal.[4]

  • General Disposal : For disposal of unused medicine, it is recommended to mix the this compound with an unappealing substance such as dirt, cat litter, or used coffee grounds.[7][8] This mixture should then be placed in a sealed plastic bag or container before being discarded in the trash.[7][8]

  • Container Disposal : Before disposing of the original container, ensure all personal and prescription information is removed or blacked out to protect privacy.[8][9]

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting, from preparation to disposal.

Nystatin_Handling_Workflow Figure 1: this compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace A->B C Weigh/measure this compound carefully to avoid dust generation B->C D Perform experimental procedure C->D E Clean workspace and equipment D->E G Mix unused this compound with inert material D->G F Segregate and seal contaminated waste E->F H Dispose of sealed waste in designated trash F->H G->H I Remove and dispose of PPE H->I J Wash hands thoroughly I->J

Caption: A workflow diagram illustrating the key steps for safe handling and disposal of this compound.

References

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